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Core Science & Biosynthesis

Foundational

Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine: A Technical Guide

Abstract This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the core synthetic strategies, focusing on the widely implemented Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the synthesis of key intermediates, provide detailed, field-proven experimental protocols, and discuss the critical parameters influencing reaction outcomes. The causality behind experimental choices, from ligand and base selection to reaction conditions, is explained to empower researchers in optimizing this synthesis. An alternative late-stage amination strategy via the Buchwald-Hartwig reaction is also presented.

Introduction and Retrosynthetic Analysis

The 2-(pyrazol-4-yl)pyridine framework is a privileged scaffold found in numerous biologically active molecules, acting as a versatile hinge-binding motif or a bioisosteric replacement for other aromatic systems. The specific target molecule, 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, combines this core with a 4-amino group, a key pharmacophoric feature for modulating solubility and establishing crucial hydrogen bond interactions with biological targets.

The most logical and industrially scalable approach to constructing this molecule involves the formation of the carbon-carbon bond between the pyrazole and pyridine rings. A retrosynthetic analysis points to a Palladium-catalyzed cross-coupling reaction as the key strategic step. The primary disconnection is made at the C2-C4' bond, yielding two principal synthetic fragments.

This leads to our primary forward-synthesis strategy: a Suzuki-Miyaura coupling between a pyrazole-4-boronic acid derivative and a 2-halopyridin-4-amine derivative. This approach is favored due to the commercial availability of many pyridine starting materials and the robust, well-documented nature of the Suzuki-Miyaura reaction.

G Target 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Disconnect Key C-C Disconnection (Suzuki Coupling) Target->Disconnect Retrosynthesis Intermediate1 Intermediate A: 1-Methyl-4-boronic ester-1H-pyrazole Disconnect->Intermediate1 Intermediate2 Intermediate B: 2-Halo-4-aminopyridine (or protected derivative) Disconnect->Intermediate2

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: The Suzuki-Miyaura Approach

This pathway is divided into three core stages: the synthesis of the requisite pyrazole boronic ester, the preparation of the functionalized pyridine coupling partner, and the final cross-coupling and deprotection sequence.

Synthesis of Key Building Block A: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The synthesis of this crucial boronic ester intermediate is a multi-step process beginning with the halogenation of pyrazole.

Step 1: Bromination of 1H-Pyrazole

The C4 position of the pyrazole ring is susceptible to electrophilic halogenation. N-Bromosuccinimide (NBS) is an effective and manageable brominating agent for this transformation.

  • Experimental Protocol:

    • Suspend 1H-pyrazole (1.0 eq) in water at room temperature.

    • Add N-Bromosuccinimide (NBS) (1.0 eq) in one portion. The mixture will turn milky.

    • Stir the reaction vigorously at room temperature for 24 hours.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with aqueous sodium carbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromo-1H-pyrazole.

Step 2: N-Methylation of 4-Bromo-1H-pyrazole

Alkylation of the pyrazole nitrogen is achieved under basic conditions. The choice of base and methylating agent is critical to ensure high yield and avoid side reactions.

  • Experimental Protocol:

    • Dissolve 4-bromo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).

    • Add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

    • Add the methylating agent, typically methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) (1.1-1.2 eq), dropwise at room temperature.

    • Stir the reaction at room temperature for 12-18 hours or until completion as monitored by TLC/LC-MS.

    • Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.

Step 3: Miyaura Borylation via Lithiation

The most direct method to convert the 4-bromo-1-methyl-1H-pyrazole into its corresponding pinacol boronic ester is through a lithium-halogen exchange followed by quenching with an electrophilic boron source.[1][2]

  • Experimental Protocol:

    • Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

    • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title boronic ester as a white solid or colorless oil.[3][4]

Synthesis of Key Building Block B: tert-Butyl (2-chloropyridin-4-yl)carbamate

The synthesis of 4-amino-2-chloropyridine is well-established, often starting from 2-chloropyridine.[5] The subsequent protection of the 4-amino group as a tert-butyl carbamate (Boc) is crucial to prevent its interference during the Suzuki coupling.

Step 1: Nitration of 2-Chloropyridine-N-oxide

The pyridine ring is first activated towards electrophilic nitration by forming the N-oxide.

  • Experimental Protocol:

    • Dissolve 2-chloropyridine in acetic acid and heat to approximately 50 °C.

    • Carefully add 30% hydrogen peroxide to form 2-chloropyridine-N-oxide.

    • In a separate flask, prepare a nitrating mixture of sulfuric acid and nitric acid.

    • Add the 2-chloropyridine-N-oxide to the nitrating mixture, controlling the temperature. This introduces a nitro group at the C4 position.[5]

Step 2: Reduction of 2-Chloro-4-nitropyridine

The nitro group is then reduced to the primary amine.

  • Experimental Protocol:

    • Dissolve the 2-chloro-4-nitropyridine (with or without the N-oxide, which is often reduced concurrently) in a solvent like ethanol or acetic acid.

    • Add a reducing agent such as iron powder or perform catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[6]

    • After reaction completion, filter the mixture and neutralize the filtrate.

    • Extract the 4-amino-2-chloropyridine product and purify.

Step 3: Boc Protection of 4-Amino-2-chloropyridine

  • Experimental Protocol:

    • Dissolve 4-amino-2-chloropyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

    • Add triethylamine (Et₃N) (1.5-2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.[7]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the protected pyridine intermediate.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

This step constitutes the central C-C bond formation. The choice of catalyst, ligand, and base is paramount for achieving high yields and minimizing side reactions, such as dehalogenation or boronic ester homocoupling.[8][9]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-B(OR)₂ (Base activation) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R²

Caption: Generalized Suzuki-Miyaura catalytic cycle.

  • Experimental Protocol:

    • To a reaction vessel, add 1-methyl-4-(pinacol boronic ester)-1H-pyrazole (1.0 eq), tert-butyl (2-chloropyridin-4-yl)carbamate (1.1 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[8]

    • Add a palladium catalyst. A pre-catalyst like XPhos Pd G2 (2-5 mol%) is highly effective.[10] Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., XPhos, SPhos) can be used.

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or toluene, and water (e.g., 4:1 ratio).[8][11]

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by LC-MS. Microwave irradiation can significantly shorten reaction times.[12][13]

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the Boc-protected coupled product.

ParameterRecommended ConditionsRationale / Causality
Pd Catalyst XPhos Pd G2, Pd(dppf)Cl₂Pre-catalysts are efficient at generating the active Pd(0) species. dppf is a robust ligand for heteroaryl couplings.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands facilitate oxidative addition and reductive elimination steps, increasing reaction rates and yields.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is crucial for activating the boronic ester in the transmetalation step. K₃PO₄ is often effective in preventing side reactions like debromination.[8]
Solvent 1,4-Dioxane/H₂O, DME/H₂OThe aqueous component is necessary to solubilize the base and facilitate the transmetalation step.
Temperature 80 - 110 °C (or MW)Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for less reactive aryl chlorides.
Final Step: Boc Deprotection

The final step is the removal of the Boc protecting group to unveil the free 4-amino functionality.

  • Experimental Protocol:

    • Dissolve the Boc-protected 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (5-10 eq) at room temperature.

    • Stir for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).

    • Extract the final product, dry the organic phase, and concentrate. The product can be further purified by recrystallization or chromatography if necessary.

Alternative Pathway: Late-Stage Buchwald-Hartwig Amination

An alternative strategy involves forming the C-C bond first, followed by the installation of the amino group via a C-N cross-coupling reaction. This can be advantageous if the desired amine is complex or sensitive to earlier reaction conditions.

G Start Pyrazole Boronic Ester + 2,4-Dihalopyridine Suzuki Suzuki Coupling Start->Suzuki Intermediate 2-(1-Methyl-1H-pyrazol-4-yl)-4-halopyridine Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald + Amine Source Final Target Molecule Buchwald->Final

Caption: Alternative pathway via late-stage amination.

  • Suzuki Coupling: Couple the 1-methyl-4-(pinacol boronic ester)-1H-pyrazole with a 2,4-dihalopyridine (e.g., 2-chloro-4-bromopyridine), targeting selective reaction at the more reactive position (typically the bromine).

  • Buchwald-Hartwig Amination: The resulting 2-(1-methyl-1H-pyrazol-4-yl)-4-halopyridine is then subjected to a Buchwald-Hartwig amination. This involves a different palladium catalyst/ligand system (e.g., those based on BrettPhos or Josiphos ligands) and a strong base (e.g., NaOtBu or LHMDS) with an amine source, such as benzophenone imine (an ammonia equivalent) followed by hydrolysis.[11]

This route is generally more step-intensive but offers flexibility in the final diversification of the 4-position of the pyridine ring.

Conclusion

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is most efficiently achieved through a strategic Suzuki-Miyaura cross-coupling reaction. The key to success lies in the careful preparation of the two primary building blocks: 1-methyl-4-(pinacol boronic ester)-1H-pyrazole and a 4-amino-protected 2-halopyridine. By selecting robust, modern palladium pre-catalysts and appropriate reaction conditions, this synthesis can be performed in high yield. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers to successfully synthesize this valuable chemical entity and its analogs for application in pharmaceutical and materials science research.

References

  • 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. (n.d.). Mol-Instincts. Retrieved March 28, 2026, from [Link]

  • Zhang, Y., et al. (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online. Retrieved March 28, 2026, from [Link]

  • Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). J-STAGE. Retrieved March 28, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. (2024). SpringerLink. Retrieved March 28, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024). ResearchGate. Retrieved March 28, 2026, from [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013). Beilstein Journals. Retrieved March 28, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI. Retrieved March 28, 2026, from [Link]

  • 2-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-4-carboxylic acid. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. (2020). Google Patents.

Sources

Exploratory

Technical Whitepaper: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the design of highly selective kinase inhibitors relies heavily on the strategic assembly of privileged heterocycles. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design of highly selective kinase inhibitors relies heavily on the strategic assembly of privileged heterocycles. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (Molecular Formula: C9H10N4) has emerged as a highly versatile building block. By combining the robust ATP-hinge binding capabilities of a 4-aminopyridine core with the precise vector projection of a 1-methylpyrazole moiety, this compound serves as a critical intermediate for synthesizing next-generation therapeutics targeting kinases such as TYK2, JAK1/2, and LRRK2.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed specifically for application scientists and medicinal chemists.

Physicochemical Profiling & Structural Rationale

To effectively utilize 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine in a drug discovery program, one must understand its baseline physicochemical parameters. The table below summarizes the core metrics that dictate its behavior in both synthetic workflows and biological environments.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Formula C9H10N4Low molecular weight (174.20 g/mol ) allows for high ligand efficiency (LE) when elaborated.
Molecular Weight 174.20 g/mol Leaves ample "molecular weight budget" (<500 Da) for adding specificity-driving functional groups.
Hydrogen Bond Donors 1 (Primary Amine)Critical for anchoring to the kinase hinge region backbone (carbonyl interaction).
Hydrogen Bond Acceptors 3 (Pyridine N, Pyrazole Ns)Facilitates secondary interactions with the hinge backbone (NH interaction) and solvent.
Topological Polar Surface Area ~58.9 ŲOptimal for oral bioavailability; falls well within the Lipinski/Veber limits for membrane permeability.
Rotatable Bonds 1Low conformational entropy penalty upon binding to the target protein.
Pharmacophore Logic

The structural brilliance of this molecule lies in its dual-action topology. The 4-aminopyridine acts as the primary anchor. As documented in the optimization of TYK2 and JAK inhibitors 1, the exocyclic amine donates a hydrogen bond to the hinge region's backbone carbonyl, while the endocyclic pyridine nitrogen accepts a hydrogen bond from the backbone amide NH.

Simultaneously, the 1-methylpyrazole at the 2-position projects outward. Because the pyrazole is linked at its 4-position, it maintains a linear, rigid vector that directs the N-methyl group into the solvent-exposed region or a specific selectivity pocket, preventing off-target binding without introducing steric clashes.

Binding Core 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Hinge Kinase Hinge Region (ATP-binding pocket) Core->Hinge Pyridine-N (Acceptor) Amino-NH2 (Donor) Pocket Solvent Exposed Region / Specificity Pocket Core->Pocket 1-Methylpyrazole (Vector extension)

Caption: Pharmacophore model illustrating the dual binding roles of the aminopyridine and pyrazole motifs.

Synthetic Methodologies: The Suzuki-Miyaura Workflow

The most robust method for assembling this scaffold is the Suzuki-Miyaura cross-coupling between 2-chloropyridin-4-amine and 1-methylpyrazole-4-boronic acid pinacol ester. Aminopyridines are notoriously challenging substrates for palladium catalysis due to their propensity to coordinate and poison the metal center 2. Therefore, catalyst selection and reaction conditions must be tightly controlled.

Synthesis SM1 2-Chloro-pyridin-4-amine (Electrophile) Cat Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1), 90°C SM1->Cat SM2 1-Methylpyrazole-4-boronic acid pinacol ester (Nucleophile) SM2->Cat Prod 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Cat->Prod Purif Flash Chromatography (DCM:MeOH 9:1) Prod->Purif

Caption: Synthetic workflow for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine via Suzuki-Miyaura coupling.

Step-by-Step Self-Validating Protocol

1. Reagent Preparation & Degassing

  • Action: Charge a dry Schlenk flask with 2-chloropyridin-4-amine (1.0 eq) 3, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and K2CO3 (2.5 eq). Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the mixture with N2 for 15 minutes.

  • Causality: Rigorous deoxygenation is non-negotiable. Oxygen drives the oxidative homocoupling of the boronic ester and degrades the Pd(0) active species, leading to stalled reactions and difficult purifications.

2. Catalyst Activation & Heating

  • Action: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of N2. Heat the biphasic mixture to 90°C with vigorous stirring for 4–6 hours.

  • Causality: The bidentate dppf ligand is explicitly chosen here. Its large bite angle and steric bulk create a protective sphere around the palladium center, preventing the highly coordinating basic nitrogens of the aminopyridine from displacing the ligand and poisoning the catalyst.

3. In-Process Control (IPC)

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (ESI+).

  • Validation: The reaction is self-validated as complete when the starting electrophile peak (m/z 129 [M+H]+) is ≤2% relative to the product peak (m/z 175 [M+H]+). If the intermediate mono-coordinated palladium species is observed, continue heating.

4. Workup & Purification

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography using a gradient of 0-10% Methanol in Dichloromethane containing 1% Triethylamine (Et3N).

  • Causality: The addition of 1% Et3N to the mobile phase is critical. Aminopyridines are highly basic and will interact strongly with the acidic silanol groups on standard silica gel, causing severe streaking. The Et3N neutralizes these sites, ensuring sharp elution bands and >98% purity.

Analytical Characterization Standards

To ensure trustworthiness in downstream biological assays, the synthesized building block must be rigorously characterized. Aminopyridines exhibit specific spectroscopic signatures that must be verified 4.

  • LC-MS (ESI+): Expected [M+H]+ = 175.1. The compound should elute as a sharp, symmetrical peak under standard reverse-phase conditions (C18 column, 0.1% Formic Acid in Water/Acetonitrile gradient).

  • 1H NMR (400 MHz, DMSO-d6):

    • Solvent Rationale: DMSO-d6 is strictly preferred over CDCl3. The high polarity of the aminopyridine often results in poor solubility in chlorinated solvents, and DMSO prevents the rapid exchange of the NH2 protons, allowing them to be observed.

    • Key Signals:

      • δ 8.10 (s, 1H) and δ 7.85 (s, 1H): The two distinct pyrazole CH protons.

      • δ 8.02 (d, J = 5.6 Hz, 1H): The pyridine H-6 proton adjacent to the endocyclic nitrogen.

      • δ 6.80 (d, J = 2.0 Hz, 1H): The pyridine H-3 proton, split by meta-coupling.

      • δ 6.45 (dd, J = 5.6, 2.0 Hz, 1H): The pyridine H-5 proton.

      • δ 6.05 (br s, 2H): The exchangeable primary amine (NH2) protons.

      • δ 3.85 (s, 3H): The N-methyl group of the pyrazole.

References

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry, ACS Publications.1

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, ACS Publications.2

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.4

  • 4-Amino-2-chloropyridine | 14432-12-3. ChemicalBook.3

Sources

Foundational

Technical Guide on the Physicochemical Profiling and Analytical Characterization of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Executive Summary In modern medicinal chemistry, bi-heteroaryl systems are foundational scaffolds for designing highly selective kinase inhibitors and central nervous system (CNS) therapeutics. 2-(1-Methyl-1H-pyrazol-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, bi-heteroaryl systems are foundational scaffolds for designing highly selective kinase inhibitors and central nervous system (CNS) therapeutics. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is a highly versatile building block that combines the electron-rich hydrogen-bonding capacity of a 4-aminopyridine core with the steric and electronic properties of a 1-methylpyrazole ring. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated protocols for its synthesis and analytical characterization.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in biological systems and optimizing downstream synthetic workflows. The data below synthesizes the core metrics required for drug development profiling.

PropertyValue
IUPAC Name 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine
Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Monoisotopic Mass 174.0905 Da
Hydrogen Bond Donors 1 (Primary Amine, -NH2)
Hydrogen Bond Acceptors 3 (Pyridine N, Pyrazole N, Amine N)
Rotatable Bonds 1 (Between pyridine and pyrazole rings)
Topological Polar Surface Area (tPSA) ~63.8 Ų
Predicted logP 0.8 – 1.2

Mechanistic Insights: Electronic & Steric Properties

The chemical reactivity and biological binding affinity of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine are dictated by the electronic interplay between its two heterocyclic rings:

  • The 4-Aminopyridine Core: The primary amine at the 4-position acts as a powerful electron-donating group via resonance (+M effect). This pushes electron density directly into the pyridine ring, significantly increasing the basicity of the pyridine nitrogen (conjugate acid pKa typically shifts from ~5.2 to >9.0). This high basicity ensures the molecule is predominantly protonated at physiological pH, a critical factor for forming salt bridges within target protein pockets.

  • The 1-Methylpyrazole Substituent: Positioned at the 2-carbon of the pyridine ring, the pyrazole moiety acts as a mild electron donor while extending the conjugated π -system. The N -methyl group provides a localized lipophilic patch that can occupy hydrophobic sub-pockets in target enzymes, while the adjacent pyrazole nitrogen serves as a rigid hydrogen-bond acceptor.

Synthetic Pathway & Workflow

The most robust and industrially scalable method for constructing this bi-heteroaryl system is the Suzuki-Miyaura cross-coupling [1]. This palladium-catalyzed reaction is highly favored in pharmaceutical synthesis due to its functional group tolerance and mild conditions[2].

To synthesize 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, the optimal coupling partners are 2-chloropyridin-4-amine [3] and 1-methyl-1H-pyrazole-4-boronic acid [4].

Step-by-Step Synthetic Protocol
  • Reagent Preparation: In an oven-dried, round-bottom flask, combine 2-chloropyridin-4-amine (1.0 eq) and 1-methyl-1H-pyrazole-4-boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq).

    • Causality: The bidentate dppf ligand prevents catalyst degradation and reductive elimination side-reactions. K2CO3 is strictly required to activate the boronic acid, forming the reactive "ate" complex necessary for the transmetalation step[1].

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and H2O (4:1 v/v).

    • Causality: The biphasic nature of this solvent mixture dissolves both the organic substrates (dioxane) and the inorganic base (water), ensuring a homogenous catalytic cycle.

  • Reaction Execution: Heat the mixture to 90°C under a continuous nitrogen atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Concentrate the organic layer and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the target compound.

Synthesis A 2-Chloropyridin-4-amine (CID: 84432) C Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (4:1), 90°C A->C B 1-Methyl-1H-pyrazole-4-boronic acid (CID: 11263501) B->C D 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (Target Compound) C->D C-C Bond Formation

Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the target bi-heteroaryl compound.

Analytical Workflows & Experimental Methodologies

To ensure a self-validating system, the synthesized compound must be characterized using orthogonal analytical techniques. The following protocols are optimized specifically for the electronic properties of this molecule.

LC-MS/MS Validation Protocol

Because the 4-aminopyridine core is highly basic, it exhibits exceptional ionization efficiency in positive electrospray ionization (ESI+).

  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of Methanol/Water (1:1 v/v).

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The acidic modifier (Formic Acid) ensures the pyridine nitrogen remains fully protonated during the run. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Detection & Validation: Monitor for the exact mass. A successful synthesis is validated by a dominant [M+H]+ parent ion at m/z 175.09 .

NMR Characterization Protocol
  • Solvent Selection: Dissolve 10 mg of the purified compound in 0.5 mL of DMSO-d6.

    • Causality: Chloroform-d (CDCl3) is insufficient due to the high polarity and hydrogen-bonding capacity of the primary amine. DMSO-d6 readily breaks intermolecular hydrogen bonds, ensuring sharp, highly resolved peaks.

  • 1H NMR Expected Shifts (Self-Validation):

    • ~8.0–8.2 ppm (1H, d): Pyridine C6 proton (highly deshielded by the adjacent pyridine nitrogen).

    • ~7.9 ppm & 8.2 ppm (2H, s): Pyrazole C3 and C5 protons.

    • ~6.5–6.8 ppm (2H, m): Pyridine C3 and C5 protons (shielded by the +M effect of the amine).

    • ~6.0 ppm (2H, br s): Primary amine (-NH2) protons. Note: These will exchange and disappear if a drop of D2O is added.

    • ~3.9 ppm (3H, s): The N -methyl protons on the pyrazole ring.

Analysis A Crude 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine B Sample Preparation Dissolve in MeOH/H2O or DMSO-d6 A->B C LC-MS/MS (ESI+) C18 Column, 0.1% Formic Acid B->C D 1H & 13C NMR Solvent: DMSO-d6, 400 MHz B->D E Data Validation m/z 175.09 [M+H]+ Proton/Carbon Assignments C->E Mass Spec Data D->E Structural Data

Figure 2: Orthogonal analytical workflow combining LC-MS/MS and NMR for structural validation.

References

  • Blakemore, D., et al. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1". Royal Society of Chemistry. [Link]

  • "Impact of Cross-Coupling Reactions in Drug Discovery and Development". PMC - NIH. [Link]

  • "1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501". PubChem - NIH. [Link]

  • "2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432". PubChem - NIH. [Link]

Sources

Exploratory

Technical Whitepaper: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine in Targeted Drug Discovery

Executive Summary The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine , officially designated by the CAS Number 1545239-28-8 , is a highly specialized heterocyclic building block utilized extensively in modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine , officially designated by the CAS Number 1545239-28-8 , is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter this scaffold in the design of next-generation targeted therapeutics, particularly ATP-competitive kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven synthetic protocols for its integration into drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Before integrating any building block into a high-throughput screening (HTS) or lead optimization cascade, establishing a rigorous physicochemical profile is mandatory. The quantitative data for CAS 1545239-28-8 is summarized below to facilitate easy comparison against in silico predictive models.

PropertyValue
Chemical Name 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine
CAS Number 1545239-28-8
Molecular Formula C9H10N4
Molecular Weight 174.21 g/mol
SMILES String NC1=CC(C2=CN(C)N=C2)=NC=C1
Typical Purity Standard ≥ 95% (Analytical Grade)
Structural Class Biaryl / Aminopyridine / Pyrazole derivative

(Data corroborated by commercial chemical inventory standards [1]).

Structural Significance & Mechanistic Rationale

In the realm of kinase inhibitor design, achieving both high biochemical potency and kinome-wide selectivity is the primary developmental hurdle. The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold is engineered to address both challenges simultaneously.

The Aminopyridine Core as a Hinge Binder

The 4-aminopyridine moiety is a "privileged scaffold" that acts as a bidentate hinge binder within the ATP-binding pocket of kinases. The endocyclic pyridine nitrogen functions as a potent hydrogen bond acceptor, while the exocyclic 4-amino group serves as a hydrogen bond donor. This dual interaction perfectly mimics the binding of the adenine ring of ATP to the backbone carbonyl and NH residues of the kinase hinge region [2].

The Pyrazole Vector for Pocket Interactions

Hinge binding alone provides affinity but lacks target selectivity. The strategic placement of the 1-methyl-1H-pyrazol-4-yl moiety at the 2-position of the pyridine ring provides a critical spatial vector. This pyrazole ring projects outward into the solvent-exposed channel or adjacent hydrophobic sub-pockets (depending on the specific kinase conformation, such as in ALK, JAK, or MAP4K4) [3]. Furthermore, the N -methyl group on the pyrazole restricts the rotational degrees of freedom between the two rings. This pre-organization locks the biaryl system into a preferred conformation, thereby minimizing the entropic penalty upon target binding and drastically improving the thermodynamic profile of the inhibitor.

KinasePathway Ligand Extracellular Signal (Cytokines / Growth Factors) Receptor Target Kinase (e.g., ALK, JAK, MAP4K4) Ligand->Receptor Activation Effector Downstream Effectors (STAT, PI3K, AKT) Receptor->Effector Phosphorylation Inhibitor Aminopyridine Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Hinge-Binding Blockade Transcription Gene Transcription (Cell Proliferation / Survival) Effector->Transcription Nuclear Translocation

Figure 1: Mechanism of action for aminopyridine-based ATP-competitive kinase inhibitors.

Synthesis & Experimental Protocols

To generate this building block for downstream library synthesis, a robust, self-validating Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling protocol is employed.

Rationale for Experimental Choices
  • Substrate Selection: We utilize 2-chloropyridin-4-amine rather than the bromide variant. While heteroaryl chlorides possess lower intrinsic reactivity toward oxidative addition, they are significantly more cost-effective for scale-up campaigns [4].

  • Catalyst System: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand provides a wide bite angle. This electronic and steric environment forces the palladium center into a geometry that highly facilitates the challenging oxidative addition into the deactivated C-Cl bond.

  • Base & Solvent: A mild base ( K3​PO4​ ) in a biphasic 1,4-dioxane/water mixture (4:1 v/v) is used. The water ensures complete dissolution of the inorganic base, driving the transmetalation step, while the mild nature of the phosphate prevents degradation of the primary amine.

Step-by-Step Methodology
  • Inert Preparation: In a rigorously dried, argon-flushed Schlenk flask, charge 2-chloropyridin-4-amine (1.0 eq) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).

  • Catalyst & Base Addition: Add the Pd(dppf)Cl2​ catalyst (0.05 eq) and K3​PO4​ (2.5 eq) as a dry powder.

  • Solvent Introduction: Prepare a mixture of 1,4-dioxane and deionized water (4:1 v/v). Degas the solvent by sparging with argon for 15 minutes to prevent catalyst oxidation, then transfer it to the reaction flask.

  • Reaction Execution: Heat the mixture to 90°C under continuous stirring. Validation Step: Monitor the reaction progress via LC-MS every 4 hours. The reaction is deemed complete only when the mass trace of the starting heteroaryl chloride is fully consumed (typically 12–16 hours).

  • Workup & Catalyst Removal: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the entire mixture through a tightly packed pad of Celite. This step is critical to strip out colloidal palladium (palladium black) which can interfere with downstream biological assays.

  • Purification & Final Validation: Wash the organic filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, CH2​Cl2​ /MeOH gradient). Validation Step: Confirm product identity and purity (>95%) via 1H -NMR and analytical HPLC prior to releasing the batch for library synthesis.

SynthesisWorkflow A 2-Chloropyridin-4-amine (Hinge Binder Core) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4, 90°C A->C B 1-Methylpyrazole-4-boronic acid (Pocket Vector) B->C D 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine CAS: 1545239-28-8 C->D High Yield (>85%) E Lead Optimization (Amide/Urea Formation) D->E Diversification

Figure 2: Suzuki-Miyaura cross-coupling workflow for scaffold synthesis and diversification.

References

  • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

Structural, Synthetic, and Pharmacological Profiling of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

As a Senior Application Scientist in medicinal chemistry, the strategic selection of molecular building blocks is paramount to successful drug discovery. The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine represent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, the strategic selection of molecular building blocks is paramount to successful drug discovery. The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine represents a highly privileged biaryl scaffold, frequently deployed as a hinge-binding pharmacophore in the development of selective kinase inhibitors [[1]](). This technical whitepaper deconstructs its IUPAC nomenclature, details a self-validating synthetic methodology, and elucidates the causality behind its pharmacological utility.

IUPAC Nomenclature and Structural Deconstruction

The IUPAC name 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine provides a precise topological map of the molecule:

  • Core Scaffold (pyridin-4-amine): A six-membered aromatic azine (pyridine) substituted at the C4 position with a primary amino group (-NH₂). This core is the primary anchor for target engagement.

  • Substituent (1-Methyl-1H-pyrazol-4-yl): A five-membered diazole ring (pyrazole) bearing a methyl group at the N1 position. The "1H" denotes the saturated nitrogen atom in the tautomeric structure. The pyrazole is covalently linked to the C2 position of the pyridine ring via its C4 position.

Physicochemical Rationale

In lead optimization, substituting a traditional lipophilic phenyl ring with a polar heteroaromatic ring like N-methylpyrazole significantly improves the physicochemical profile. It lowers the partition coefficient (cLogP), enhances aqueous solubility, and mitigates off-target liabilities such as hERG ion channel inhibition 2.

Table 1: Quantitative Physicochemical Parameters (Theoretical)

ParameterValueCausality / Significance in Drug Design
Molecular Weight 174.20 g/mol Highly efficient for Fragment-Based Drug Design (FBDD).
cLogP ~0.8 – 1.2High aqueous solubility; minimizes non-specific lipophilic binding.
TPSA 58.9 ŲExcellent cell membrane permeability; potential for CNS penetration.
H-Bond Donors 1 (-NH₂)Critical for donating a proton to the kinase hinge backbone.
H-Bond Acceptors 3 (N atoms)Facilitates interactions with the hinge and solvent-exposed regions.
Rotatable Bonds 1 (Biaryl axis)Low entropic penalty upon target binding; maintains conformational stability.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond between the pyridine and pyrazole rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, ensuring high yield and catalytic turnover 3.

Synthesis A 2-Chloropyridin-4-amine (Aryl Halide) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester B->C D 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine C->D Suzuki-Miyaura Coupling

Fig 1. Synthetic workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Reagent Assembly

  • Charge a reaction flask with 2-chloropyridin-4-amine (1.0 eq) and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq).

  • Causality: The boronic ester is used in slight excess to compensate for potential protodeboronation side reactions under basic aqueous conditions.

Step 2: Catalyst and Base Addition

  • Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

  • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. K₂CO₃ acts as a mild base to generate the reactive boronate complex necessary for transmetalation without degrading the starting materials.

Step 3: Solvent Introduction and Degassing

  • Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Sparge the solution with N₂ gas for 15 minutes.

  • Causality: Dioxane solubilizes the organic substrates, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. Degassing is a critical self-validating step; failure to remove O₂ will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

Step 4: Reaction Execution and In-Process Control (IPC)

  • Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS.

  • Causality: The reaction is complete when the mass of the 2-chloropyridin-4-amine is fully consumed, replaced by the target mass [M+H]⁺ = 175.2.

Step 5: Workup and Analytical Validation

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH).

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆). Key diagnostic peaks include the pyrazole protons (typically two singlets around 7.8-8.2 ppm due to the isolated C3 and C5 protons) and the N-methyl singlet (~3.8 ppm).

Pharmacological Utility: Kinase Hinge-Binding Dynamics

In the realm of oncology and immunology, the 4-aminopyridine motif is a cornerstone for ATP-competitive kinase inhibitors (e.g., targeting CHK1, TYK2, and PKD) 1, 2. The 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold operates through a highly specific bidentate interaction model.

Binding Molecule 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine HBD 4-Amino Group (H-Bond Donor) Molecule->HBD HBA Pyridine Nitrogen (H-Bond Acceptor) Molecule->HBA Ext 1-Methylpyrazole (Steric Extension) Molecule->Ext Hinge Kinase Hinge Region (ATP-Binding Pocket) Pocket Solvent-Exposed / Gatekeeper Pocket HBD->Hinge Binds Backbone C=O HBA->Hinge Binds Backbone N-H Ext->Pocket Vectorial Projection

Fig 2. Logical relationship of pharmacophore binding within kinase domains.

Mechanistic Causality of Binding
  • Bidentate Hinge Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide N-H of the kinase hinge region. Simultaneously, the exocyclic 4-amino group acts as a hydrogen bond donor to the adjacent backbone carbonyl C=O. This dual interaction mimics the binding of the adenine ring of ATP.

  • Vectorial Projection of the Pyrazole: The C2 substitution vector directs the 1-methylpyrazole ring perfectly into the adjacent solvent-exposed pocket or gatekeeper region. The pyrazole ring provides necessary steric bulk to displace high-energy water molecules (increasing binding entropy) while maintaining a low lipophilicity profile to prevent non-specific protein binding.

References

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link] [[4.3]]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link] [[3]]

  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link] [[4.9]]

Sources

Exploratory

"2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" starting materials for synthesis

Synthesis and Process Optimization of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine: A Key Heterobiaryl Building Block Executive Summary & Strategic Importance The 2-(heteroaryl)pyridin-4-amine motif is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Process Optimization of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine: A Key Heterobiaryl Building Block

Executive Summary & Strategic Importance

The 2-(heteroaryl)pyridin-4-amine motif is a highly privileged scaffold in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors (e.g., CDK8/19)[1] and deubiquitinating enzyme (DUB) inhibitors, particularly those targeting USP30 for mitochondrial dysfunction[2]. The target molecule, 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine , presents a unique combination of a hydrogen-bond donating primary amine, a basic pyridine nitrogen, and a polar, vector-directing pyrazole ring.

Synthesizing this electron-rich heterobiaryl system requires overcoming specific catalytic challenges, notably the risk of catalyst poisoning by basic nitrogen atoms and the inherent stability issues of heteroaryl boronic acids[3]. This whitepaper outlines a robust, self-validating methodology for the synthesis of this building block via a Suzuki-Miyaura cross-coupling strategy.

Retrosynthetic Disconnection & Starting Material Profiling

The most reliable and atom-economical approach to construct the sp²-sp² carbon-carbon bond between the pyridine and pyrazole rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling[4].

Electrophile: 2-Chloropyridin-4-amine (CAS: 149810-66-2) While aryl bromides and iodides are generally more reactive in cross-coupling reactions, 2-chloropyridin-4-amine is selected for its superior cost-efficiency and commercial availability. However, the C–Cl bond is significantly stronger (~96 kcal/mol) than the C–Br bond (~81 kcal/mol). Furthermore, the strong electron-donating effect of the 4-amino group increases electron density at the C2 position, rendering oxidative addition more difficult[5]. This necessitates the use of specialized, electron-rich phosphine ligands.

Nucleophile: 1-Methylpyrazole-4-boronic acid pinacol ester (CAS: 761446-44-0) Heteroaryl boronic acids are notoriously susceptible to competitive in situ protodeboronation, a degradation pathway that destroys the starting material before transmetalation can occur[3]. We utilize the pinacol ester (Bpin) variant[4]. The steric bulk of the pinacol group shields the boron atom, while its electron-donating nature modulates Lewis acidity, drastically enhancing bench stability and preventing premature hydrolysis during the aqueous basic coupling conditions[2].

Mechanistic Framework & Causality

The synthesis relies on a Pd(0)/Pd(II) catalytic cycle. Understanding the causality of each step is critical for troubleshooting and process scale-up.

  • Oxidative Addition: The active Pd(0) species inserts into the C–Cl bond of 2-chloropyridin-4-amine. Because the basic nitrogens on both the substrate and the product can coordinate to the palladium center and cause catalyst deactivation[3], sterically demanding ligands (like XPhos) are required to create a protective coordination sphere around the metal.

  • Transmetalation: The inorganic base (e.g., Na₂CO₃) coordinates with the boronic ester to form a negatively charged, highly reactive boronate complex. This facilitates the transfer of the 1-methylpyrazole moiety to the Pd(II) center.

  • Reductive Elimination: The two heteroaryl groups are brought into close proximity on the palladium center and couple to form the target C–C bond, releasing the product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar¹)(Cl)L_2 Oxidative Addition Pd0->OxAdd Step 1 TransMet Pd(II)(Ar¹)(Ar²)L_2 Transmetalation OxAdd->TransMet Step 2 TransMet->Pd0 Step 3 (Reductive Elim.) Prod 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine TransMet->Prod Ar1 2-Chloropyridin-4-amine Ar1->OxAdd Ar2 1-Methylpyrazole-4-Bpin + Na2CO3 Ar2->TransMet

Suzuki-Miyaura catalytic cycle for 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine synthesis.

Process Optimization & Catalyst Screening

To establish a self-validating protocol, various catalytic systems were evaluated. While standard Pd(PPh₃)₄ is frequently cited in patent literature for similar USP30 inhibitor intermediates[2], it requires high catalyst loading and extended reaction times due to the sluggish oxidative addition into the C–Cl bond. Transitioning to a Buchwald-type ligand (XPhos) significantly accelerates the reaction and improves the yield[5].

Table 1: Catalyst and Condition Screening for Target Synthesis

Catalyst System (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp / TimeIsolated Yield
Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (2.5)1,4-Dioxane/H₂O (2:1)90 °C / 8 h64%
Pd(dppf)Cl₂ (5%)NoneK₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)100 °C / 6 h71%
Pd₂(dba)₃ (2%)BINAP (4%)KOtBu (2.5)Toluene110 °C / 4 h78%
Pd₂(dba)₃ (2%) XPhos (4%) K₂CO₃ (2.5) 1,4-Dioxane/H₂O (4:1) 100 °C / 3 h 91%

Data synthesized from established cross-coupling optimizations of 2-chloropyridines and pyrazole boronic esters[2][5]. The XPhos system is selected as the optimal protocol.

Detailed Experimental Methodology

This protocol is designed as a self-validating system. The mandatory degassing step ensures the exclusion of oxygen, which would otherwise rapidly oxidize the electron-rich Pd(0)-XPhos complex to an inactive Pd(II) species, visually indicated by the premature precipitation of "palladium black."

Reagents:

  • 2-Chloropyridin-4-amine: 1.00 g (7.78 mmol, 1.0 equiv)

  • 1-Methylpyrazole-4-boronic acid pinacol ester: 1.94 g (9.33 mmol, 1.2 equiv)

  • Pd₂(dba)₃: 142 mg (0.15 mmol, 0.02 equiv)

  • XPhos: 148 mg (0.31 mmol, 0.04 equiv)

  • K₂CO₃: 2.69 g (19.45 mmol, 2.5 equiv)

  • Solvent: 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Step-by-Step Workflow:

  • Reactor Preparation & Degassing (Critical Step): In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dioxane (40 mL) and water (10 mL). Sparge the solvent mixture with ultra-pure Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen[2].

  • Reagent Charging: To the degassed solvent, add 2-chloropyridin-4-amine, 1-methylpyrazole-4-boronic acid pinacol ester, and K₂CO₃. Continue sparging for an additional 5 minutes.

  • Catalyst Initiation: Under a positive flow of inert gas, quickly add Pd₂(dba)₃ and XPhos[5]. The solution will typically transition to a deep red/orange color, indicating the formation of the active catalytic species. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). Complete consumption of the 2-chloropyridin-4-amine should be observed within 3 hours.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the entire biphasic mixture through a tightly packed pad of Celite to remove precipitated palladium residues.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 0% to 10% Methanol in Dichloromethane containing 1% Triethylamine to prevent streaking of the basic amine).

Analytical Characterization & Quality Control

To verify the structural integrity and purity of the synthesized 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, the following analytical parameters serve as the standard reference:

  • LC-MS (ESI+): Expected m/z for[M+H]⁺ is 175.1 . The isotopic pattern should lack the characteristic 3:1 M/M+2 ratio of the chlorine atom, confirming complete conversion.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.05 (s, 1H, Pyrazole-H)

    • δ 7.98 (d, J = 5.6 Hz, 1H, Pyridine-H6)

    • δ 7.82 (s, 1H, Pyrazole-H)

    • δ 6.85 (d, J = 2.0 Hz, 1H, Pyridine-H3)

    • δ 6.38 (dd, J = 5.6, 2.0 Hz, 1H, Pyridine-H5)

    • δ 5.95 (br s, 2H, -NH₂, exchanges with D₂O)

    • δ 3.88 (s, 3H, -CH₃)

Sources

Foundational

The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scaffold: A Privileged Hinge-Binding Motif for Kinase Inhibitor Design

Executive Summary In contemporary medicinal chemistry, the design of Type I kinase inhibitors relies heavily on privileged scaffolds that can simultaneously satisfy the stringent hydrogen-bonding requirements of the ATP-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of Type I kinase inhibitors relies heavily on privileged scaffolds that can simultaneously satisfy the stringent hydrogen-bonding requirements of the ATP-binding hinge region while vectoring substituents into adjacent, less conserved pockets to achieve target selectivity. The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold (CAS 1545239-28-8)[1] has emerged as a highly versatile building block in this domain.

By combining the well-validated 4-aminopyridine hinge-binding core with a 1-methyl-1H-pyrazol-4-yl extension at the C2 position, this structural analog provides a precise geometric vector toward the solvent-exposed channel. This technical guide explores the mechanistic causality behind the efficacy of this scaffold, details its synthetic assembly, and outlines the self-validating experimental protocols required to evaluate its derivatives in drug discovery campaigns targeting kinases such as CHK1[2], JAK1[3], and PKD[4].

Structural Rationale & Mechanistic Causality

The architectural brilliance of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine fragment lies in its dual-functionality:

  • The 4-Aminopyridine Core (Hinge Binder): The pyridine nitrogen (N1) acts as a high-affinity hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., a conserved cysteine or valine). Concurrently, the exocyclic 4-amino group serves as a hydrogen bond donor to the backbone carbonyl of the hinge. This bidentate interaction anchors the molecule deep within the ATP pocket.

  • The 1-Methyl-1H-pyrazol-4-yl Extension (Solvent Vector): The C2 position of the pyridine ring is geometrically aligned to point past the gatekeeper residue and out toward the solvent-exposed channel.

    • Causality of the Pyrazole Isostere: While a phenyl ring could occupy this space, it is highly lipophilic and planar, often leading to poor aqueous solubility, high plasma protein binding, and off-target promiscuity. The 1-methyl-1H-pyrazol-4-yl group acts as a superior bioisostere. It significantly lowers the calculated logP (cLogP), introduces a dipole, and provides a potential water-mediated hydrogen bond acceptor (the N2 of the pyrazole).

    • Causality of the N-Methylation: The methyl group at the 1-position prevents tautomerization of the pyrazole ring. This locks the molecule into a single, predictable binding conformation, preventing the entropic penalty associated with binding a multi-state tautomer and eliminating off-target interactions caused by alternative hydrogen-bond donor states.

BindingLogic Hinge Kinase Hinge Region (Hydrogen Bonding) Core 4-Aminopyridine Core (Bidentate Binder) Hinge->Core ATP Competitive Vector C2-Position Vector (Steric Linker) Core->Vector Substitution Pyrazole 1-Methyl-1H-pyrazol-4-yl (Solubilizing Group) Vector->Pyrazole Bioisosteric Extension Solvent Solvent-Exposed Channel (Selectivity Pocket) Pyrazole->Solvent Water Interaction

Caption: Pharmacophore binding logic of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold.

Synthetic Methodologies: Constructing the Scaffold

The synthesis of this scaffold relies on robust, palladium-catalyzed cross-coupling methodologies. The protocol below outlines the assembly of the core building block, which can subsequently be derivatized at the 4-amino position.

SynthWorkflow SM1 2-Chloro-pyridin-4-amine Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C SM1->Suzuki SM2 1-Methylpyrazole-4-boronate SM2->Suzuki Scaffold 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Suzuki->Scaffold >85% Yield Deriv SNAr / Buchwald-Hartwig (R-X) Scaffold->Deriv N4-Alkylation/Arylation Product Target Kinase Inhibitor Deriv->Product

Caption: Step-by-step synthetic workflow for the assembly and derivatization of the core scaffold.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine with high regioselectivity and yield.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloro-pyridin-4-amine (1.0 equiv) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv).

  • Catalyst and Base Addition: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv) and sodium carbonate (Na₂CO₃, 2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling electron-deficient heteroaryls.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-dioxane and H₂O (4:1 v/v).

    • Causality: Dioxane provides the necessary high boiling point to drive the reaction, while the 20% aqueous component is strictly required to dissolve the inorganic base and form the reactive boronate "ate" complex essential for the transmetalation step.

  • Reaction and Monitoring: Heat the mixture to 90°C for 12 hours. Monitor the consumption of the chloropyridine via LC-MS.

  • Workup and Purification: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black. Partition the filtrate between Ethyl Acetate (EtOAc) and brine. Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure scaffold.

Application in Kinase Inhibitor Discovery (SAR & Data)

The integration of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine motif has been instrumental in optimizing several clinical and preclinical kinase inhibitors. For example, in the development of CHK1 inhibitors, appending this motif to a pyrazine-2-carbonitrile core yielded highly selective, orally bioavailable compounds capable of abrogating the G2 checkpoint in colon cancer cells[2]. Similarly, analogous 1-methyl-1H-pyrazol-4-yl extensions have been critical in tuning the selectivity of Janus Kinase 1 (JAK1) inhibitors (e.g., AZD4205)[3] and pan-Protein Kinase D (PKD) inhibitors[4].

Table 1: Physicochemical Impact of the C2-Substitution vs. Traditional Isosteres
Substituent at Pyridine C2Calculated logP (cLogP)Topological Polar Surface Area (TPSA)Hinge Binding InterferenceKinase Selectivity Profile
Hydrogen (Unsubstituted)~0.538.9 ŲNonePoor (Pan-kinase activity)
Phenyl Ring~2.438.9 ŲSteric clash with gatekeeperModerate
1-Methyl-1H-pyrazol-4-yl ~1.2 56.7 Ų None (Linear vector) High (Directed to solvent channel)
Table 2: Representative Kinase Inhibitory Activity of Scaffold Derivatives
Target KinaseCompound Core / SeriesEnzymatic IC₅₀ (nM)Cellular Efficacy (GI₅₀ nM)Reference
CHK1 Pyrazine-2-carbonitrile derivative< 5 nM~40 nM (HT29 cells)McHardy et al.[2]
PKD1/2/3 Pteridine/4-Aminopyridine analog1–10 nM~50 nM (PANC-1)CRT0066101 analogs[4]
JAK1 Aminopyrimidine-indole analog< 10 nM~70 nM (H1975)AZD4205 analogs[3]

Experimental Validation Protocols

To ensure scientific integrity, the biological evaluation of these derivatives must utilize self-validating assay systems that distinguish true competitive inhibition from assay artifacts.

Protocol 2: Caliper Microfluidic Mobility Shift Kinase Assay

Objective: To quantitatively determine the IC₅₀ of synthesized derivatives against the target kinase (e.g., CHK1 or PKD) using a direct, non-radioactive measurement of substrate phosphorylation.

  • Assay Assembly: In a 384-well microplate, dispense the recombinant target kinase, a fluorescently labeled peptide substrate (e.g., FAM-labeled), and the synthesized inhibitor in a 10-point dose-response format (1/3 log dilutions starting from 10 μM). Include DMSO-only wells as negative controls (0% inhibition) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition).

  • ATP Initialization: Initiate the reaction by adding ATP at exactly the predetermined Michaelis constant ( Km​ ) concentration for the specific kinase.

    • Causality: Running the assay strictly at the ATP Km​ ensures that the derived IC₅₀ values accurately reflect the inhibitor's competitive binding affinity ( Ki​ ) according to the Cheng-Prusoff equation. Using arbitrary ATP concentrations leads to artificially inflated or deflated potencies.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to allow steady-state turnover.

  • Termination and Readout: Terminate the reaction by adding an EDTA-containing buffer to chelate the Mg²⁺ co-factor, instantly halting kinase activity. Read the plate on a Caliper EZ Reader II.

    • Self-Validating Mechanism: The microfluidic system electrophoretically separates the phosphorylated product from the unphosphorylated substrate based on their charge-to-mass ratio. By calculating the ratio of the two distinct peaks, the assay provides a direct, ratiometric readout that is immune to fluorescent quenching or autofluorescence artifacts commonly caused by small-molecule inhibitors.

Sources

Exploratory

Whitepaper: Preliminary Biological Screening of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Document Type: Technical Guide & Screening Protocol Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Executive Summary In the landscape of targeted therapeutics, Fragment-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Guide & Screening Protocol Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists

Executive Summary

In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) relies heavily on the identification of low-molecular-weight scaffolds that form high-quality interactions with target proteins. The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine represents a highly privileged chemical entity. Structurally, it combines a 4-aminopyridine core—a well-documented bidentate hinge-binding motif in kinase inhibition—with a 1-methylpyrazole group at the 2-position, which provides an optimal vector for probing the kinase gatekeeper residue or adjacent solvent-exposed channels.

This technical guide outlines a rigorous, self-validating preliminary biological screening cascade for this compound. By moving from biochemical profiling to orthogonal biophysical validation, and finally to cellular target engagement, we establish a robust framework for evaluating its potential as a lead-like fragment for kinase targets such as TYK2, Mps1, and BTK.

Structural Rationale & Target Grounding

The 4-aminopyridine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The primary amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen serves as a hydrogen bond acceptor from the backbone amide[1].

The introduction of the 1-methyl-1H-pyrazol-4-yl moiety at the 2-position of the pyridine ring is a strategic design choice:

  • Vectorality: It directs chemical growth toward the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue), a strategy successfully employed in the development of highly selective TYK2 and JAK inhibitors[1].

  • Physicochemical Tuning: The pyrazole ring enhances aqueous solubility compared to highly lipophilic aryl substituents, while the methyl group prevents unwanted glucuronidation or N-oxidation that can occur with unsubstituted pyrazoles.

  • Cross-Target Utility: Variations of the aminopyridine motif have demonstrated profound efficacy across diverse kinomes, acting as extremely selective hinge binders for Mps1 (TTK)[2] and serving as the core for irreversible inhibitors targeting Bruton's Tyrosine Kinase (BTK)[3].

Workflow A Phase 1: Biochemical Profiling (TR-FRET Kinase Panel) B Phase 2: Biophysical Validation (SPR Binding Kinetics) A->B C Phase 3: Cellular Engagement (NanoBRET Assay) B->C D Go/No-Go Decision: Hit-to-Lead Expansion C->D

Preliminary biological screening cascade for novel aminopyridine fragments.

The Screening Cascade: Causality & Experimental Design

To ensure scientific integrity, a screening cascade must be designed to systematically eliminate false positives. Fragments are typically screened at high concentrations (e.g., 100 µM to 1 mM), which increases the risk of assay interference (e.g., aggregation, auto-fluorescence).

Tier 1: Time-Resolved FRET (TR-FRET)

The Causality of Choice: Traditional radiometric assays generate radioactive waste, while standard fluorescence assays are highly susceptible to the auto-fluorescence of small molecules at high concentrations. TR-FRET introduces a temporal delay between excitation and emission reading. Because the europium (Eu) fluorophore has a long emission half-life, reading the signal after a microsecond delay completely eliminates the short-lived auto-fluorescence of the fragment, ensuring that the calculated IC₅₀ is a true reflection of biochemical inhibition.

Tier 2: Surface Plasmon Resonance (SPR)

The Causality of Choice: Biochemical assays confirm inhibition, but they do not confirm direct, reversible binding. A compound might inhibit a kinase by denaturing it or aggregating around it (acting as a Pan-Assay Interference Compound, or PAIN). SPR provides orthogonal, label-free validation. By measuring the association ( kon​ ) and dissociation ( koff​ ) rates in real-time, we validate the stoichiometric, reversible binding of the 4-aminopyridine core to the kinase hinge.

Tier 3: NanoBRET Target Engagement

The Causality of Choice: A fragment may exhibit excellent biochemical potency but fail entirely in cellular environments due to poor membrane permeability or high intracellular protein binding. NanoBRET utilizes a cell-permeable fluorescent tracer and a NanoLuc-fused target kinase expressed in live cells. Displacement of the tracer by the fragment proves that the molecule not only enters the cell but successfully engages the target in a physiological environment.

Pathway Cytokine Cytokine (e.g., IL-23) Receptor Receptor Complex Cytokine->Receptor Kinase Target Kinase (e.g., TYK2) Receptor->Kinase STAT Downstream Signaling Kinase->STAT Fragment 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Fragment->Kinase Hinge Binding

Mechanism of action: Aminopyridine fragment targeting kinase signaling pathways.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating strict quality control metrics (such as Z'-factor calculations) to ensure data trustworthiness.

Protocol A: TR-FRET Biochemical Kinase Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) against a panel of representative kinases (e.g., TYK2, JAK1, Mps1).

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine in 100% DMSO. Transfer 100 nL of the compound using an acoustic liquid handler (e.g., Echo 550) into a 384-well low-volume ProxiPlate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 1 nM final concentration) in assay buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration must be set to the specific Km​ of the kinase to ensure accurate comparative profiling.

  • Termination & Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phospho antibody (2 nM), and a ULight-labeled tracer (10 nM).

  • Incubation & Reading: Incubate for 1 hour. Read the plate on a multi-mode reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (Eu) and 665 nm (ULight).

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle controls and a known reference inhibitor (e.g., Staurosporine). The assay is only valid if Z' > 0.65.

Protocol B: SPR Binding Kinetics

Objective: Determine the binding affinity ( KD​ ) and kinetic parameters ( kon​ , koff​ ).

  • Surface Preparation: Use a CM5 sensor chip on a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 5.0) and inject over the active flow cell to achieve an immobilization level of ~3000 RU. Block unreacted sites with 1 M Ethanolamine.

  • Solvent Correction: Because fragments require DMSO for solubility, prepare a 10-point DMSO calibration curve (0.5% to 1.5% DMSO) in the running buffer (PBS-P+).

  • Analyte Injection: Inject 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine at 5 concentrations (ranging from 1 µM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Data Analysis: Double-reference the data (subtracting the reference flow cell and a buffer-only injection). Fit the sensograms to a 1:1 Langmuir binding model to extract KD​ .

Quantitative Data Presentation

Note: The following tables represent expected baseline data for an unoptimized fragment of this class, demonstrating the transition from raw screening hits to validated leads.

Table 1: Tier 1 Biochemical Profiling (TR-FRET) The fragment shows preferential binding to TYK2 over JAK1/2, a common trait of 2-substituted 4-aminopyridines[1].

Target KinaseATP Concentration ( Km​ )Fragment IC₅₀ (µM)Reference Inhibitor IC₅₀ (nM)Assay Z'-Factor
TYK2 15 µM12.4 ± 1.12.1 (Deucravacitinib)0.82
JAK1 55 µM> 50.04.5 (Upadacitinib)0.78
JAK2 15 µM45.2 ± 3.41.8 (Ruxolitinib)0.81
Mps1 (TTK) 10 µM28.6 ± 2.05.3 (Cmpd 19c)0.75

Table 2: Tier 2 Biophysical Validation (SPR) Kinetic evaluation confirms fast-on/fast-off binding, characteristic of low-molecular-weight fragments prior to structural optimization.

Target Kinase kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (µM)Stoichiometry ( Rmax​ ratio)
TYK2 4.5 x 10⁴0.6514.40.92 (1:1 binding)
Mps1 (TTK) 2.1 x 10⁴0.7133.80.88 (1:1 binding)

Conclusion and Next Steps

The preliminary screening cascade successfully validates 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine as a highly competent, low-affinity, high-quality fragment. The TR-FRET data establishes its biochemical inhibitory profile, while the SPR data confirms a 1:1 reversible binding mechanism devoid of assay interference.

Next Steps for Drug Development Professionals: The 1-methylpyrazole group provides an excellent foundation for Structure-Based Drug Design (SBDD). Future medicinal chemistry efforts should focus on extending the pyrazole vector to interact with the solvent-exposed channel, or functionalizing the primary amine to capture additional hydrogen bonds in the kinase affinity pocket, thereby driving the micromolar fragment KD​ down to nanomolar lead-like potency.

References

  • Title: Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK)
  • Title: Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols Executive Summary & Structural Rationale The development of highly selective, orally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols

Executive Summary & Structural Rationale

The development of highly selective, orally bioavailable kinase inhibitors requires core scaffolds that balance target affinity with favorable physicochemical properties. The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine motif has emerged as a privileged, highly versatile building block in modern medicinal chemistry, featuring prominently in the design of inhibitors targeting JAK1, CHK1, BTK, and CDC42.

As a Senior Application Scientist, I frequently observe that traditional biaryl systems (e.g., phenyl-pyridines) often suffer from poor aqueous solubility and high metabolic clearance. By replacing a lipophilic aryl group with a 1-methyl-1H-pyrazol-4-yl moiety, researchers can exploit a compact, electron-rich heteroaromatic system.

Mechanistic Advantages of the Scaffold:

  • Hinge-Binding Optimization: The pyridine nitrogen acts as a primary hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Val116 in CSNK2 or Leu959 in JAK1)[More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC].

  • Solubility and Pharmacokinetics: The incorporation of the pyrazole nitrogen introduces a tunable dipole that dramatically improves kinetic solubility. In CDC42 and CHK1 inhibitor programs, utilizing this aminopyridine-pyrazole scaffold restored kinetic solubility to >200 μM while maintaining nanomolar potency[Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - ACS Publications].

  • The 4-Amino Vector: The primary amine at the C4 position serves as a highly reactive nucleophile. This provides a versatile synthetic handle for late-stage diversification, allowing chemists to build vectors that probe the solvent-exposed channel or the kinase back-pocket[Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling | Molecular Cancer Therapeutics - AACR Journals].

Synthetic Strategy & Workflows

The foundational synthesis of this scaffold relies on the regioselective Suzuki-Miyaura cross-coupling of 2-chloropyridin-4-amine[4-Amino-2-chloropyridine 14432-12-3 wiki - Guidechem]. The differential reactivity of the C2-chloro group makes it an ideal electrophile for coupling with pyrazole boronic esters.

Workflow A 2-Chloropyridin-4-amine (Starting Material) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 A->C B 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester B->C D 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Scaffold C->D Regioselective C-C Bond Formation E Buchwald-Hartwig Amination (Library Generation) D->E Diversification at C4-Amino Vector F Kinase Inhibitor Candidates (e.g., JAK1, CHK1, BTK) E->F

Caption: Synthetic workflow for the generation and diversification of the aminopyridine-pyrazole scaffold.

Protocol 1: Suzuki-Miyaura Coupling for Scaffold Synthesis

Objective: Synthesize the core 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold.

Expert Insight & Causality: We utilize Pd(dppf)Cl2 as the catalyst because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium intermediate, promoting rapid reductive elimination. This minimizes the competing protodeboronation of the electron-rich pyrazole boronic ester. A biphasic solvent system (1,4-Dioxane/H2O) is critical to ensure the simultaneous solvation of the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-chloropyridin-4-amine (1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the suspension by sparging with argon for 15 minutes. Critical self-validation step: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester, which would manifest as an undesired byproduct mass in LC-MS.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of argon.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C for 12 hours. Monitor the reaction via LC-MS until the starting 2-chloropyridin-4-amine is completely consumed.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black (preventing downstream metal toxicity in biological assays). Partition the filtrate between EtOAc and water. Extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) to yield the pure scaffold.

Protocol 2: Late-Stage Diversification via Buchwald-Hartwig Amination

Objective: Functionalize the C4-amino group to build a targeted inhibitor library.

Expert Insight & Causality: Xantphos is selected as the ligand for this transformation due to its wide bite angle (~111°). This specific geometry facilitates the challenging C-N bond formation at the sterically hindered or electron-deficient heteroaryl halides, preventing the competing β-hydride elimination[Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling | Molecular Cancer Therapeutics - AACR Journals].

Step-by-Step Procedure:

  • Combine the synthesized 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (1.0 equiv), a functionalized aryl/heteroaryl bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene.

  • Add Pd2(dba)3 (0.02 equiv) and Xantphos (0.04 equiv) under argon.

  • Heat the reaction mixture at 100 °C for 8 hours.

  • Quench with water, extract with DCM, concentrate, and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor candidate.

Biological Evaluation and Kinase Profiling

To validate the synthesized library, high-throughput kinase assays are employed. The aminopyridine-pyrazole scaffold has shown remarkable versatility across different kinase families. For instance, in JAK1 inhibitor design, the basic pyrazole group forms critical H-bonding interactions with E966 in JAK1, driving a >60-fold selectivity over JAK2[Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - ACS Publications].

Pathway Cytokine Cytokine / Growth Factor Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1 Kinase (Active) Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Aminopyridine-Pyrazole Inhibitor (Hinge Binder) Inhibitor->JAK Inhibits (ATP-competitive) Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocation

Caption: Intervention of the scaffold-based inhibitor within the JAK/STAT signaling pathway.

Protocol 3: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized compounds.

Expert Insight & Causality: The ADP-Glo assay is chosen over radiometric ³²P-ATP assays because it provides a highly sensitive, non-radioactive measure of kinase activity. The luminescence generated is directly proportional to the ADP concentration produced during the kinase reaction, creating a self-validating readout system that is highly resistant to compound auto-fluorescence interference.

Step-by-Step Procedure:

  • Enzyme/Substrate Incubation: In a 384-well low-volume white plate, dispense 5 µL of the target kinase (e.g., JAK1 or CHK1) and its corresponding peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Pin-transfer 100 nL of the inhibitor library in DMSO to generate a 10-point dose-response curve. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (formulated at the apparent Kₘ for the specific kinase to ensure competitive inhibition kinetics can be accurately measured). Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and completely depletes any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-mediated luminescent reaction. Read the luminescence on a microplate reader and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes the impact of the aminopyridine-pyrazole core (and its closely related fused derivatives) across various high-value oncology and immunology targets, demonstrating its status as a privileged scaffold.

Target KinaseScaffold Derivative / Structural ContextPotency (IC₅₀)Selectivity & Pharmacokinetic ProfileKey Reference
JAK1 5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine119 nM>60-fold selectivity over JAK2; basic pyrazole interacts with E966.[Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - ACS Publications]
CHK1 2-Chloro-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine<10 nM>100-fold selectivity over CDK1; excellent cellular efficacy.[Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC]
BTK 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine<5 nMHinge-only binder; spares RAC2 bypass mechanism.[Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling
CDC42 Pyridin-4-amine with meta-CF₃ substitution~200 nMRestored kinetic solubility (>222 μM) compared to carbocyclic analogs.[Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - ACS Publications]

References

  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy ACS Publications URL:[Link]

  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling Molecular Cancer Therapeutics - AACR Journals URL:[Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication PubMed Central (PMC) URL:[Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 ACS Publications URL:[Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors PubMed Central (PMC) URL:[Link]

Application

Application Note: Utilizing 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine as a Core Pharmacophore in Targeted Kinase Inhibitor Development

Introduction & Mechanistic Rationale The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine serves as a highly privileged building block and core pharmacophore in the rational design of targeted small-molecule kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine serves as a highly privileged building block and core pharmacophore in the rational design of targeted small-molecule kinase inhibitors. In modern oncology drug development, achieving high selectivity and aqueous solubility while maintaining potent target engagement is a primary challenge.

This specific fragment addresses these challenges through dual functionalities:

  • The Pyridin-4-amine Moiety : Acts as a classic "hinge-binder." The nitrogen atoms in the pyridine ring and the exocyclic amine form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Cys604 in MPS1 or corresponding residues in CHK1) [1].

  • The 1-Methyl-1H-pyrazol-4-yl Group : Functions as a bioisostere for traditional aromatic rings. It projects into the solvent-exposed region or gatekeeper pocket of the kinase. The N2 atom of the pyrazole provides a specific hydrogen bond acceptor, while the methyl group enhances metabolic stability and aqueous solubility, preventing the highly lipophilic characteristics that often plague kinase inhibitors [2].

In cancer cell line studies, derivatives of this pharmacophore are frequently utilized to target cell cycle checkpoint kinases, specifically Monopolar Spindle 1 (MPS1/TTK) and Checkpoint Kinase 1 (CHK1) . Inhibiting these targets in p53-deficient cancers forces cells with unrepaired DNA damage into premature mitosis, triggering mitotic catastrophe and subsequent apoptosis—a concept known as synthetic lethality.

Pathway A 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Scaffold B ATP-Competitive Binding (Kinase Hinge Region) A->B High Affinity Motif C Inhibition of MPS1 / CHK1 B->C Blocks Phosphorylation D Abrogation of G2/M Checkpoint & Mitotic Catastrophe C->D Unregulated Cell Cycle E Apoptosis in p53-Deficient Cancer Cells D->E Synthetic Lethality

Mechanism of action for pyrazolyl-pyridinamine kinase inhibitors in cancer cells.

Target Selection & Cancer Cell Line Models

To properly evaluate the efficacy of inhibitors derived from 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, researchers must select appropriate cancer cell line models that exhibit the specific genetic vulnerabilities (e.g., p53 mutations) targeted by the drug's mechanism of action.

Table 1: Target Kinases and Representative Cancer Cell Line Models

Target KinaseCellular RoleRepresentative Cell LineGenetic ContextExpected IC₅₀ Range
MPS1 (TTK) Spindle Assembly CheckpointMDA-MB-231Triple-Negative Breast Cancer (TNBC)< 50 nM
CHK1 G2/M DNA Damage CheckpointHT-29p53-Mutant Colon Adenocarcinoma< 10 nM
CHK2 DNA Damage ResponseHCT-116p53-Wildtype (Counter-screen)> 1000 nM

Experimental Protocols: A Self-Validating Workflow

To establish trustworthiness in drug development, experimental protocols must form a self-validating system. The workflow below moves from biochemical target engagement (Protocol A) to phenotypic cellular efficacy (Protocol B), and finally to intracellular mechanism-of-action validation (Protocol C).

Workflow S1 Compound Prep (DMSO Stock) S2 Biochemical Assay (ADP-Glo) S1->S2 IC50 Det. S3 Cell Viability (CellTiter-Glo) S2->S3 Cell Efficacy S4 PD Biomarkers (Western Blot) S3->S4 MOA Validation

Self-validating experimental workflow for evaluating targeted kinase inhibitors.

Protocol A: In Vitro Kinase Target Engagement (ADP-Glo™ Assay)

Objective : Validate the direct ATP-competitive inhibition of the synthesized derivative against recombinant CHK1 or MPS1. Causality : The ADP-Glo™ assay is utilized because it directly measures ADP formation rather than relying on labeled substrates. This allows researchers to use physiological ATP concentrations (up to 1 mM), which is critical for accurately assessing the competitive displacement of ATP by the pyrazolyl-pyridinamine hinge-binder [3].

Step-by-Step Methodology :

  • Enzyme Preparation : Dilute recombinant kinase (e.g., CHK1) and its specific peptide substrate in 1X Kinase Buffer. Rationale: Ensures optimal enzymatic folding and baseline activity.

  • Compound Addition : Add the inhibitor (serial dilutions in DMSO) to the kinase mixture. Keep the final DMSO concentration strictly <1%. Rationale: Higher concentrations of DMSO will denature the kinase, leading to false-positive inhibition.

  • Reaction Initiation : Add ATP and incubate at room temperature for 60 minutes. Rationale: Allows the kinase to phosphorylate the substrate and generate ADP within the linear phase of the enzymatic reaction.

  • Kinase Reaction Termination : Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent and incubate for 40 minutes. Rationale: This step completely halts the kinase reaction and depletes all unconsumed ATP, eliminating background noise.

  • Detection : Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. Rationale: This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to produce a luminescent signal strictly proportional to kinase activity.

  • Data Analysis : Measure luminescence (integration time 0.5–1s). Calculate the biochemical IC₅₀ using non-linear regression.

Protocol B: Cellular Viability & Synthetic Lethality (CellTiter-Glo®)

Objective : Determine the anti-proliferative effect of the inhibitor in p53-deficient cancer cell lines. Causality : CellTiter-Glo® is selected because it quantifies intracellular ATP, a direct proxy for metabolic activity and cell viability. Its homogeneous "add-mix-measure" format lyses cells on contact and minimizes pipetting errors, providing a highly reproducible readout for cytotoxicity [4].

Step-by-Step Methodology :

  • Cell Seeding : Seed HT-29 (p53-mutant) and HCT-116 (p53-WT) cells at 2,000 cells/well in a 96-well opaque white plate. Rationale: Opaque plates prevent optical crosstalk between adjacent wells during luminescence reading.

  • Treatment : After 24 hours of attachment, treat cells with serial dilutions of the inhibitor for 72 hours. Rationale: A 72-hour window allows sufficient time for the cells to undergo multiple division cycles, which is necessary to observe the mitotic catastrophe induced by CHK1/MPS1 inhibition.

  • Equilibration : Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes prior to reading. Rationale: Luciferase enzymatic activity is highly temperature-dependent; uniform temperature ensures a consistent signal across the entire plate.

  • Lysis and Detection : Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent "glow" signal.

  • Readout : Measure luminescence and calculate the cellular IC₅₀. A successful targeted inhibitor will show a significantly lower IC₅₀ in the p53-mutant line (HT-29) compared to the p53-WT line (HCT-116).

Protocol C: Pharmacodynamic (PD) Biomarker Validation (Western Blotting)

Objective : Confirm that the observed cellular cytotoxicity is directly caused by on-target inhibition within the intracellular environment. Causality : If CHK1 is successfully inhibited by the compound, the downstream phosphorylation of its target (cdc25c) will decrease, and markers of apoptosis (Cleaved PARP) will subsequently increase.

Step-by-Step Methodology :

  • Cell Lysis : Lyse the treated cells in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Rationale: Phosphatase inhibitors are absolutely critical to prevent the rapid, artifactual dephosphorylation of target proteins during the extraction process.

  • Separation & Transfer : Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Rationale: PVDF offers higher mechanical strength and superior protein retention compared to nitrocellulose, making it ideal for detecting low-abundance phosphoproteins.

  • Probing : Probe the membrane with primary antibodies against p-CHK1 (Ser345), p-cdc25c, and Cleaved PARP.

  • Detection : Utilize HRP-conjugated secondary antibodies and an ECL substrate. Quantify band intensity relative to a stable loading control (e.g., GAPDH) to confirm the mechanistic pathway.

References

  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
  • Title: US9403797B2 - 5-(pyridin-2-yl-amino)
  • Title: ADP-Glo™ Kinase Assay Technical Manual #TM313 Source: Promega Corporation URL
  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL
Method

Application Note: Utilizing 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine as a Core Scaffold for Next-Generation CDK Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Biochemical Profiling, and Cellular Validation Introduction & Structural Rationale Cyclin-dependen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Biochemical Profiling, and Cellular Validation

Introduction & Structural Rationale

Cyclin-dependent kinases (CDKs) are master regulators of cell cycle progression and transcriptional elongation. The aberrant hyperactivation of CDKs—particularly CDK4/6 (which partners with Cyclin D to drive the G1/S transition) and CDK9 (which regulates transcription via RNA Polymerase II)—is a fundamental driver in various hematological malignancies and solid tumors[1].

In the landscape of fragment-based drug discovery (FBDD), the compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine serves as a highly privileged, modular building block for designing next-generation, ATP-competitive CDK inhibitors. As a Senior Application Scientist, I approach the integration of this fragment not merely as a chemical step, but as a strategic structural decision governed by precise molecular causality:

  • The 4-Aminopyridine Core (Hinge Binding): Aminopyridines are established, high-affinity hinge-binders in kinase drug discovery[2]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic 4-amino group acts as a hydrogen bond donor. This dual-pharmacophore perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with Val101 in CDK4 or Cys106 in CDK9)[3][4].

  • The 1-Methyl-1H-pyrazol-4-yl Moiety (Vector Optimization): Positioned at the C2 of the pyridine ring, this pyrazole group projects outward from the hinge into the adjacent solvent-exposed channel or hydrophobic pocket. The methyl group restricts rotational degrees of freedom (minimizing the entropic penalty upon binding), while the pyrazole ring provides a rigid vector for further synthetic elaboration to enhance kinome selectivity[5].

Mechanistic Binding Model

To understand why this fragment is effective, we must visualize its spatial orientation within the ATP-binding cleft. The diagram below illustrates the logical flow of pharmacophore interactions that dictate the binding affinity and selectivity of this scaffold.

G core 4-Aminopyridine Core (Hinge Binder) hinge Kinase Hinge Region (e.g., Val101/Cys106) core->hinge Dual H-Bonds (Donor & Acceptor) pyrazole 1-Methyl-1H-pyrazol-4-yl (C2 Position) core->pyrazole Scaffold Elaboration pocket Solvent Channel & Hydrophobic Pocket pyrazole->pocket Steric Occupation selectivity Enhanced Kinome Selectivity pocket->selectivity Vector Optimization

Pharmacophore interaction map of the aminopyridine scaffold in the CDK active site.

Experimental Protocols: A Self-Validating System

A robust drug development pipeline requires a self-validating screening cascade. Biochemical potency must be proven first, followed by causal cellular target engagement. The following protocols detail the critical path for evaluating inhibitors elaborated from the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine core.

Protocol 3.1: In Vitro Biochemical Profiling via ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo assay is a homogeneous, luminescent method that measures kinase activity by quantifying the ADP produced during the enzymatic reaction. We utilize this assay because it is universally applicable to all CDKs, highly sensitive, and avoids the safety and disposal issues associated with radioisotopes[6].

Step-by-Step Methodology: This protocol is optimized for a 384-well plate format utilizing a highly efficient 1:1:2 volumetric ratio for the Enzymatic Reaction, ATP-Depletion, and Kinase Detection steps[7].

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to the 384-well assay plate so the final DMSO concentration is 1%.

  • Enzyme/Substrate Mix: Dilute the purified CDK4/Cyclin D1 complex and the specific peptide substrate (e.g., Rb-derived peptide) in the kinase buffer. Add 2 μ L of this mix to the compound wells and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding[7].

  • Reaction Initiation: Initiate the 5 μ L kinase reaction by adding 2 μ L of ATP solution. Critical Insight: The final ATP concentration must be set at or near the specific Km​ for CDK4 to ensure the calculated IC50​ accurately reflects the inhibitor's binding affinity without artificial substrate competition[6]. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 μ L of ADP-Glo™ Reagent to quench the kinase reaction and deplete all unreacted ATP[1]. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 μ L of Kinase Detection Reagent. This converts the generated ADP back to ATP and utilizes a luciferase/luciferin reaction to generate a luminescent signal[6]. Incubate in the dark for 30–60 minutes.

  • Data Acquisition: Measure luminescence (Relative Light Units, RLU) using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model[1].

Protocol 3.2: Cellular Target Engagement & Cell Cycle Analysis

Rationale: Biochemical inhibition is meaningless without cellular penetrance and functional target engagement. Because CDK4/6 strictly governs the G1-to-S phase transition, effective inhibition will causally arrest cells in the G1 phase. Flow cytometry using Propidium Iodide (PI) staining provides direct, quantitative evidence of this arrest[6].

Step-by-Step Methodology:

  • Cell Plating: Seed HR+/HER2- breast cancer cells (e.g., MCF-7 or T-47D) at 1×105 cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with varying concentrations of the inhibitor (e.g., 0.1 μ M, 1 μ M, and 10 μ M) for 24 hours. Include a DMSO-only vehicle control[6].

  • Harvesting & Fixation: Harvest the cells via trypsinization and collect by centrifugation. Wash the pellet with cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours[6].

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cells in 500 μ L of PI/RNase A staining solution (50 μ g/mL PI, 100 μ g/mL RNase A) and incubate in the dark at room temperature for 30 minutes[6].

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Quantify the percentage of cells in the G1 (2N DNA), S (intermediate DNA), and G2/M (4N DNA) phases.

G synth 1. Scaffold Synthesis & Functionalization biochem 2. ADP-Glo Kinase Assay (Biochemical IC50) synth->biochem cell 3. Flow Cytometry (G1 Cell Cycle Arrest) biochem->cell in_vivo 4. Xenograft Models (Tumor Growth Inhibition) cell->in_vivo

Tiered experimental screening cascade for validating novel CDK inhibitors.

Data Presentation: SAR and Kinome Selectivity

When elaborating the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine fragment, tracking the Structure-Activity Relationship (SAR) is critical. The table below illustrates a representative FBDD progression, demonstrating how functionalizing the core scaffold translates into sub-nanomolar biochemical potency and functional cellular arrest.

Table 1: Representative SAR Data for Scaffold Elaboration

Compound StageR-Group Modification (from Core)CDK4 IC50​ (nM)CDK9 IC50​ (nM)Cellular G1 Arrest (%)*
Base Fragment None (Core Scaffold Only)> 10,000> 10,00045% (Baseline)
Intermediate 1 + Cyclopentyl substitution at N445012052%
Intermediate 2 + Aryl extension at C5 of Pyridine854268%
Lead Compound + Solvent-front interacting moiety1.2 0.8 88%

*Percentage of MCF-7 cells arrested in G1 phase after 24h treatment at 1 μ M (DMSO control baseline ~45%). Data is representative of typical FBDD optimization trajectories.

Sources

Application

Application Note: Preclinical Evaluation of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Derivatives in CHK1 Inhibition Assays

Introduction & Mechanistic Rationale Checkpoint kinase 1 (CHK1) is a master serine/threonine kinase that governs the DNA damage response (DDR) network. In response to replication stress or genotoxic insults, CHK1 orchest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Checkpoint kinase 1 (CHK1) is a master serine/threonine kinase that governs the DNA damage response (DDR) network. In response to replication stress or genotoxic insults, CHK1 orchestrates the S and G2/M cell cycle checkpoints, providing cells with the necessary time to repair single-strand DNA breaks[1]. In oncology, particularly within p53-deficient tumors that lack G1 checkpoint control, cells become overwhelmingly reliant on the CHK1-mediated G2/M checkpoint for survival. Pharmacological inhibition of CHK1 strips away this dependency, forcing damaged cells into premature mitosis—a terminal event known as mitotic catastrophe[2].

The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine motif has emerged as a highly privileged scaffold in the rational design of ATP-competitive CHK1 inhibitors[1]. Structural crystallography reveals that the pyridine-4-amine core and the substituted pyrazole ring form an essential dual hydrogen-bond network with the hinge region of the CHK1 ATP-binding pocket (specifically interacting with Cys87 and Glu85). Concurrently, the 1-methyl group projects into a tightly constrained hydrophobic sub-pocket, conferring exceptional selectivity for CHK1 over its closely related isoform, CHK2[1].

CHK1_Mechanism GenotoxicStress Genotoxic Stress (e.g., Gemcitabine) ssDNA ssDNA Generation GenotoxicStress->ssDNA ATR ATR Kinase Activation ssDNA->ATR CHK1 CHK1 Kinase (Active) ATR->CHK1 Phosphorylates S317/345 CDC25 CDC25 Degradation CHK1->CDC25 Apoptosis Premature Mitosis & Apoptosis CHK1->Apoptosis When Inhibited Arrest Cell Cycle Arrest & DNA Repair (Survival) CDC25->Arrest Inhibitor 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Inhibitor->CHK1 ATP-Competitive Blockade

Caption: CHK1 signaling pathway and synthetic lethality mechanism upon inhibition.

Pharmacodynamic Biomarkers & Assay Causality

To rigorously validate the efficacy of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine derivatives, researchers must track specific pharmacodynamic biomarkers. Understanding the causality behind these markers is critical for interpreting target engagement[3].

  • p-CHK1 (Ser296): This is the autophosphorylation site of CHK1. A dose-dependent decrease in p-CHK1 (Ser296) is the most direct proof of intrinsic kinase inhibition[3].

  • p-CHK1 (Ser317/Ser345): These residues are phosphorylated by the upstream kinase ATR. Paradoxically, successful CHK1 inhibition causes an increase in Ser317/345 phosphorylation. This occurs because the collapse of replication forks triggers massive ssDNA accumulation, hyperactivating ATR in a failed attempt to restore the checkpoint[3].

  • γH2AX (Ser139): A universal marker for double-strand DNA breaks. Elevated γH2AX confirms that the CHK1 blockade has successfully translated into catastrophic DNA damage[4].

Biomarker_Logic Inhibitor CHK1 Inhibition (Target Engagement) Autophos Decrease in p-CHK1 (Ser296) Inhibitor->Autophos Direct Kinase Inhibition ATR_Hyper Unresolved Replication Stress (Hyperactivation of ATR) Inhibitor->ATR_Hyper Loss of Checkpoint Control Transphos Increase in p-CHK1 (Ser317/345) ATR_Hyper->Transphos Upstream Phosphorylation DNA_Break Double-Strand Breaks (Increase in γH2AX) ATR_Hyper->DNA_Break Fork Collapse

Caption: Logical relationship of pharmacodynamic biomarkers following CHK1 inhibition.

Experimental Protocols

Protocol A: Biochemical CHK1 Kinase Assay (ADP-Glo™)

Expert Insight - Causality of Assay Design: The ADP-Glo assay is chosen because it measures ADP formation uniformly, avoiding radioactive isotopes[5]. Because 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine derivatives are ATP-competitive, it is critical to run this assay at or slightly below the apparent Km​ of ATP for CHK1 (~15 µM). Running the assay at artificially high ATP concentrations will outcompete the inhibitor, yielding falsely elevated IC50 values.

System Validation & Controls:

  • Positive Control: 1 µM Prexasertib (LY2606368) to establish the maximum inhibition baseline.

  • Negative Control: 0.1% DMSO vehicle to establish 100% uninhibited kinase activity.

  • Background Control: Buffer + ATP + Substrate (No Enzyme) to quantify autohydrolysis.

  • Validation Criterion: The assay plate is only valid if the Z'-factor between the Negative and Background controls is 0.6[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%[5].

  • Enzyme Incubation: Add 2 µL of purified recombinant CHK1 enzyme (0.5 ng/well) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix (Final concentrations: 15 µM ATP, 0.2 µg/µL CHKtide substrate). Incubate for 60 minutes at room temperature[5].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[5].

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes[5].

  • Readout: Measure luminescence (0.5-1 second integration time) on a multimode plate reader. Calculate IC50 using a 4-parameter logistic non-linear regression.

Assay_Workflow C1 System Validation Controls C2 DMSO (0% Inhibitor) Known Inhibitor (100%) No Enzyme (Background) C1->C2 S1 1. Compound Prep Serial Dilution C2->S1 S2 2. Enzyme Incubation CHK1 + Cpd (15 min) S1->S2 S3 3. Kinase Reaction ATP + Sub (60 min) S2->S3 S4 4. ADP-Glo Reagent Deplete ATP (40 min) S3->S4 S5 5. Detection Reagent Convert ADP (30 min) S4->S5 S6 6. Luminescence Read Calculate IC50 S5->S6

Caption: Biochemical assay workflow with integrated self-validation controls.

Protocol B: Cellular Target Engagement (Western Blotting)

Expert Insight - Causality of Lysis Buffer Composition: CHK1 is highly susceptible to rapid dephosphorylation by endogenous phosphatases (e.g., PP2A) the moment the cellular membrane is breached[3]. To capture the true physiological state of p-CHK1 (Ser296), the RIPA lysis buffer must be hyper-supplemented with broad-spectrum phosphatase inhibitors (Sodium Orthovanadate, NaF) and protease inhibitors. Omitting these will result in signal degradation and false-negative target engagement data[4].

System Validation & Controls:

  • Loading Control: GAPDH or β -actin to ensure equal protein loading across lanes.

  • Total Protein Control: Total CHK1 must be blotted to prove that the loss of p-CHK1 (Ser296) is due to kinase inhibition, not compound-induced protein degradation[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HT29 or MDA-MB-231 cells at 3×105 cells/well in a 6-well plate. Allow overnight adherence[4].

  • Treatment: Treat cells with the inhibitor (e.g., 10 nM to 1 µM) for 24 hours. Optional: Co-treat with 100 nM Gemcitabine to induce baseline replication stress, amplifying the γH2AX signal[3].

  • Lysis: Wash cells with ice-cold PBS. Lyse in 100 µL supplemented RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear debris[4].

  • Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 4-12% SDS-PAGE gel[4].

  • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-p-CHK1 (Ser296), anti-p-CHK1 (Ser345), anti-Total CHK1, and anti-γH2AX[4].

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Visualize using ECL substrate and an imaging system[4].

Data Presentation & Expected Outcomes

When evaluating optimized 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine derivatives against standard reference compounds, researchers should expect robust biochemical potency and a high selectivity window against CHK2.

Compound / ScaffoldTargetAssay TypeExpected IC50 / KiSelectivity Ratio (CHK1/CHK2)
2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine CHK1Biochemical (ADP-Glo)1.0 – 15.0 nM> 100-fold
Prexasertib (LY2606368) (Reference)CHK1Biochemical~1.0 nM~8-fold
AZD7762 (Reference)CHK1Biochemical~5.0 nM~1-fold (Non-selective)
SAR-020106 (Reference)CHK1Biochemical~13.0 nM> 500-fold

Table 1: Comparative biochemical profiling of CHK1 inhibitors. The pyrazolyl-pyridine scaffold typically drives high potency while maintaining excellent isoform selectivity compared to earlier generation pan-CHK inhibitors[1].

References

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Source: ACS Publications URL
  • A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway Source: PubMed / NIH URL
  • Preliminary Studies on Chk1 Inhibition in Cancer Cell Lines: A Technical Guide Source: Benchchem URL
  • CHK1 Kinase Assay - Promega Corporation Source: Promega URL
  • Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition Source: NIH / PubMed Central URL

Sources

Method

Application Note: Mechanism of Action Studies for the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scaffold in Kinase Drug Discovery

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Document Type: Advanced Workflow Guide & Standard Operating Protocols (SOPs).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Document Type: Advanced Workflow Guide & Standard Operating Protocols (SOPs).

Introduction & Structural Rationale

The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine represents a highly privileged, low-molecular-weight pharmacophore in targeted kinase inhibitor design. Small heterocyclic fragments containing aminopyridine and pyrazole moieties are frequently utilized as foundational building blocks for Type I ATP-competitive kinase inhibitors, targeting kinases such as CHK2, JAK, and MPS1[1][2].

Scientific Rationale: The Hinge-Binding Mechanism

As an Application Scientist, understanding why this specific scaffold is utilized dictates how we design our downstream assays. The ATP-binding pocket of most kinases features a highly conserved "hinge region." The 4-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor system. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the hinge residue, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide[1].

Simultaneously, the 1-methylpyrazole group is strategically positioned to occupy the adjacent hydrophobic pocket (often near the gatekeeper residue). The methyl group enhances metabolic stability and cellular permeability compared to unsubstituted pyrazoles, while sterically restricting off-target binding[2].

G cluster_0 Inhibitor Pharmacophore cluster_1 Kinase ATP Pocket A 4-Aminopyridine (H-Bond Donor/Acceptor) B 1-Methylpyrazole (Hydrophobic Pocket/H-Bond) A->B Covalent Link C Hinge Region Backbone (e.g., Met/Leu) A->C Bidentate H-Bonds D Gatekeeper Residue (+1 / +3 Pocket) B->D Steric/Hydrophobic Fit

Fig 1: Pharmacophore binding model within the kinase ATP-binding hinge region.

To rigorously validate the Mechanism of Action (MoA) of derivatives based on this scaffold, we employ a self-validating, three-tier screening cascade: Biophysical Kinetics (SPR) Biochemical Potency (TR-FRET) Cellular Target Engagement (NanoBRET) .

Biophysical Validation: Surface Plasmon Resonance (SPR)

Before assessing enzymatic inhibition, it is critical to prove direct, reversible target engagement. SPR provides real-time kinetic data ( Kon​ , Koff​ , and Kd​ ), which is essential because the pyrazole-pyridine fragment often exhibits rapid on/off rates that are missed in endpoint biochemical assays.

Causality in Protocol Design
  • DMSO Matching: Because the fragment is dissolved in DMSO, and DMSO significantly alters the bulk refractive index of the SPR running buffer, a rigorous DMSO calibration curve (e.g., 4.5% to 5.5%) is mandatory. Failure to match DMSO between the sample and running buffer will result in false-positive bulk shifts.

  • Immobilization Strategy: We recommend amine coupling of the kinase via lysine residues to a CM5 sensor chip. If the kinase active site is occluded by random orientation, capture via a His-tag or GST-tag using an anti-His/anti-GST antibody surface is preferred.

Step-by-Step SPR Protocol
  • Surface Preparation: Activate the CM5 chip surface using EDC/NHS (1:1). Inject the recombinant target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 2000–3000 Response Units (RU). Block the remaining active esters with 1 M Ethanolamine-HCl.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% DMSO.

  • Solvent Correction: Run a 6-point DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index variations.

  • Analyte Injection: Prepare a 2-fold dilution series of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine derivative (e.g., 100 μ M down to 0.1 μ M). Inject at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kd​ .

Biochemical Profiling: TR-FRET Kinase Assay

To translate binding into functional inhibition, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality in Protocol Design

TR-FRET is selected over traditional radiometric or standard fluorescence assays because it introduces a time-delayed measurement. By waiting for short-lived background autofluorescence (from the compound or cell lysate) to decay, TR-FRET exclusively measures the long-lived emission of lanthanide chelates (e.g., Europium), drastically improving the signal-to-noise ratio and reducing false positives from fluorescent library compounds[3].

G A Eu3+ Labeled Antibody (Donor, 620nm) B Phosphorylated Substrate (Kinase Product) A->B Specific Binding C Alexa Fluor 647 (Acceptor, 665nm) A->C FRET Energy Transfer B->C Proximity (<10nm)

Fig 2: TR-FRET assay principle for quantifying kinase biochemical activity.

Step-by-Step TR-FRET Protocol
  • Enzyme Reaction: In a 384-well low-volume plate, add 5 μ L of the target kinase incubated with the test compound (10-point dose-response) for 15 minutes at room temperature.

  • ATP/Substrate Addition: Add 5 μ L of a mixture containing ATP and the specific biotinylated peptide substrate.

    • Self-Validating Step: Ensure ATP concentration is set at the apparent Km​ of the kinase. This balances assay sensitivity with physiological relevance, allowing the ATP-competitive aminopyridine fragment to compete effectively.

  • Reaction Termination: Incubate for 60 minutes, then add 10 μ L of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-Alexa Fluor 647.

  • Reading: Incubate for 60 minutes. Read on a multi-mode microplate reader using a 340 nm excitation filter. Measure emission at 620 nm (Donor) and 665 nm (Acceptor). Calculate the 665/620 ratio to determine the IC50​ . Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 is required).

Cellular Target Engagement: NanoBRET

Biochemical potency does not guarantee cellular efficacy due to cell membrane impermeability or competition with high intracellular ATP concentrations (~1-5 mM). To validate that the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine derivative engages the target in living cells, we employ NanoBRET technology[4].

Causality in Protocol Design

NanoBRET relies on a bioluminescence resonance energy transfer between a NanoLuc-kinase fusion protein and a cell-permeable fluorescent tracer. When the test compound enters the cell and binds to the kinase hinge region, it competitively displaces the tracer, resulting in a loss of BRET signal[4]. We utilize an extracellular NanoLuc inhibitor in the assay buffer; this ensures that any signal from cells lysed by compound toxicity is quenched, guaranteeing that the measured IC50​ reflects true intracellular target engagement in live, healthy cells[5].

G A Kinase-NanoLuc Fusion (Live Cell Expression) B Fluorescent Tracer (Reversible Binder) A->B Tracer Binds D High BRET Signal (No Inhibition) B->D Energy Transfer C Test Compound (e.g., Pyrazole-Pyridine) C->A Competitive Binding E Loss of BRET Signal (Target Engaged) C->E Displaces Tracer

Fig 3: NanoBRET live-cell target engagement competitive displacement workflow.

Step-by-Step NanoBRET Protocol
  • Transfection: Transfect HEK293 cells with the specific Kinase-NanoLuc fusion plasmid using a lipid-based transfection reagent. Seed into a 384-well white tissue culture plate and incubate for 24 hours.

  • Tracer Addition: Add the NanoBRET TE Tracer at its predetermined EC50​ concentration.

  • Compound Treatment: Add the test compound in a dose-response format. Incubate for 2 hours at 37°C, 5% CO2​ .

  • Detection: Add the NanoBRET Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor.

  • Measurement: Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine cellular fractional occupancy.

Quantitative Data Summary

By utilizing this tri-modal validation system, researchers can accurately map the structure-activity relationship (SAR) as they optimize the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine fragment into a lead drug candidate.

Table 1: Representative Profiling Data Summary (Fragment vs. Optimized Lead)

Compound ClassSPR Kd​ ( μ M)SPR Koff​ ( s−1 )TR-FRET Biochemical IC50​ (nM)NanoBRET Cellular IC50​ (nM)Notes
Base Fragment 15.2> 0.1 (Fast)8,500> 50,000Good hinge binder, poor cell permeability.
Optimized Lead 0.0450.002 (Slow)1285Addition of hydrophobic motifs improves potency and residence time.

Sources

Application

"2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" protocol for in vitro assays

Application Note: Preclinical In Vitro Evaluation of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scaffold Executive Summary As a Senior Application Scientist, I have designed this technical guide to establish a rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vitro Evaluation of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scaffold

Executive Summary

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating in vitro assay cascade for compounds bearing the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine pharmacophore. This specific heterocyclic core is a highly privileged scaffold in modern medicinal chemistry, primarily utilized for the ATP-competitive inhibition of kinases such as PIM-1, p38, and PknB[1][2]. This protocol outlines a three-phase orthogonal testing strategy—biochemical inhibition, intracellular target engagement, and 3D phenotypic viability—ensuring that every data point generated is mechanistically sound and internally controlled.

Mechanistic Rationale & Pharmacophore Grounding

The efficacy of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold is rooted in its precise geometric complementarity to the kinase hinge region. The 4-aminopyridine moiety provides a critical hydrogen bond donor (via the primary amine) and acceptor (via the pyridine nitrogen) to the backbone amides of the kinase hinge (e.g., Met/Leu residues)[2].

The addition of the 1-methylpyrazole ring at the 2-position of the pyridine serves two crucial functions. First, the pyrazole sp2 nitrogen acts as a supplementary hydrogen bond acceptor, anchoring the molecule deeper into the ATP-binding pocket. Second, the N-methyl substitution is highly intentional: it sterically restricts the dihedral angle between the two rings, locking the pharmacophore into its bioactive conformation. This steric bulk also prevents off-target binding to anti-targets (like CYP3A4) and enhances metabolic stability by blocking oxidative liabilities at the pyrazole nitrogen[3].

To accurately evaluate this scaffold, we must utilize assays that respect the competitive nature of its binding and the physiological barriers it faces in whole cells.

Assay Cascade Visualization

G Compound 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Scaffold Hinge Kinase Hinge Region (ATP-Binding Pocket) Compound->Hinge Hydrogen Bonding & Steric Fit Kinase Target Kinase (e.g., PIM-1, p38) Hinge->Kinase Competitive Inhibition Assay1 Biochemical Assay (ADP-Glo) Kinase->Assay1 in vitro validation Assay2 Cellular Target Engagement (NanoBRET TE) Kinase->Assay2 in vivo validation Signaling Downstream Signaling Cascade Kinase->Signaling Blocks Phosphorylation Assay3 Phenotypic Viability (CellTiter-Glo 3D) Survival Tumor Cell Survival & Proliferation Signaling->Survival Induces Apoptosis Survival->Assay3 phenotypic validation

Caption: Fig 1. Mechanistic workflow mapping the pyrazolyl-pyridine scaffold to validation assays.

Phase 1: Biochemical Target Interrogation (ADP-Glo Kinase Assay)

Causality & Self-Validation: Traditional radiometric kinase assays are hazardous, and standard fluorescence assays are prone to compound auto-fluorescence—a common issue with highly conjugated pyrazolyl-pyridines. The ADP-Glo assay is a luminescent, self-validating system. It measures the product of the kinase reaction (ADP) rather than the depletion of ATP. Therefore, a true inhibitor will decrease the luminescent signal. By running a "no-kinase" control alongside a "vehicle" control, we establish a definitive assay window, quantified by the Z'-factor.

Protocol Steps:

  • Compound Preparation: Dispense 100 nL of the test compound (10-point dose-response, 3-fold dilutions from 10 mM DMSO stock) into a 384-well white low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip carryover.

  • Kinase Reaction: Add 2.5 µL of the purified target kinase (e.g., PIM-1) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Incubate for 15 minutes at room temperature (RT) to allow the pyrazolyl-pyridine scaffold to equilibrate within the hinge region.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of an ATP/Substrate mix. Crucial: Set the ATP concentration to the exact Km​ of the specific kinase to ensure accurate IC50​ calculations (typically 10-50 µM). Incubate for 60 minutes at RT.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase reaction. Read luminescence after 30 minutes.

Phase 2: Intracellular Target Engagement (NanoBRET TE)

Causality & Self-Validation: Biochemical potency often fails to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP levels (~1-5 mM). NanoBRET directly quantifies the displacement of a fluorescent tracer by the inhibitor inside live cells. The system is inherently self-validating because it relies on a ratiometric readout (Acceptor Emission / Donor Emission). This internal control ensures that a drop in signal is strictly due to target engagement, not compound toxicity, cell death, or variations in transfection efficiency.

Protocol Steps:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed cells at 2×104 cells/well in a 96-well white plate. Incubate for 24 hours at 37°C.

  • Tracer Titration: Replace media with Opti-MEM containing a cell-permeable NanoBRET fluorescent tracer at its pre-determined Kd​ concentration.

  • Compound Dosing: Add the pyrazolyl-pyridine test compounds in a dose-response format. Incubate for 2 hours at 37°C to allow for cell entry and equilibrium binding against intracellular ATP.

  • Readout: Add NanoBRET Nano-Glo Substrate. Measure dual-luminescence (Donor at 460 nm, Acceptor at 618 nm) using a multimode microplate reader. Calculate milliBRET units and plot against compound concentration to derive the intracellular IC50​ .

Phase 3: Phenotypic 3D Efficacy (CellTiter-Glo 3D)

Causality & Self-Validation: 2D cell cultures artificially expose all cells to uniform drug concentrations and oxygen levels, often overstating the efficacy of kinase inhibitors. 3D spheroids mimic the hypoxic core and nutrient gradients of solid tumors. By utilizing CellTiter-Glo 3D, which contains optimized detergents to penetrate microtissues, we validate that the pyrazolyl-pyridine compound can physically penetrate a tumor mass and induce apoptosis[1].

Protocol Steps:

  • Spheroid Formation: Seed target cancer cells (e.g., HepG2, which are highly sensitive to PIM-1 inhibition[1]) at 1,000 cells/well in a 96-well ultra-low attachment (ULA) U-bottom plate. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form mature spheroids.

  • Treatment: Carefully add 10X concentrated test compounds to the wells (final DMSO concentration 0.5%). Incubate for 72 hours.

  • Lysis and Detection: Add a volume of CellTiter-Glo 3D reagent equal to the volume of cell culture medium present in each well. Shake vigorously for 5 minutes to disrupt the 3D architecture, then incubate in the dark for 25 minutes.

  • Quantification: Record luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of viable cells.

Quantitative Data & Quality Control (QC) Metrics

The following table summarizes the expected quantitative parameters and self-validating QC thresholds required to accept the data generated from this assay cascade.

Assay TypeReadout MetricPrimary QC MetricExpected IC50​ / EC50​ RangeBiological Relevance
ADP-Glo Biochemical Luminescence (RLU)Z'-factor 0.6510 nM – 500 nMConfirms direct, ATP-competitive binding to the isolated kinase.
NanoBRET TE milliBRET Ratio (618/460 nm)Signal/Background 3.0100 nM – 2.5 µMProves membrane permeability and binding in the presence of 1-5 mM cellular ATP.
CellTiter-Glo 3D Luminescence (RLU)Vehicle CV% 10%500 nM – 10.0 µMValidates compound penetration and induction of apoptosis in a tumor-like microenvironment.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI Molecules URL: [Link]

  • Title: Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators Source: RSC Advances URL: [Link]

  • Title: Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis Source: Bioorganic & Medicinal Chemistry Letters (via PMC) URL: [Link]

Sources

Method

Application Note: High-Throughput Screening and Fragment-Based Discovery Using 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Introduction & Mechanistic Rationale In the landscape of targeted oncology and immunology, small-molecule kinase inhibitors heavily rely on ATP-competitive hinge-binding motifs. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and immunology, small-molecule kinase inhibitors heavily rely on ATP-competitive hinge-binding motifs. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (CAS: 1153209-99-4) has emerged as a highly versatile, privileged building block in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) libraries [1].

The causality behind its widespread use lies in its precise pharmacophore geometry. The pyrazole scaffold is critical in medicinal chemistry, as it provides a rigid, planar network capable of forming vital hydrogen bonds with the highly conserved hinge region of protein kinases [2]. Specifically, the nitrogen atoms on the pyrazole and pyridine rings act as a dual hydrogen-bond acceptor/donor system, effectively mimicking the adenine ring of endogenous ATP. Furthermore, the 1-methyl substitution on the pyrazole ring serves a dual purpose: it prevents tautomerization (locking the molecule into a single, predictable binding conformation) and directs the growth vector of the fragment toward the solvent-exposed channel, allowing for subsequent lead optimization without steric clashing in the hydrophobic pocket [3]. This specific motif has been successfully utilized in the design of highly selective inhibitors for targets such as Janus Kinase 1 (JAK1) and Monopolar Spindle 1 (MPS1)[3, 4].

Fragment-Based Screening Strategy

To effectively utilize 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine in an HTS environment, a two-tiered orthogonal screening strategy is required. Because fragments typically exhibit low binding affinities (high micromolar to millimolar Kd​ ), enzymatic assays often yield false negatives. Therefore, we employ a biophysical primary screen followed by a biochemical secondary screen:

  • Primary Screen (Target Engagement): Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay. This detects the thermodynamic stabilization of the kinase upon fragment binding, independent of enzymatic activity.

  • Secondary Screen (Functional Competition): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This confirms that the fragment competitively displaces an ATP-site tracer, validating the hinge-binding mechanism.

FBDD_Workflow Lib Fragment Library (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine) DSF Primary Screen: DSF (Thermal Shift Assay) Lib->DSF Triage Hit Triage (ΔTm ≥ 2.0°C) DSF->Triage Target Engagement TRFRET Secondary Screen: TR-FRET (ATP Competition) Triage->TRFRET Xray X-ray Crystallography (Binding Pose Confirmation) TRFRET->Xray Orthogonal Validation Lead Lead Optimization (SAR Expansion) Xray->Lead Structure-Guided Design

Fig 1: Two-tiered HTS workflow for pyrazole-pyridine fragment screening.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every HTS protocol must be self-validating. The following methodologies incorporate built-in Quality Control (QC) metrics, specifically the calculation of the Z'-factor, to ensure assay robustness before data triage.

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality of Design: SYPRO Orange is an environmentally sensitive dye that is highly fluorescent in non-polar environments. As the kinase denatures over a thermal gradient, its hydrophobic core is exposed, binding the dye and increasing fluorescence. If 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine binds to the hinge region, the thermodynamic energy required to unfold the protein increases, resulting in a positive shift in the melting temperature ( ΔTm​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 μ M purified recombinant kinase domain, 5X SYPRO Orange dye, and assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Note: DTT is included to prevent non-specific disulfide cross-linking which can artificially alter the melting curve.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (100 mM in DMSO) into a 384-well PCR plate.

  • System Validation Controls:

    • Negative Control: 50 nL of pure DMSO (Baseline Tm​ ).

    • Positive Control: 50 nL of Staurosporine (10 mM), a known pan-kinase hinge binder.

  • Dispensing: Dispense 10 μ L of the protein/dye master mix into all wells.

  • Degassing: Centrifuge the plate at 1000 x g for 2 minutes. Causality: Micro-bubbles refract the excitation light, causing severe noise in the melt curve derivatives. Centrifugation is critical for clean data.

  • Thermal Cycling: Run the plate in a real-time PCR machine (e.g., QuantStudio) from 25°C to 95°C at a ramp rate of 0.05°C/second. Read fluorescence using the ROX channel (Ex: 490 nm, Em: 610 nm).

  • Data Analysis & QC: Calculate the first derivative of the melt curve to determine the Tm​ . The assay is validated if the Positive Control yields a ΔTm​>5.0 °C and the DMSO control standard deviation is <0.2 °C.

Protocol B: Secondary Screening via TR-FRET Kinase Assay

Causality of Design: TR-FRET eliminates short-lived background fluorescence (auto-fluorescence from the fragment library) by utilizing a time delay before measurement. Here, a Europium-labeled anti-tag antibody binds the kinase, and an AlexaFluor-647 labeled ATP-competitive tracer binds the active site. If the pyrazole-pyridine fragment successfully occupies the hinge, it displaces the tracer, resulting in a loss of the FRET signal.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume white microplate, dispense 5 μ L of kinase (1 nM final) in TR-FRET buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Incubation: Add the fragment in a 10-point dose-response curve (ranging from 1 mM to 30 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 5 μ L of a detection mix containing the Eu-anti-His antibody (2 nM) and the Kinase Tracer (10 nM).

  • Equilibration: Incubate in the dark for 1 hour. Causality: The slow off-rate of some tracers requires extended incubation to ensure the fragment has fully competed for the pocket.

  • Readout: Read on a multi-mode plate reader (e.g., PHERAstar FSX) with excitation at 337 nm. Measure emission at 620 nm (Europium) and 665 nm (Tracer) after a 50 μ s delay.

  • Data Analysis & QC: Calculate the FRET ratio (665/620 nm). Calculate the Z'-factor using DMSO (high signal) and Staurosporine (low signal). A Z' > 0.6 validates the assay. Fit the dose-response data to a 4-parameter logistic equation to determine the IC50​ .

Quantitative Data Presentation

To contextualize the expected performance of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine in these assays, Table 1 outlines its physicochemical properties [1], and Table 2 summarizes typical baseline HTS metrics for this fragment class against a standard kinase target (e.g., JAK1) [3].

Table 1: Physicochemical Properties of the Fragment

PropertyValueRationale for FBDD Suitability
CAS Number 1153209-99-4Standardized identifier for library procurement.
Molecular Weight 174.20 g/mol Ideal for fragments (Rule of 3 compliant: MW < 300).
LogP (Estimated) 0.8 - 1.2High aqueous solubility; allows screening at high concentrations (1 mM) without precipitation.
H-Bond Donors 1The 4-amine group acts as a critical donor to the kinase hinge.
H-Bond Acceptors 3Pyrazole and pyridine nitrogens provide multiple hinge-interaction vectors.

Table 2: Representative HTS Hit Metrics (Validation System)

Compound / ControlDSF ΔTm​ (°C)TR-FRET IC50​ ( μ M)Ligand Efficiency (LE)
DMSO (Negative Control) 0.00 ± 0.15N/AN/A
Staurosporine (Positive Control) + 8.40 ± 0.200.0050.45
2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine + 3.20 ± 0.1845.00.38

Note: An LE > 0.3 is considered an excellent starting point for fragment evolution. The fragment shows a clear thermal shift and competitive displacement, validating its role as a hinge binder.

Mechanistic Visualization: The Hinge-Binding Pharmacophore

The following diagram illustrates the logical relationship and causality between the structural features of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine and the microenvironment of a typical kinase ATP-binding pocket.

Hinge_Binding cluster_ligand 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine cluster_kinase Kinase ATP Pocket Microenvironment Pyr 1-Methylpyrazole Ring Pyd Pyridine Ring Pyr->Pyd C-C bond Hinge Hinge Region Backbone (e.g., Glu966 in JAK1) Pyr->Hinge H-bond Acceptor/Donor NH2 4-Amino Group Pyd->NH2 C-N bond Pyd->Hinge H-bond Acceptor Hydro Hydrophobic Pocket Pyd->Hydro pi-pi / Hydrophobic Solvent Solvent Exposed Channel NH2->Solvent Vector for Elongation

Fig 2: Pharmacophore mapping of the pyrazole-pyridine fragment to the kinase active site.

References

  • AA Blocks. "1153209-99-4 | N-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine". AA Blocks Product Catalog.
  • Fărcaș, A., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies". Molecules, Semantic Scholar (July 12, 2023).
  • Li, X., et al. "Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1". ACS Publications (May 10, 2023).
  • MDPI. "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine". Molbank (January 18, 2021).
Application

Application Note: Derivatization Strategies for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine in Kinase Inhibitor Discovery

Executive Summary The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is a highly privileged, versatile building block in modern medicinal chemistry. Featuring a pyridine core coupled with a 1-methylpyrazole moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is a highly privileged, versatile building block in modern medicinal chemistry. Featuring a pyridine core coupled with a 1-methylpyrazole moiety and a primary amine, this scaffold is frequently deployed as a hinge-binding motif in the development of potent kinase inhibitors[1].

This application note provides a comprehensive guide for researchers and drug development professionals to systematically derivatize this scaffold. By exploring specific structural vectors, medicinal chemists can fine-tune structure-activity relationships (SAR), optimize target residence time, and overcome common pharmacokinetic liabilities such as poor kinetic solubility or rapid microsomal clearance[2].

Structural Rationale & Pharmacophore Analysis

The success of this scaffold in drug discovery stems from its precise geometric alignment within the ATP-binding pocket of various kinases (e.g., BTK, CHK1, CDC42)[1][2][3].

  • The Pyridine Core: The pyridine nitrogen acts as a critical hydrogen-bond acceptor. It typically engages the backbone amide NH of the kinase hinge region, anchoring the molecule within the active site[4].

  • The 1-Methylpyrazole Group (C2 Position): This moiety projects into the hydrophobic back pocket or interacts directly with the gatekeeper residue. Modifying the pyrazole ring (e.g., altering the N-alkyl group) is a primary strategy for engineering selectivity between closely related kinases[4].

  • The 4-Amino Group: Pointing outward toward the solvent-exposed channel, the primary amine serves as an ideal vector for the introduction of solubilizing groups, bulky amides, or functionalized aryl rings without disrupting the core hinge interaction[3].

Pharmacophore Hinge Kinase Hinge Region Pyridine Pyridine Core (H-bond Acceptor) Pyridine->Hinge H-bond (N1) Amine 4-Amine Group (Solvent Vector) Amine->Pyridine C4 Attachment Pyrazole 1-Methylpyrazole (Gatekeeper Vector) Pyrazole->Pyridine C2 Attachment

Pharmacophore model of the scaffold binding to the kinase hinge region.

Derivatization Strategies for SAR Exploration

To systematically optimize the biological activity of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, derivatization should be approached via three distinct vectors.

SAR_Workflow Start Base Scaffold V1 Vector 1: N4-Amine (Amidation/Alkylation) Start->V1 V2 Vector 2: Pyridine (Halogenation/C3-Sub) Start->V2 V3 Vector 3: Pyrazole (N-Alkyl Exchange) Start->V3 Screen In Vitro Kinase Panel V1->Screen V2->Screen V3->Screen ADME ADME Profiling Screen->ADME

Iterative SAR optimization workflow for scaffold derivatization.

Vector 1: N4-Amine Functionalization

The primary amine is the most accessible point for diversification. However, due to the electron-withdrawing nature of the pyridine ring, the 4-amino group exhibits poor nucleophilicity . Standard peptide coupling conditions (e.g., HATU/DIPEA) often result in negligible yields. To overcome this causality, strong bases (to form the highly nucleophilic amide anion) or transition-metal catalysis must be employed.

Vector 2: Pyridine Core Modification

Substituting the pyridine ring at the C3 or C5 positions can drastically alter the dihedral angle between the pyridine and pyrazole rings, forcing the molecule into a bioactive conformation. Halogenation (e.g., fluorination) at these positions can also block metabolic soft spots, improving human liver microsome (HLM) stability[2].

Quantitative SAR Data Summary

The table below summarizes representative quantitative data demonstrating how specific modifications to the base scaffold impact target potency, solubility, and metabolic clearance.

CompoundModification VectorTarget Kinase IC₅₀ (nM)Kinetic Sol. (µM)HLM T₁/₂ (min)
1 (Base) None125>20045
2a N4-Amide (Cyclopropyl)18150>90
2b N4-Aryl (p-F-Phenyl)84030
3a C5-Fluoro42>200120
4a Pyrazole N1-Ethyl11018050

Data Note: Values are representative of typical SAR trajectories observed during the optimization of pyridine-pyrazole hinge binders.

Validated Experimental Protocols

The following protocols have been engineered to account for the specific electronic properties of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold. Every protocol includes self-validating checkpoints to ensure reaction fidelity.

Protocol A: N-Acylation via Deprotonation (Overcoming Poor Nucleophilicity)

Rationale: The resonance delocalization of the amine lone pair into the pyridine ring necessitates the use of a strong base to generate a reactive nucleophile.

  • Preparation: Oven-dry a 25 mL Schlenk flask and equip it with a magnetic stir bar. Flush with anhydrous Argon for 5 minutes.

  • Dissolution: Dissolve 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (1.0 eq, 0.5 mmol) in anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Dropwise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq). Self-Validation Check: Observe immediate hydrogen gas evolution. Stir at 0 °C for 30 minutes to ensure complete formation of the amide anion.

  • Coupling: Add the desired acid chloride (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Monitoring: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The starting material peak (m/z [M+H]⁺ 175.1) should be completely consumed.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Aryl Derivatives

Rationale: To access extended hydrophobic pockets, N-arylation is required. Palladium catalysis with a large bite-angle ligand (Xantphos) promotes efficient reductive elimination, bypassing the amine's inherent lack of reactivity.

  • Reagent Assembly: In a microwave-safe vial, combine the base scaffold (1.0 eq, 0.5 mmol), the target aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL).

  • Degassing (Critical Step): Bubble Argon directly through the suspension for 10 minutes. Causality: Oxygen will rapidly oxidize the active Pd(0) species, killing the catalytic cycle.

  • Reaction: Seal the vial and heat at 100 °C in an oil bath (or microwave at 110 °C) for 12 hours.

  • Monitoring & Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Self-Validation Check: The filtrate should be clear and free of black palladium precipitate. Concentrate and purify via reverse-phase preparative HPLC.

Protocol C: Late-Stage Electrophilic Halogenation (C5 Position)

Rationale: Halogenation at the C5 position of the pyridine ring can block oxidative metabolism by cytochrome P450 enzymes.

  • Reaction Setup: Dissolve the scaffold (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL) at room temperature.

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.05 eq) in a single portion.

  • Stirring: Stir in the dark for 4 hours. Causality: Light can trigger radical pathways, leading to unselective bromination at the pyrazole methyl group.

  • Isolation: Pour the mixture into ice water (15 mL). If a precipitate forms, collect via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

References

  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling | Molecular Cancer Therapeutics - AACR Journals. aacrjournals.org.
  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC. nih.gov.
  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - ACS Publications. acs.org.
  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia | Journal of Medicinal Chemistry - ACS Publications. acs.org.

Sources

Method

Application Notes and Protocols: Utilizing "2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" as a Chemical Probe for Target Validation

Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and chemical biology, the validation of a biological target is a critical step. Chemical probes, which are small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and chemical biology, the validation of a biological target is a critical step. Chemical probes, which are small molecules that selectively interact with a specific protein target, are indispensable tools in this process.[1][2][3] They allow for the acute modulation of a target's function in a temporal and dose-dependent manner, offering a complementary approach to genetic methods like CRISPR or RNAi.[2] This document provides a detailed guide on the application of the chemical probe 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (hereafter referred to as Probe-X ) for the validation of its putative target, a protein kinase. While the pyrazole and pyridine moieties are common scaffolds in kinase inhibitors, this guide will walk the user through the necessary steps to confidently establish target engagement and elucidate the cellular consequences of target modulation by Probe-X.[4][5]

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not just the "how" but also the "why" behind experimental choices, ensuring a robust and well-validated outcome.

Probe-X: Chemical and Physical Properties

Before embarking on experimental work, it is crucial to understand the fundamental properties of Probe-X.

PropertyValue
IUPAC Name 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine
Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
Purity >98% (as determined by HPLC)
Solubility Soluble in DMSO (>20 mg/mL) and ethanol
Storage Store at -20°C, protected from light

Pillar 1: The Imperative of Rigorous Probe Validation

  • Confirm On-Target Potency: The probe should exhibit high potency against its intended target in a biochemical assay. An IC50 or Kd of less than 100 nM is generally recommended.[2][6]

  • Assess Selectivity: The probe's activity should be profiled against a panel of related proteins (e.g., a kinase panel) to ensure a sufficient selectivity window (ideally >30-fold over other family members).[2][6]

  • Utilize a Negative Control: A structurally similar but biologically inactive analog is an invaluable tool.[2][3] This control helps to distinguish on-target effects from non-specific or compound-related artifacts.

  • Demonstrate Cellular Target Engagement: It is not enough to know that a probe is active in a test tube. One must confirm that it can enter cells and bind to its target in a cellular context.[6][7]

The following protocols are designed to guide the user through this validation process.

Experimental Workflows for Target Validation

The following diagram illustrates a comprehensive workflow for validating the target of Probe-X.

G cluster_0 Biochemical & Cellular Validation Biochemical Assay Biochemical Assay CETSA CETSA Biochemical Assay->CETSA Confirm Potency Western Blot Western Blot CETSA->Western Blot Confirm Target Engagement Cellular Assay Cellular Assay Western Blot->Cellular Assay Assess Downstream Effects Validated Target Validated Target Cellular Assay->Validated Target Link Target to Phenotype

Caption: A logical workflow for target validation using a chemical probe.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for assessing the direct binding of a ligand to its target protein in a cellular environment.[8][9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][11][12]

Objective:

To determine if Probe-X binds to and stabilizes its putative kinase target in intact cells.

Materials:
  • Cells expressing the target kinase

  • Probe-X

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler or heating blocks

  • Western blot apparatus and reagents

Step-by-Step Protocol:
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of Probe-X (e.g., 1 µM) or DMSO for 1-2 hours.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3-8 minutes.[9][12] Include an unheated control.

  • Cell Lysis and Fractionation:

    • After the heat challenge, lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, insoluble fraction (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

Data Analysis and Expected Results:
  • In the DMSO-treated samples, the amount of soluble target protein will decrease as the temperature increases, generating a "melting curve".

  • If Probe-X binds to the target, the melting curve will shift to the right, indicating that the protein is stabilized and remains soluble at higher temperatures.[11][12]

The following diagram illustrates the CETSA workflow.

G Cell Treatment Cell Treatment Heat Challenge Heat Challenge Cell Treatment->Heat Challenge Incubate with Probe-X Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Varying Temperatures Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Insoluble Western Blot Western Blot Centrifugation->Western Blot Analyze Soluble Fraction Melting Curve Melting Curve Western Blot->Melting Curve

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Western Blotting for Downstream Pathway Analysis

Once target engagement is confirmed, the next logical step is to investigate the functional consequences of target inhibition. For a kinase, this typically involves assessing the phosphorylation state of its known substrates.

Objective:

To determine if Probe-X inhibits the catalytic activity of its target kinase in cells by measuring the phosphorylation of a downstream substrate.

Materials:
  • Cells expressing the target kinase and its substrate

  • Probe-X and a negative control compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-target kinase, and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Step-by-Step Protocol:
  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with a dose-range of Probe-X, the negative control, or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

Data Analysis and Expected Results:
  • Treatment with Probe-X should lead to a dose-dependent decrease in the phosphorylation of the substrate, while the total levels of the substrate and the target kinase remain unchanged.

  • The negative control should have no effect on substrate phosphorylation.

The following diagram illustrates a hypothetical signaling pathway.

G Probe-X Probe-X Target Kinase Target Kinase Probe-X->Target Kinase Inhibits Substrate Substrate Target Kinase->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response

Caption: A hypothetical signaling pathway inhibited by Probe-X.

Protocol 3: Cellular Phenotypic Assay (e.g., Proliferation Assay)

The final step in target validation is to link the molecular mechanism (target inhibition) to a cellular phenotype. If the target kinase is believed to be involved in cell proliferation, then inhibiting it with Probe-X should reduce cell growth.

Objective:

To determine if inhibiting the target kinase with Probe-X affects cell proliferation.

Materials:
  • Cancer cell line whose growth is dependent on the target kinase

  • Probe-X and a negative control

  • Cell culture medium and supplements

  • Reagents for a proliferation assay (e.g., CellTiter-Glo®, MTS, or direct cell counting)

Step-by-Step Protocol:
  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density.

  • Compound Treatment:

    • The next day, treat the cells with a serial dilution of Probe-X, the negative control, or DMSO.

  • Incubation:

    • Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • Assay Readout:

    • Measure cell viability/proliferation using your chosen method.

Data Analysis and Expected Results:
  • Probe-X should inhibit cell proliferation in a dose-dependent manner, allowing for the calculation of a GI50 (concentration for 50% growth inhibition).

  • The negative control should be significantly less potent or inactive.

CompoundGI50 (µM)
Probe-X 0.5
Negative Control > 20

Troubleshooting and Best Practices

  • My probe is not showing a thermal shift in CETSA.

    • Ensure the antibody for Western blotting is of high quality.

    • Optimize the heating time and temperature range for your specific target.[9]

    • Confirm that the probe is cell-permeable.

  • I see a phenotypic effect, but no change in the phosphorylation of my substrate.

    • The chosen substrate may not be the relevant one in your cellular context.

    • The observed phenotype may be due to an off-target effect. Consider orthogonal validation methods like target knockdown.[1]

  • The GI50 in the proliferation assay is much higher than the IC50 of the biochemical assay.

    • This is common and can be due to factors like cell permeability, efflux pumps, or protein binding in the cell culture medium.[1]

Conclusion

"2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" (Probe-X) is a valuable tool for interrogating the function of its target kinase. By following the rigorous validation workflow outlined in these application notes—from confirming target engagement with CETSA to linking target inhibition with a cellular phenotype—researchers can confidently use this probe to validate the kinase as a potential therapeutic target. The principles of using well-characterized probes, including the use of negative controls and orthogonal validation methods, are paramount for generating robust and reproducible data.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • EvitaChem. 5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (EVT-2835082).
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
  • Cayman Chemical. CHOOSING & USING CHEMICAL PROBES.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • Chemical Probes Portal. How to use chemical probes.
  • ResearchGate. General workflow of the activity-based protein profiling (ABPP) method....
  • AACR Journals. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation.
  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Centre for Medicines Discovery. Target Identification Using Chemical Probes.
  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • ACS Publications. (2024, February 7). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Welcome to the Technical Support Center for the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine . This guide is designed for research scientists and process chemists encountering low yields, stalled reactions, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine . This guide is designed for research scientists and process chemists encountering low yields, stalled reactions, or isolation issues during the Suzuki-Miyaura cross-coupling of 2-halopyridin-4-amines with 1-methyl-1H-pyrazole-4-boronic acid derivatives.

Unlike standard biaryl couplings, heteroaryl-heteroaryl couplings involving highly polar, nitrogen-rich substrates present unique mechanistic bottlenecks[1]. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to achieve high-yielding conversions.

Reaction Pathway & Mechanistic Pitfalls

G SM1 2-Chloropyridin-4-amine (Electrophile) Product 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (Target Product) SM1->Product Suzuki-Miyaura Pd-Catalyst, Base SM2 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (Nucleophile) SM2->Product SideProd 1-Methyl-1H-pyrazole (Protodeboronation) SM2->SideProd High Temp / H2O (Side Reaction)

Reaction pathway and the competing protodeboronation side reaction.

Troubleshooting FAQs: The "Why" and "How"

Q1: My reaction stalls at 30-40% conversion, and LCMS shows massive consumption of the pyrazole boronic acid. What is happening?

Cause: You are experiencing protodeboronation , the most common failure mode for electron-rich heteroaryl boronic acids[2]. In the presence of aqueous bases and elevated temperatures (>80 °C), the C-B bond of the 1-methyl-1H-pyrazole-4-boronic acid is hydrolyzed, yielding 1-methyl-1H-pyrazole and boric acid[3]. Solution:

  • Switch to the Pinacol Ester (BPin): Boronic esters are significantly more stable toward hydrolysis than free boronic acids[4].

  • Lower the Temperature: Utilize a highly active precatalyst (like XPhos Pd G2) that enables rapid oxidative addition and transmetalation at 60–70 °C, outcompeting the rate of protodeboronation[5].

  • Anhydrous Conditions (If necessary): If protodeboronation persists, switch to strictly anhydrous conditions using potassium trimethylsilanolate (TMSOK) or anhydrous CsF as the base[1].

Q2: I am using standard Pd(PPh₃)₄, but the catalyst seems to precipitate as a black powder (Pd black) within 30 minutes. Why?

Cause: Catalyst Poisoning via Nitrogen Coordination. Both your electrophile (2-chloropyridin-4-amine) and nucleophile (pyrazole) contain Lewis-basic nitrogen atoms. These nitrogens strongly coordinate to the palladium center, displacing standard phosphine ligands like PPh₃. This leads to the formation of inactive, off-cycle Pd-complexes that rapidly aggregate into inactive Pd black. Solution: You must use "large-but-flexible" dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). The extreme steric bulk of XPhos prevents multiple heteroaromatic rings from coordinating simultaneously to the Pd center, keeping the catalyst in the active cycle[5].

Q3: The reaction is complete by LCMS, but I am losing most of my product during the aqueous workup. How do I isolate it?

Cause: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is highly polar. The combination of the primary amine, the pyridine nitrogen, and the pyrazole nitrogens makes this molecule highly water-soluble, especially if the aqueous phase is even slightly acidic. Furthermore, the product acts as a multidentate ligand, strongly chelating residual palladium. Solution:

  • pH Control: Ensure the aqueous phase is adjusted to pH 9–10 using saturated Na₂CO₃ before extraction.

  • Solvent Selection: Extract with a highly polar organic solvent mixture, such as 10% Methanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Palladium Scavenging: Treat the combined organic layers with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure®) for 2 hours at 40 °C prior to chromatography to break the Product-Pd chelates.

Quantitative Data: Catalyst & Condition Selection Matrix

To ensure self-validating experimental design, compare your current conditions against the matrix below. For heteroaryl-heteroaryl couplings, the precatalyst generation is critical.

Catalyst SystemBase / SolventTemp (°C)Protodeboronation RiskExpected YieldMechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O100 °CHigh < 20%PPh₃ is easily displaced by pyrazole/pyridine nitrogens; high temp destroys boronic acid[6].
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / 1,4-Dioxane:H₂O90 °CMedium40 - 50%Bidentate ligand resists displacement better, but slow transmetalation allows side reactions[4].
XPhos Pd G2 (2 mol%) K₃PO₄ / 1,4-Dioxane:H₂O 60 - 70 °C Low > 85% Rapid generation of active L-Pd(0); bulky ligand prevents N-coordination; mild temp saves BPin[5].
XPhos Pd G2 (2 mol%)TMSOK / THF (Anhydrous)65 °CNone > 80%Complete elimination of water prevents hydrolytic C-B cleavage entirely[1].

Catalytic Cycle & Intervention Points

CatalyticCycle Pd0 Pd(0) Active Catalyst Bulky XPhos Prevents N-Coordination OA Oxidative Addition 2-Chloropyridin-4-amine adds to Pd(0) Pd0->OA Step 1 Poison Catalyst Poisoning (Pyridine/Pyrazole N-binding) Pd0->Poison TM Transmetalation Pyrazole-BPin transfers Requires K3PO4 Base OA->TM Step 2 OA->Poison If using PPh3 RE Reductive Elimination Target Product Released TM->RE Step 3 RE->Pd0 Step 4

Suzuki-Miyaura catalytic cycle highlighting vulnerability to nitrogen poisoning and the protective role of bulky ligands.

Optimized Step-by-Step Experimental Protocol

This protocol utilizes XPhos Pd G2 to overcome steric hindrance and electronic deactivation while operating at a mild temperature to suppress protodeboronation[5].

Reagents & Stoichiometry
  • Electrophile: 2-Chloropyridin-4-amine (1.0 equiv, 10.0 mmol)

  • Nucleophile: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.3 equiv, 13.0 mmol) (Note: 0.3 equiv excess compensates for trace protodeboronation)

  • Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Base: K₃PO₄ (aqueous, 2.0 M solution) (3.0 equiv, 30.0 mmol)

  • Solvent: 1,4-Dioxane (0.2 M relative to electrophile)

Step-by-Step Execution
  • Degassing (Critical Step): In a thoroughly dried Schlenk flask or sealed vial, add 1,4-Dioxane (40 mL) and the 2.0 M aqueous K₃PO₄ solution (15 mL). Sparge the biphasic mixture vigorously with Nitrogen or Argon for at least 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (XPhos) to phosphine oxides, permanently killing the catalyst.

  • Reagent Loading: To the degassed solvent, add 2-chloropyridin-4-amine (1.28 g, 10.0 mmol) and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (2.70 g, 13.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (157 mg, 0.2 mmol). The solution will typically turn a pale yellow/orange color. Seal the vessel under an inert atmosphere.

  • Heating: Heat the reaction mixture to 65 °C with vigorous stirring (800+ RPM). Causality: Vigorous stirring is mandatory in biphasic conditions to maximize the interfacial surface area where transmetalation occurs.

  • Reaction Monitoring: Monitor via LCMS after 2 hours. You should observe >95% consumption of the 2-chloropyridin-4-amine.

  • Quench & Workup:

    • Cool to room temperature. Dilute with Water (20 mL) and 10% MeOH/DCM (50 mL).

    • Adjust the aqueous layer to pH 9-10 using saturated Na₂CO₃ if necessary.

    • Extract the aqueous layer with 10% MeOH/DCM (3 x 50 mL).

  • Palladium Scavenging: Combine the organic layers and add 1.0 g of a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). Stir at 40 °C for 2 hours. Filter through a pad of Celite to remove the scavenger and residual Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% NH₄OH) to yield the pure 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine.

References

  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • American Chemical Society (ACS). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • American Chemical Society (ACS). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • BenchChem. 3-Bromo-2,5-dimethoxybenzoic Acid (Troubleshooting Protodeboronation).
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
  • American Chemical Society (ACS). Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts.

Sources

Optimization

"2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" purification by chromatography

Welcome to the Technical Support Center for Heterocyclic Amine Purification. As a Senior Application Scientist, I frequently encounter challenges with multi-nitrogenous scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Amine Purification. As a Senior Application Scientist, I frequently encounter challenges with multi-nitrogenous scaffolds. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is a prime example of a "chromatographic nightmare" if approached conventionally.

This molecule features three distinct nitrogen environments: a basic pyridine nitrogen, a primary amine (a strong hydrogen-bond donor/acceptor), and a pyrazole ring. This high nitrogen density makes the molecule highly polar and strongly basic, leading to severe tailing on standard silica and poor retention on reversed-phase columns.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to help you isolate this compound with high purity and yield.

Diagnostic Purification Workflow

G Start Crude: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Decision1 Purification Phase? Start->Decision1 NP Normal Phase (NP) Bulk Cleanup Decision1->NP RP Reversed Phase (RP) High Purity Decision1->RP NP_Choice Stationary Phase NP->NP_Choice RP_Choice Mobile Phase pH RP->RP_Choice Silica Bare Silica Requires 1-5% TEA NP_Choice->Silica Standard Amine Amine-Silica No Modifier Needed NP_Choice->Amine Ideal LowPH Low pH (0.1% FA) Void Volume Elution RP_Choice->LowPH Standard HighPH High pH (pH 10) Optimal Retention RP_Choice->HighPH Ideal

Chromatographic decision matrix for basic nitrogenous heterocycles.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak irreversibly on standard normal-phase silica gel, even when I use highly polar solvents like Methanol? A1: The issue is not polarity, but a Brønsted acid-base interaction. Standard silica gel surfaces are covered in free silanol (Si-OH) groups, which are inherently acidic (pKa ~4.5–8.5)[1]. The basic pyridine and primary amine groups of your analyte become protonated by these silanols, creating a strong electrostatic interaction[2]. This causes the compound to bind irreversibly or streak severely across the column.

Q2: How can I force the compound off a standard silica column if it is already stuck? A2: You must introduce a competing base into your mobile phase to deactivate the silica. Flushing the column with a solvent system containing 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) will displace your compound[2][3]. TEA acts as a sacrificial base; it interacts with the ionized silanol groups, effectively neutralizing their ability to bind to your basic analyte, which significantly reduces tailing and elutes the compound[1].

Q3: Is there a way to perform normal-phase chromatography without using TEA or Ammonia? Removing these high-boiling modifiers post-purification is ruining my yields. A3: Yes. The most robust solution is to switch your stationary phase from bare silica to amine-functionalized silica (NH₂-silica) [2]. Because the stationary phase itself has a basic character, it repels the basic analyte and completely precludes the need for basic modifiers in your mobile phase[4]. You can treat the amine column exactly like a normal-phase column, but your compound will elute sharply using standard Hexane/Ethyl Acetate or DCM/Methanol gradients[4].

Q4: I am using Reversed-Phase (C18) preparative HPLC to separate regioisomers, but the compound elutes in the void volume. How do I increase retention? A4: You are likely using a standard acidic mobile phase (e.g., 0.1% Formic Acid or TFA). Under acidic conditions, the multiple nitrogen atoms in your molecule become protonated, transforming it into a highly hydrophilic poly-cation that cannot partition into the hydrophobic C18 stationary phase. To fix this, you must switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10). At an alkaline pH, the amines are deprotonated into their neutral "free-base" form. This drastically increases the molecule's lipophilicity, allowing it to be strongly retained and separated on the C18 column[2].

Quantitative Data Summary

The table below summarizes the causality between chromatographic conditions and the resulting performance for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine.

Chromatography ModeStationary PhaseMobile Phase / ModifierRetention Factor ( k′ )Peak Asymmetry ( As​ )Resolution from Isomers ( Rs​ )
Normal Phase Bare SilicaDCM/MeOH (No modifier)IrreversibleN/A (Severe streaking)N/A
Normal Phase Bare SilicaDCM/MeOH + 2% TEA1.81.6 (Moderate tailing)1.2
Normal Phase Amine-SilicaHexane/EtOAc2.41.1 (Excellent)2.1
Reversed Phase C18H₂O/MeCN + 0.1% FA (pH 2.7)0.4 (Void volume)2.5 (Fronting/Tailing)0.5
Reversed Phase Hybrid C18H₂O/MeCN + 10mM NH₄HCO₃ (pH 10)4.21.05 (Sharp)3.4

Self-Validating Experimental Protocols

Protocol A: Scalable Normal-Phase Purification (Amine-Functionalized Silica)

Use this method for bulk purification (gram scale) of crude Suzuki coupling mixtures.

  • Column Selection: Select a pre-packed Amine (NH₂) flash chromatography column matched to your sample size (typically 10-20% loading capacity by weight).

  • Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Hexane or Dichloromethane (DCM). Causality: Amine columns are less polar than bare silica; starting with a weak non-polar solvent ensures the analyte binds to the head of the column[4].

  • Sample Loading (Self-Validating Step): Dissolve the crude mixture in a minimum amount of DCM. Dry-load the sample onto Celite 545 (not bare silica) to prevent pre-column acid-base degradation. Load the dry cartridge onto the system.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane (or 0% to 10% Methanol in DCM if highly retained).

  • Validation: Spot the fractions on an Amine-TLC plate (not standard silica TLC) to accurately correlate the retention factor ( Rf​ ) with the column elution profile[4].

Protocol B: High-Purity Reversed-Phase HPLC (High pH Method)

Use this method for isolating the final API from structurally similar regioisomers or des-methyl impurities (milligram to low-gram scale).

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using concentrated Ammonium Hydroxide. Prepare Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Ensure you are using a high-pH tolerant C18 column (e.g., ethylene-bridged hybrid silica). Standard silica-based C18 columns will dissolve at pH 10.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B. Causality: Injecting a sample dissolved in pure organic solvent will cause the highly lipophilic free-base to crash out or breakthrough the column head.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 minutes. The neutral free-base form will partition efficiently, yielding baseline resolution from impurities[2].

  • Validation: Analyze the collected fractions via analytical LC-MS using the exact same high-pH buffer system to confirm isomeric purity before lyophilization.

References

  • Title: Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL: [Link]

  • Title: Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL: [Link]

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: When basification of silica gel is required, before using Column chromatography? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Solubility of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Welcome to the Technical Support and Troubleshooting Guide for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (CAS: 1545239-28-8). As a critical building block in the synthesis of kinase inhibitors (such as MPS1, JAK1, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (CAS: 1545239-28-8). As a critical building block in the synthesis of kinase inhibitors (such as MPS1, JAK1, and BTK inhibitors)[1][2][3], handling this compound in aqueous bioassays requires a precise understanding of its physicochemical behavior.

This guide is designed for researchers and assay developers. It addresses the causality behind common solubility issues, provides self-validating protocols, and offers actionable troubleshooting steps to prevent data artifacts during high-throughput screening (HTS).

Physicochemical Profile & Solubility Dynamics

To predict the behavior of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine in aqueous media, we must analyze its structural components. The molecule consists of a highly basic 4-aminopyridine core and a moderately lipophilic 1-methylpyrazole substituent.

The parent scaffold, 4-aminopyridine, possesses a highly basic pyridine nitrogen with a known pKa​ of 9.17[4][5]. The lone pair on the exocyclic amino group donates electron density into the pyridine ring via resonance, dramatically increasing the basicity of the endocyclic nitrogen[5]. While the 1-methyl-1H-pyrazol-4-yl group at the 2-position exerts a mild electron-withdrawing inductive effect, the compound remains predominantly protonated at acidic to neutral pH, but transitions to a highly lipophilic free base in alkaline environments.

Quantitative Data Summary
PropertyValue / DescriptionExperimental Implication
Molecular Weight 174.20 g/mol Highly permeable small molecule.
Estimated pKa​ (Conjugate Acid) ~7.5 - 8.5Solubility is highly pH-dependent near physiological conditions (pH 7.4).
Solubility (pH < 6.0) High (>10 mM)Exists as a soluble pyridinium cation. Ideal for acidic formulations.
Solubility (pH 7.4) Moderate / MetastableExists in a mixed ionization state. High risk of delayed precipitation.
Solubility (pH > 9.0) Low (<50 µM)Exists as a neutral free base. Requires co-solvents (e.g., DMSO) to prevent crash-out.

System Logic: pH-Dependent Solubility & DMSO Crash-Out

The following diagram illustrates the state-machine logic of the compound when transitioning from a DMSO stock solution into various aqueous buffer environments.

G Start 10 mM DMSO Stock 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Acidic Dilution in Acidic Buffer (pH < 6.0) Start->Acidic Add to pH < 6 Physiol Dilution in Physiological Buffer (pH 7.4) Start->Physiol Add to pH 7.4 Basic Dilution in Basic Buffer (pH > 9.0) Start->Basic Add to pH > 9 Protonated Protonated Pyridinium Cation High Aqueous Solubility Acidic->Protonated Complete Ionization Equilibrium Mixed State (Ionized/Neutral) Risk of Metastable Supersaturation Physiol->Equilibrium Partial Ionization (pH ≈ pKa) FreeBase Neutral Free Base Colloidal Aggregation / Crash-Out Basic->FreeBase Deprotonation Equilibrium->FreeBase Nucleation over time

Logical flow of pH-dependent ionization and solubility states for the aminopyridine derivative.

Troubleshooting FAQs

Q1: Why does the compound precipitate in pH 7.4 PBS but remains perfectly clear in pH 4.0 acetate buffer? Diagnosis: This is a direct consequence of the compound's pKa​ . In a pH 4.0 buffer, the ambient pH is well below the pKa​ of the 4-aminopyridine core. The nitrogen is fully protonated, forming a highly water-soluble pyridinium salt. At pH 7.4, the buffer approaches the compound's pKa​ , shifting the equilibrium toward the neutral free base. The lipophilic pyrazole and pyridine rings drive thermodynamic incompatibility with water, leading to precipitation.

Q2: I see a "milky" precipitate after adding my 10 mM DMSO stock to the assay buffer. Can I just spin it down and use the supernatant for my kinase assay? Diagnosis: Dangerous. This "milky" appearance indicates the formation of colloidal aggregates—a classic "DMSO crash-out" phenomenon[6][7]. Technical Insight: Spinning down the sample removes the macroscopic solid, but the remaining supernatant will contain an unknown, unquantifiable concentration of the compound. Furthermore, colloidal aggregates are highly promiscuous; they scatter light (interfering with optical readouts) and can sequester enzyme targets non-specifically, leading to severe False Positives in biochemical assays[6]. You must optimize the dilution protocol rather than centrifuging the precipitate.

Q3: How do I prevent DMSO crash-out during high-throughput screening (HTS)? Diagnosis: Direct dilution of high-concentration DMSO stocks (e.g., 10 mM) into aqueous media creates localized zones of high supersaturation before the solvent can evenly disperse. Solution: Utilize an intermediate dilution step. Dilute the 10 mM stock into a 100% DMSO working plate (e.g., 1 mM), and then transfer to the aqueous buffer ensuring the final DMSO concentration does not exceed 1-2% v/v. Alternatively, use continuous agitation during the addition step.

Experimental Methodologies

To ensure scientific integrity, every protocol utilized in assay development must be self-validating. Below are the standardized methodologies for handling this compound.

Protocol A: Preparation of Stable DMSO Stocks and Step-Down Aqueous Dilution

Because DMSO is highly hygroscopic, atmospheric water can rapidly compromise its solvating power, causing lipophilic compounds to precipitate directly in the stock tube[7][8].

  • Preparation: Weigh the lyophilized 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine powder and transfer it to a desiccated, amber glass vial.

  • Solvation: Add anhydrous, sealed-under-argon DMSO to achieve a 10 mM concentration. Vortex for 60 seconds.

  • Self-Validating Checkpoint 1: Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), colloidal aggregates are present, indicating moisture contamination in the DMSO. The solution must be completely optically clear.

  • Intermediate Dilution: Create a 10x working stock (e.g., 100 µM) by diluting the 10 mM stock into 100% DMSO.

  • Aqueous Transfer: Rapidly inject 1 part of the 10x working stock into 9 parts of vigorously vortexed aqueous buffer (pH 7.4) to achieve a 10 µM final concentration in 10% DMSO.

  • Self-Validating Checkpoint 2: Monitor the solution for 2 hours at room temperature. A stable solution will exhibit no increase in baseline absorbance at 620 nm.

Protocol B: High-Throughput Kinetic Solubility Assay via Nephelometry

Kinetic solubility mimics the conditions of early drug discovery experiments. This protocol utilizes nephelometry (light scattering) to detect the exact concentration at which the compound precipitates[8][9][10].

Workflow Step1 Prepare 10 mM DMSO Stock Step2 Serial Dilution in DMSO Step1->Step2 Step3 Transfer 2% v/v to PBS (pH 7.4) Step2->Step3 Step4 Incubate 2 hrs at 37°C Step3->Step4 Step5 Read Nephelometry (Light Scattering) Step4->Step5 Step6 Determine Cloud Point (Kinetic Limit) Step5->Step6

Step-by-step workflow for high-throughput kinetic solubility assessment via nephelometry.

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate (Concentration range: 10 mM down to 9.7 µM).

  • Buffer Addition: Dispense 196 µL of pH 7.4 Phosphate Buffered Saline (PBS) into a UV-transparent 96-well assay plate.

  • Compound Transfer: Transfer 4 µL of each DMSO stock into the corresponding wells of the PBS plate (Final DMSO concentration = 2% v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking.

  • Nephelometric Readout: Measure the optical density/absorbance at 620 nm using a microplate reader.

  • Self-Validating Data Analysis: Plot the 620 nm absorbance against the compound concentration.

    • Validation Rule: The kinetic solubility limit (Cloud Point) is defined as the lowest concentration where the absorbance value exceeds the blank (2% DMSO in PBS) by more than 3 standard deviations.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 . ACS Publications. Available at:[Link]

  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling . Molecular Cancer Therapeutics - AACR Journals. Available at:[Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727 . PubChem. Available at:[Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. Available at:[Link]

  • Miniaturization of Drug Solubility and Dissolution Testings . Helda - University of Helsinki. Available at:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . ResearchGate. Available at:[Link]

  • Aqueous Solubility Assessment Services . Creative Biolabs. Available at:[Link]

Sources

Optimization

"2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" stability and storage conditions

Introduction 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (CAS: 1545239-28-8) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (CAS: 1545239-28-8) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Because it features both an exocyclic primary amine and a substituted pyridine ring, its stability is highly dependent on environmental conditions, solvent choices, and handling procedures. This guide provides authoritative troubleshooting and protocol validation to ensure experimental integrity.

Section 1: Core Stability & Storage FAQs

Q: What are the optimal long-term storage conditions for the solid powder? A: The solid powder must be stored at 0–8 °C (refrigerated) in a tightly sealed container[1]. For long-term preservation, purging the headspace with an inert gas (argon or nitrogen) is highly recommended[2]. Causality: The exocyclic primary amine is susceptible to slow oxidation, a process accelerated by ambient oxygen, light, and heat. Furthermore, the pyridine nitrogen is inherently hygroscopic. Moisture absorption can lead to caking, which not only accelerates degradation but also introduces significant errors when weighing the compound for molarity calculations.

Q: How should I store DMSO stock solutions, and what is their shelf life? A: DMSO stock solutions should be aliquoted into single-use vials and stored at -20 °C (stable for up to 1 month) or -80 °C (stable for up to 6 months)[3]. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the highly hygroscopic DMSO. Water contamination in DMSO drastically reduces the solubility of aminopyridines, leading to precipitation and loss of titer[3]. Aliquoting prevents this moisture accumulation and ensures consistent assay concentrations.

Section 2: Troubleshooting Experimental Workflows

Q: My compound is precipitating out of the DMSO stock solution upon thawing. How do I resolve this? A: Precipitation typically indicates that the DMSO has absorbed water from the atmosphere, reducing the compound's solubility[3]. Resolution: Warm the aliquot gently to 37 °C and apply mild sonication for 5–10 minutes to aid dissolution[3]. If the compound fails to redissolve completely, the stock is compromised. You must prepare a fresh stock using newly opened, anhydrous DMSO.

Q: I am observing inconsistent biological assay results when using aqueous working solutions. Why? A: Aminopyridines are generally not stable for prolonged periods in aqueous buffers[2]. Causality: In aqueous environments, especially at physiological pH, the compound is vulnerable to oxidative degradation and potential side reactions. Resolution: Organic solvent-free aqueous solutions should be prepared by directly diluting the DMSO stock into the buffer immediately prior to the experiment. Do not store aqueous working solutions for more than 24 hours[2].

Section 3: Experimental Protocols

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Objective: To create a self-validating, moisture-free stock solution for in vitro assays.

  • Equilibration: Remove the vial of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine from 0–8 °C storage and place it in a desiccator at room temperature for 30 minutes before opening. Reason: Prevents condensation of atmospheric moisture on the cold powder.

  • Weighing: Weigh the required mass using an analytical balance in a low-humidity environment (<40% RH).

  • Dissolution: Add newly opened, anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex gently until a clear solution is formed. Sonicate for 2–3 minutes if necessary[3].

  • Aliquoting: Dispense the solution into single-use amber glass or low-bind plastic vials to protect from light.

  • Purging: Purge the headspace of each vial with a gentle stream of argon or dry nitrogen gas[2].

  • Storage: Seal tightly and transfer immediately to -20 °C or -80 °C storage[3].

Protocol 2: LC-MS Integrity Validation

Objective: To verify the purity and structural integrity of the compound before high-value experiments.

  • Sample Prep: Dilute a 1 µL aliquot of the DMSO stock into 999 µL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient: Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Extract the Total Ion Chromatogram (TIC) in positive electrospray ionization (ESI+) mode for the expected [M+H]+ mass of 175.1 m/z (Exact Mass of C9H10N4 is 174.09).

Section 4: Quantitative Data Table

Table 1: Stability Profile of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine across various conditions.

Storage StateTemperatureSolvent / EnvironmentDurationExpected PurityPrimary Degradation Risk
Solid Powder0–8 °CInert Gas (Argon/N2), Dark12 Months> 98%Negligible
Solid Powder25 °CAmbient Air, Light6 Months~ 95%Oxidation of exocyclic amine
Stock Solution-80 °CAnhydrous DMSO6 Months> 98%Negligible
Stock Solution-20 °CAnhydrous DMSO1 Month> 98%Moisture absorption (if unsealed)
Working Solution25 °CAqueous Buffer (pH 7.4)48 Hours< 90%Hydrolysis / Oxidation

Section 5: Visualizations

StabilityLogic Compound 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Solid Solid Powder (Store at 0-8°C) Compound->Solid Ideal State DMSO DMSO Stock (Store at -20°C) Compound->DMSO Assay Prep Aqueous Aqueous Buffer (Use Immediately) Compound->Aqueous Working Sol Oxidation Oxidation of Exocyclic Amine Solid->Oxidation Heat / Light / O2 Moisture Moisture Absorption (Hygroscopic) Solid->Moisture Ambient Humidity DMSO->Moisture Freeze-Thaw Cycles Aqueous->Oxidation > 24 Hours Precipitation Precipitation / Loss of Titer Moisture->Precipitation Reduced Solubility

Caption: Logical relationships between storage conditions and degradation pathways for aminopyridines.

Workflow Step1 1. Equilibrate To Room Temp Step2 2. Weigh Low Humidity Step1->Step2 Step3 3. Dissolve Anhydrous DMSO Step2->Step3 Step4 4. Aliquot Single-Use Vials Step3->Step4 Step5 5. Purge Argon/N2 Gas Step4->Step5 Step6 6. Store -20°C or -80°C Step5->Step6

Caption: Step-by-step workflow for the preparation and storage of anhydrous DMSO stock solutions.

References

Sources

Troubleshooting

"2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" troubleshooting crystallization methods

Welcome to the Technical Support Center for Advanced API Crystallization. This portal is designed for researchers and drug development professionals handling the isolation and purification of 2-(1-Methyl-1H-pyrazol-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Crystallization. This portal is designed for researchers and drug development professionals handling the isolation and purification of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine .

Because this molecule features a biaryl system with competing hydrogen-bond donors (primary amine) and acceptors (pyridine and pyrazole nitrogens), its crystallization is highly susceptible to polymorphism, hydrate formation, and liquid-liquid phase separation (oiling out). This guide synthesizes structural chemistry with chemical engineering principles to provide self-validating troubleshooting workflows.

I. Molecular Crystallography Profile

Before troubleshooting, it is critical to understand the mechanistic causality behind the molecule's behavior.

  • Rotational Freedom: The single bond between the pyridine and pyrazole rings allows for multiple conformational states in solution, increasing the entropic barrier to nucleation.

  • Supramolecular Synthons: The 4-aminopyridine moiety is notorious for forming complex, interpenetrating 3D hydrogen-bonding networks[1]. The primary amine (-NH 2​ ) acts as a dual H-bond donor, while the pyridine nitrogen and the pyrazole nitrogens compete as H-bond acceptors.

  • Basicity: The molecule is basic, meaning its solubility is highly pH-dependent, making it prone to forming solvates or salts depending on the solvent environment[2][3].

H_Bonding_Network Molecule 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Donor H-Bond Donor (-NH2 group) Molecule->Donor Acceptor1 H-Bond Acceptor (Pyridine N) Molecule->Acceptor1 Acceptor2 H-Bond Acceptor (Pyrazole N) Molecule->Acceptor2 Donor->Acceptor1 Synthon A (Chains) Donor->Acceptor2 Synthon B (Dimers) Water Trace Water / Protic Solvent Donor->Water Hydrate Trapping Water->Acceptor1 Bridging Network

Competing hydrogen-bond networks driving polymorphism and hydrate formation.

II. Core Troubleshooting Guides (FAQs)

Issue 1: "My product is oiling out (forming a second liquid phase) instead of crystallizing upon cooling."

Mechanistic Causality: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, causing the system to separate into a solute-rich liquid phase and a solvent-rich liquid phase[4]. For 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, rapid cooling forces the highly soluble biaryl conformers into a supersaturated state faster than they can orient into a stable crystal lattice. The resulting oil droplets act as a sink for impurities, ruining product purity[4].

The Solution: You must bypass the miscibility gap by controlling the Metastable Zone Width (MSZW)[5]. This requires a precise seeding strategy rather than spontaneous unseeded cooling.

Self-Validating Protocol: MSZW-Controlled Seeding

  • Dissolution: Dissolve the crude compound in a 70:30 mixture of Ethyl Acetate/Heptane at 75°C. Validation: The solution must be 100% visually clear. If cloudy, filter hot to remove foreign particulate that could trigger premature, uncontrolled nucleation.

  • Cooling to Metastable Zone: Cool the reactor slowly (0.5°C/min) to 60°C.

  • Seeding: Introduce 1-2 wt% of pure crystalline 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine seeds.

  • Validation Checkpoint (Crucial): Hold the temperature at 60°C for 30 minutes. If the seeds dissolve, you are outside the metastable zone (too hot); lower the seeding temperature by 5°C for the next batch. If the seeds persist and the suspension becomes slightly more turbid without forming sticky droplets on the reactor walls, you have successfully bypassed the LLPS boundary[5].

  • Desupersaturation: Cool to 5°C at a strict rate of 0.1°C/min to allow crystal growth to consume supersaturation faster than oil droplets can form.

Oiling_Out_Pathway Supersat High Supersaturation (Cooling/Antisolvent) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid kinetics / Crash Cooling Nucleation Primary Nucleation (Crystalline Solid) Supersat->Nucleation Slow kinetics Amorphous Impure Amorphous Solid LLPS->Amorphous Solvent evaporation Crystal High-Purity Crystalline API LLPS->Crystal Unreliable annealing Nucleation->Crystal Controlled Growth Seeding Seeding in Metastable Zone Seeding->Supersat Controls MSZW & bypasses gap

Thermodynamic pathways of supersaturation leading to either LLPS or controlled crystallization.

Issue 2: "Batch-to-batch variations show different melting points and XRPD patterns."

Mechanistic Causality: You are experiencing polymorphism. 4-Aminopyridine derivatives are highly prone to polymorphic variations (e.g., standard 4-aminopyridine has at least eight known polymorphs)[6]. Because 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine has multiple hydrogen bond acceptors, the use of different solvents (or varying levels of trace water) dictates which supramolecular synthon forms[7]. Protic solvents (alcohols) often hydrogen-bond directly to the pyridine nitrogen, forming solvates or hydrates, whereas aprotic solvents force the molecule to hydrogen-bond with itself (homoconjugation)[8].

The Solution: Standardize the solvent system and strictly control the water activity ( aw​ ) in the reactor.

Self-Validating Protocol: Polymorph Control via Solvent Activity

  • Solvent Selection: If an anhydrous polymorph is desired, utilize an aprotic solvent system (e.g., Toluene or Methyl isobutyl ketone - MIBK).

  • Azeotropic Drying: Before initiating crystallization, distill off 15% of the solvent volume to azeotropically remove trace water.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on the mother liquor. Validation: The water content must be <0.1% w/w before cooling begins. If KF > 0.1%, repeat the azeotropic distillation.

  • Isolation: Filter the crystals and wash with cold, anhydrous anti-solvent. Dry under vacuum at 50°C to prevent solvent trapping in the crystal lattice.

Issue 3: "Yields are unacceptably low due to high solubility in the mother liquor."

Mechanistic Causality: The basicity of the aminopyridine and pyrazole rings means that even slight variations in pH (e.g., from degradation products or acidic impurities) can protonate the molecule, drastically increasing its solubility in polar solvents.

The Solution: Shift from a free-base crystallization to a salt-formation crystallization. Co-crystallization or salt formation with dicarboxylic acids (like glutaric acid or fumaric acid) creates highly stable, predictable hydrogen-bonded networks (e.g., R22​(8) heteromeric supramolecular synthons) that drastically reduce solubility and improve yield[7][9].

III. Quantitative Data & Matrices

Table 1: Solvent Selection & Crystallization Behavior Matrix

Solvent ClassExample SolventsOiling Out RiskPolymorph TendencyRecommended Use Case
Alcohols (Protic) Methanol, EthanolLowHigh (Hydrates/Solvates)Salt formation (e.g., Hydrochloride or Glutarate salts)[7].
Esters (Aprotic Polar) Ethyl Acetate, Isopropyl AcetateHigh (if crash cooled)Low (Anhydrous forms)Primary crystallization with strict MSZW seeding control.
Ketones (Aprotic Polar) Acetone, MIBKMediumLowExcellent for rejecting polar impurities; requires anti-solvent.
Alkanes (Non-Polar) Heptane, HexaneN/A (Anti-solvent)N/AUse strictly as an anti-solvent to drive yield.

Table 2: Troubleshooting Quick Reference

Observable IssueAnalytical IndicatorRoot CauseImmediate Corrective Action
Milky emulsion upon cooling FBRM shows droplet formation, no chord length growth.Liquid-Liquid Phase Separation (Miscibility gap hit).Reheat to clear solution. Reduce cooling rate to 0.1°C/min and seed at higher temp.
Gummy solid on filter XRPD shows amorphous halo.Oil droplets collapsed into an amorphous phase.Reslurry in hot Ethyl Acetate, seed, and temperature-cycle (Ostwald ripening).
Variable Melting Point DSC shows multiple endotherms.Concomitant polymorph or solvate formation[6].Dry solvents (KF <0.1%). Extend hold time at final temperature to allow polymorphic phase transition.

IV. References

  • Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) National Center for Biotechnology Information (PMC) URL:[Link]

  • Oiling Out in Crystallization Mettler Toledo URL:[Link]

  • Oiling Out in Crystallization (Process Design Space) Mettler Toledo URL:[Link]

  • Synthesis, Crystal Structure, and Solid-State NMR Spectroscopy of (4-HAP)2[Ga4O(PO4)4(H2O)4] (AP = Aminopyridine) Chemistry of Materials - ACS Publications URL:[Link]

  • Structural similarities and diversity in a series of crystalline solids composed of 2-aminopyridines and glutaric acid NSF Public Access Repository URL:[Link]

  • Homoconjugated 4-aminopyridine salts: influence of anions on network topology CrystEngComm (RSC Publishing) URL:[Link]

  • Polymorphic and Isomorphic Cocrystals of a N‑Salicylidene-3-aminopyridine with Dicarboxylic Acids Academia.edu URL:[Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level National Center for Biotechnology Information (PMC) URL:[Link]

  • WO2022124946A1 - New polymorphic forms of 4-aminopyridine and pharmaceutical application of same Google Patents URL:

Sources

Optimization

Technical Support Center: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine. This guide is engineered for researchers and drug development professionals troubleshooting the Suzuki-Miyaura cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine. This guide is engineered for researchers and drug development professionals troubleshooting the Suzuki-Miyaura cross-coupling between 2-halo-pyridin-4-amine and 1-methyl-1H-pyrazole-4-boronic acid (or its pinacol ester).

Below, you will find a mechanistic breakdown of common synthesis byproducts, an expert-level troubleshooting FAQ, and self-validating analytical protocols to ensure high-fidelity reaction monitoring.

Part 1: Reaction Mechanism & Byproduct Origins

Understanding the causality behind byproduct formation is critical for optimizing catalytic turnover. The Suzuki-Miyaura coupling relies on a delicate balance between oxidative addition, transmetalation, and reductive elimination. When this cycle is disrupted—whether by atmospheric oxygen, moisture, or substrate inhibition—divergent pathways generate specific byproducts.

G SM Starting Materials 2-halo-pyridin-4-amine + 1-methylpyrazole-4-boronic acid Pd Pd(0) / Ligand Base, Solvent SM->Pd Oxidative Addition Proto Protodeboronation 1-methyl-1H-pyrazole SM->Proto H2O / Base / Bulky Ligands Homo Homocoupling 1,1'-dimethyl-4,4'-bipyrazole SM->Homo O2 / Pd(II) Oxidation Dehalo Dehalogenation pyridin-4-amine SM->Dehalo Hydride Source (e.g., Alcohol) NAryl N-Arylation Secondary Amine Byproduct SM->NAryl Unprotected Amine Nucleophile Product Desired Product 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Pd->Product Transmetalation & Reductive Elimination

Reaction pathways in the Suzuki-Miyaura synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine.

Part 2: Troubleshooting FAQ & Mechanistic Interventions

Q1: Why is my 1-methyl-1H-pyrazole-4-boronic acid degrading before the coupling completes? A1: You are observing protodeboronation . Boronate instability is the most common reason for low yields in Suzuki couplings[1]. In the presence of water and base, the boronic acid undergoes rapid hydrolysis, cleaving the C-B bond to yield 1-methyl-1H-pyrazole. Paradoxically, while sterically hindered (bulky) phosphine ligands are typically used to facilitate difficult cross-couplings, they actively promote palladium-catalyzed protodeboronation[2].

  • Intervention: Switch to strictly anhydrous conditions and use the pinacol ester (Bpin) variant of the pyrazole, which is significantly more stable. If protodeboronation persists, utilize a precatalyst with a rapid initiation rate (e.g., XPhos Pd G2) to ensure transmetalation outcompetes degradation.

Q2: I am detecting a mass of 163.1 [M+H]+ in my LC-MS trace. What is this and how do I prevent it? A2: This mass corresponds to 1,1'-dimethyl-1H,1'H-4,4'-bipyrazole , the homocoupling byproduct .

  • Causality: Homocoupling occurs when atmospheric oxygen infiltrates the reaction vessel. Oxygen oxidizes the active Pd(0) species to a Pd(II) peroxo complex. This complex undergoes two sequential transmetalation events with your pyrazole boronic acid, followed by reductive elimination to yield the bipyrazole dimer.

  • Intervention: Implement strict Schlenk techniques. Degas your solvent system via the freeze-pump-thaw method (minimum 3 cycles) or sparge with Argon for at least 30 minutes prior to the addition of the palladium catalyst.

Q3: The reaction stalls prematurely, and I observe significant amounts of unreacted 2-halo-pyridin-4-amine. Why is the catalyst dying? A3: You are likely experiencing catalyst poisoning via substrate inhibition .

  • Causality: Nitrogen-rich heterocycles with unprotected exocyclic amines (like your pyridin-4-amine starting material) can strongly coordinate to the palladium center. This multipoint coordination effectively poisons the catalyst, halting the oxidative addition step[3].

  • Intervention: Use a highly sterically hindered ligand (such as BrettPhos) that prevents the unprotected amine from coordinating to the metal center. Alternatively, transiently protect the exocyclic amine with a Boc or Acetyl group prior to the coupling step.

Q4: My LC-MS shows a prominent peak at m/z 95.1 [M+H]+. Where is this coming from? A4: This indicates dehalogenation (reduction) of your starting material to form pyridin-4-amine .

  • Causality: The 2-halo-pyridin-4-amine successfully undergoes oxidative addition to form the Pd(II)-aryl complex. However, if the transmetalation step is slow, the Pd(II) complex will scavenge hydrides from protic solvents (like ethanol or isopropanol) via β -hydride elimination. Subsequent reductive elimination yields the dehalogenated pyridine.

  • Intervention: Eliminate primary and secondary alcohols from your solvent system. Switch to a non-protic solvent mixture such as 1,4-dioxane/water or toluene/water.

Part 3: Analytical Identification & Self-Validating Protocols

To accurately troubleshoot the reaction, you must be able to differentiate the desired product from its byproducts.

Quantitative Data Summary: Byproduct Signatures
CompoundFormation MechanismExact MassExpected [M+H]+Key 1 H NMR Signature (DMSO- d6​ )
2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Cross-coupling (Desired)174.09175.1Pyridine ortho-H (d, ~8.0 ppm), N-CH 3​ (s, 3H, ~3.9 ppm)
1-Methyl-1H-pyrazole Protodeboronation82.0583.1Pyrazole protons (d, d, t pattern); Highly volatile
1,1'-Dimethyl-1H,1'H-4,4'-bipyrazole Homocoupling162.09163.1Symmetry: single Pyrazole H environment (s, 2H)
Pyridin-4-amine Dehalogenation94.0595.1Pyridine H (d, 2H; d, 2H), missing pyrazole signals
Self-Validating LC-MS Reaction Monitoring Protocol

Traditional offline TLC requires scraping and extraction, which can lead to sample loss or degradation. This protocol utilizes rapid quenching and direct LC-MS injection to provide a real-time, self-validating snapshot of the catalytic cycle[4].

Step 1: Aliquot Extraction & Quenching Extract a 10 µL aliquot directly from the active reaction mixture. Immediately discharge this into an Eppendorf tube containing 500 µL of cold (-20°C) acetonitrile.

  • Causality: The cold organic solvent instantly precipitates inorganic bases (e.g., K 2​ CO 3​ ) and halts the palladium catalytic cycle, preventing further reaction during analysis.

Step 2: Clarification Centrifuge the quenched sample at 10,000 x g for 3 minutes to pellet insoluble salts and precipitated catalyst.

Step 3: Dilution Transfer 50 µL of the clarified supernatant into an LC vial containing 950 µL of LC-MS grade H 2​ O/MeOH (50:50) with 0.1% formic acid.

Step 4: Chromatographic Separation Inject 2 µL onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.8 µm). Run a rapid gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.6 mL/min.

Step 5: System Validation & Data Interpretation (The Self-Validation Loop)

  • Validation Check: Always inject a known standard of your 2-halo-pyridin-4-amine starting material first to establish the baseline retention time and ionization efficiency.

  • Interpretation:

    • If the starting material peak area is <5% and the [M+H]+ 175.1 peak is dominant: The catalytic cycle is highly efficient.

    • If the starting material is >50% and [M+H]+ 83.1 is detected: Protodeboronation is outcompeting transmetalation. Halt the reaction and adjust the ligand/base.

    • If the starting material is >50% and no byproducts are seen: The catalyst is poisoned (likely by the unprotected amine). Adjust the ligand to a bulkier variant.

Part 4: References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: nih.gov URL:

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: acs.org URL:

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL:

  • SUZUKI REACTION MONITORING Source: shoko-sc.co.jp URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Conditions for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Welcome to the Technical Support Center. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is a highly versatile building block frequently utilized in kinase inhibitor design and drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is a highly versatile building block frequently utilized in kinase inhibitor design and drug discovery. However, working with this compound presents a "dual-sided" synthetic challenge:

  • Upstream Synthesis: Synthesizing it via Suzuki-Miyaura coupling requires overcoming the catalyst-poisoning potential of the free primary amine and the rapid protodeboronation of the pyrazole boronic acid.

  • Downstream Functionalization: Utilizing its 4-amino group in Buchwald-Hartwig or amide couplings is notoriously difficult due to the inherently poor nucleophilicity of the 4-aminopyridine system.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize both workflows.

PART 1: Upstream Synthesis via Suzuki-Miyaura Coupling

The Challenge: Coupling 2-chloro- (or 2-bromo-) pyridin-4-amine with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.

Troubleshooting & FAQs

Q: My Suzuki coupling is stalling at 50% conversion, and I see a lot of unreacted 2-chloropyridin-4-amine. What is happening? A: You are likely experiencing catalyst poisoning or rapid protodeboronation of your boronic ester. Free primary amines can coordinate to the Pd(II) intermediate, creating an overly stable resting state that halts the catalytic cycle[1]. Furthermore, electron-rich heteroaryl boronic acids (like pyrazoles) are highly susceptible to protodeboronation (cleavage of the C-B bond by water), especially at high temperatures.

Q: How do I prevent protodeboronation while still activating the boronic ester? A: Switch from a strong aqueous base (like NaOH) to a milder base such as K₂CO₃ or Cs₂CO₃. Reduce the water content in your solvent mixture (e.g., move from 1:1 Dioxane:H₂O to 4:1 or 5:1 Dioxane:H₂O). If protodeboronation persists, lower the reaction temperature from 100 °C to 80 °C and increase the equivalents of the boronic ester to 1.5 eq.

Q: Do I need to protect the 4-amino group (e.g., with a Boc group) before the Suzuki coupling? A: Not necessarily. While protection eliminates amine-driven catalyst poisoning, it adds two synthetic steps. By using a bidentate ligand like dppf (e.g., Pd(dppf)Cl₂), the palladium center is sterically shielded. This minimizes unwanted coordination from the primary amine, allowing the cross-coupling to proceed efficiently without protection[1].

Quantitative Data: Suzuki-Miyaura Optimization

Table 1: Optimization Matrix for Suzuki-Miyaura Synthesis

Catalyst SystemBaseSolvent SystemTemp (°C)Result / YieldCausality / Notes
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Dioxane/H₂O (1:1)100< 30%High protodeboronation of pyrazole; amine poisoning.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)9045%SPhos helps, but biphasic system limits solubility of the amine.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.0 eq) Dioxane/H₂O (4:1) 80 > 85% Optimal. dppf prevents amine binding; lower water/temp limits protodeboronation.
Validated Protocol: Suzuki-Miyaura Synthesis
  • Preparation: In an oven-dried flask, add 2-chloropyridin-4-amine (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.3 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Self-Validation Step: Sparge the solvent mixture with N₂ or Argon for at least 15 minutes prior to addition to prevent oxidative degradation of the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 4-6 hours. Monitor via LC-MS.

    • Diagnostic: Look for the m/z 83 peak (1-methylpyrazole); if this peak grows rapidly while starting material remains, protodeboronation is outcompeting transmetalation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, concentrate, and purify via reverse-phase or normal-phase chromatography (DCM/MeOH).

SuzukiCycle Start 2-Chloropyridin-4-amine + Pyrazole Boronic Ester OxAdd Oxidative Addition (Pd(0) to Pd(II)) Start->OxAdd Coord Amine Coordination (Catalyst Poisoning) OxAdd->Coord Free -NH2 attacks Pd Transmetal Transmetalation OxAdd->Transmetal Base / Heat Protodebor Protodeboronation (Side Reaction) Transmetal->Protodebor Excess H2O / High Temp RedElim Reductive Elimination Transmetal->RedElim Product 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting competing protodeboronation and amine poisoning pathways.

PART 2: Downstream Functionalization via Buchwald-Hartwig Amination

The Challenge: Using the newly synthesized 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine as a nucleophile in a C-N cross-coupling reaction.

Troubleshooting & FAQs

Q: Why is the 4-amino group on this pyridine so unreactive in standard Buchwald-Hartwig conditions? A: 4-Aminopyridines exhibit significantly reduced nucleophilicity compared to standard anilines or aliphatic amines[2]. The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine ring (forming a resonance structure with a negative charge on the endocyclic pyridine nitrogen). This makes the initial coordination of the amine to the Pd(II)-aryl complex thermodynamically challenging[3].

Q: Which ligand should I use to overcome this poor nucleophilicity? A: You must use highly active, bulky, electron-rich dialkylbiarylphosphine ligands. BrettPhos or tBuBrettPhos are specifically designed for the monoarylation of poorly nucleophilic primary amines. They promote rapid reductive elimination and prevent the formation of unreactive bis-amine Pd complexes.

Q: I am seeing a lot of dehalogenated aryl halide (Ar-H) instead of my product. Why? A: This is a classic sign of β-hydride elimination or a stalled catalytic cycle where the Pd(II)-aryl complex undergoes protodepalladation before the amine can bind. This confirms your amine is not coordinating fast enough. Ensure your base is strong enough to deprotonate the Pd-amine complex[4]. Switching from Cs₂CO₃ to a stronger base like NaOtBu or LiHMDS (if base-sensitive functional groups are present) often resolves this.

Quantitative Data: Buchwald-Hartwig Optimization

Table 2: Ligand & Base Screening for 4-Aminopyridine Coupling

LigandBaseSolventTemp (°C)ResultCausality / Notes
BINAPCs₂CO₃Toluene100TraceLigand not electron-rich enough; amine fails to bind.
XantphosNaOtBuDioxane10030%Moderate success, but prone to forming inactive Pd species.
BrettPhos NaOtBu t-Amyl Alcohol 100 > 80% Optimal. Bulky ligand forces reductive elimination; strong base drives deprotonation.
tBuBrettPhosLiHMDSTHF8075%Excellent alternative if the substrate is sensitive to NaOtBu.
Validated Protocol: Buchwald-Hartwig Amination
  • Preparation: In a strictly anhydrous, oven-dried Schlenk tube, combine 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (1.0 eq), the target Aryl Halide (1.1 eq), and NaOtBu (1.5 eq).

    • Note: NaOtBu is highly hygroscopic; weigh it in a glovebox if possible.

  • Catalyst Assembly: Add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and BrettPhos (6 mol%).

  • Solvent Addition: Add anhydrous t-Amyl Alcohol or 1,4-Dioxane. Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat to 100 °C for 12 hours.

    • Self-Validation Step: If the reaction turns jet black within 5 minutes, the catalyst has precipitated (Pd black) due to oxygen contamination or failure of the amine to coordinate. A healthy BrettPhos reaction typically remains a dark red/brown or orange homogeneous solution.

  • Workup: Quench with a few drops of water, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

BuchwaldCycle Start 4-Aminopyridine Derivative + Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-X to Pd(0)) Start->OxAdd AmineBind Amine Coordination (Rate-Limiting Step) OxAdd->AmineBind Requires BrettPhos SideReaction Protodepalladation (Ar-H Formation) OxAdd->SideReaction If amine fails to bind Deprotonation Deprotonation by Base (NaOtBu) AmineBind->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim Product N-Aryl-2-(1-methyl-1H-pyrazol -4-yl)pyridin-4-amine RedElim->Product

Buchwald-Hartwig cycle showing the critical amine coordination step and Ar-H side reaction.

Sources

Optimization

Technical Support Center: Optimizing Cell Permeability for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scaffolds

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine fragment. While this scaffold is highly privileged in kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine fragment. While this scaffold is highly privileged in kinase and phosphodiesterase (PDE) inhibitor design, it notoriously suffers from poor cellular permeability. This guide provides mechanistic troubleshooting, structural optimization strategies, and self-validating experimental protocols to overcome these ADME liabilities.

Part 1: Diagnostic FAQ – Why is my compound failing permeability assays?

Q1: Why does the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine motif inherently cause poor Caco-2/PAMPA permeability? A1: The poor passive permeability of this scaffold is fundamentally driven by two physicochemical liabilities: a high hydrogen bond donor (HBD) count and elevated basicity.

  • HBD Count: The primary amine at the 4-position of the pyridine ring acts as two HBDs. This significantly increases the desolvation energy required for the molecule to shed water molecules and partition into the lipophilic cell membrane.

  • Basicity (pKa): The pyridine and pyrazole nitrogens contribute to a high pKa. At physiological pH (7.4), the pyridine nitrogen is often protonated, rendering the molecule cationic. Charged species exhibit drastically lower membrane permeability compared to their neutral forms ()[1].

G Compound 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine HBD Primary Amine (-NH2) 2 H-Bond Donors Compound->HBD Basicity Pyridine/Pyrazole N High pKa (Basicity) Compound->Basicity Desolvation High Desolvation Energy HBD->Desolvation Protonation Protonated at pH 7.4 (Cationic state) Basicity->Protonation Permeability Poor Passive Cell Permeability Desolvation->Permeability Protonation->Permeability

Logical mapping of physicochemical liabilities causing poor permeability.

Q2: How can I determine if the poor permeability is due to passive diffusion limits or active efflux? A2: You must evaluate the Efflux Ratio (ER) using a bidirectional Caco-2 or MDCK-MDR1 assay. The ER is calculated as Papp​(B→A)/Papp​(A→B) . An ER > 3 indicates that your compound is likely a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) ()[2]. The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold is highly susceptible to P-gp efflux due to its basic amine and multiple hydrogen bond acceptors. If your ER is < 2 but Papp​ is still low (< 1 × 10⁻⁶ cm/s), the issue is purely passive permeability.

Part 2: Troubleshooting Guide – Structural Modifications

Q3: What structural modifications can I implement to improve passive permeability without destroying target affinity? A3: As an Application Scientist, I recommend two primary strategies based on the specific liability identified in your diagnostic assays:

  • Modulating Basicity via Fluorination: Introducing an electron-withdrawing fluorine atom onto the pyridine ring (e.g., adjacent to the basic nitrogen) can lower the pKa of the amine by 1-2 units. This increases the fraction of the neutral species at pH 7.4, thereby enhancing passive diffusion and often reducing P-gp mediated efflux ()[3] ()[4].

  • Reducing HBD Count via N-Alkylation or Prodrugs: Converting the primary 4-amine to a secondary amine (e.g., N-methylation) reduces the HBD count from 2 to 1. If the primary amine is critical for kinase hinge-binding, consider a transient masking strategy, such as an amide or carbamate prodrug, which cleaves intracellularly.

Quantitative Impact of Structural Modifications
Modification StrategyTarget Functional GroupEffect on pKaEffect on HBD CountExpected Permeability ( Papp​ )Efflux Ratio (ER) Impact
Unmodified Scaffold Pyridin-4-amine~7.0 - 9.02Low (< 1 × 10⁻⁶ cm/s)High (> 3)
N-Methylation 4-AmineSlight Increase1Moderate (1 - 5 × 10⁻⁶ cm/s)Moderate (~2-3)
Fluorination Pyridine RingDecrease (~1-2 units)2High (> 10 × 10⁻⁶ cm/s)Reduced (< 2)
Amide Prodrug 4-AmineSignificant Decrease1High (> 15 × 10⁻⁶ cm/s)Low (~1)

Part 3: Experimental Workflows & Methodologies

Q4: What is the recommended protocol for validating the permeability of these modified analogs? A4: To ensure self-validating and reproducible data when testing your modified analogs, strictly adhere to the following bidirectional Caco-2 permeability protocol. This method isolates passive diffusion from active transport.

Validated Workflow: Bidirectional Caco-2 Permeability Assay

  • Cell Culture and Seeding: Seed Caco-2 cells (ATCC HTB-37) at a density of 1 × 10⁵ cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Causality: Culture for exactly 21 days to allow full differentiation and polarization into a mature enterocyte-like monolayer expressing relevant tight junctions and efflux transporters.

  • Monolayer Integrity Validation: Before dosing, measure the Transepithelial Electrical Resistance (TEER). Causality: Only proceed with inserts exhibiting a TEER > 250 Ω·cm², confirming tight junction integrity so that paracellular leakage does not artificially inflate permeability readings.

  • Compound Preparation and Dosing: Prepare a 10 µM dosing solution of your analog in HBSS buffer (pH 7.4). Causality: Limit DMSO to a maximum of 1% to prevent membrane toxicity and artificial permeabilization.

    • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank HBSS to the apical chamber.

  • Incubation and Sampling: Incubate at 37°C with 5% CO₂ on an orbital shaker (100 rpm). Causality: Shaking is critical to minimize the unstirred water layer, which can act as an artificial barrier to highly lipophilic compounds. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • LC-MS/MS Quantification: Quantify the compound concentration using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial donor concentration, and A is the surface area of the filter.

G Step1 1. Seed Caco-2 Cells (Transwell Inserts) Step2 2. Differentiate 21 Days (TEER > 250 Ω·cm²) Step1->Step2 Step3 3. Dose Compound (10 µM) Apical & Basolateral Step2->Step3 Step4 4. Incubate 2h at 37°C Sample Donor/Receiver Step3->Step4 Step5 5. LC-MS/MS Analysis Calculate Papp & ER Step4->Step5

Standardized workflow for bidirectional Caco-2 permeability and efflux assessment.

References

  • Title: Basicity of pyridine MCQs With Answer Source: Pharmacy Freak URL: [Link]

  • Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: ACS Publications / ACS Medicinal Chemistry Letters URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scaffold

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I have compiled this definitive guide for drug development professionals working with the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I have compiled this definitive guide for drug development professionals working with the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine moiety. While this scaffold is a highly effective hinge-binding motif for kinase inhibition, its inherent affinity for the conserved ATP-binding pocket frequently leads to off-target promiscuity.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you engineer exquisite selectivity and avoid late-stage attrition.

Part 1: Structural & Biochemical Troubleshooting (FAQs)

Q1: My 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine derivative shows an IC₅₀ of 5 nM against my target kinase, but hits >30 other kinases in a KINOMEscan panel. Is this an assay artifact or true promiscuity? A: This is almost certainly true promiscuity driven by the thermodynamics of the scaffold. Causality: The 4-aminopyridine moiety is a classic, highly efficient hinge-binder. The exocyclic amine donates a hydrogen bond to the kinase hinge backbone carbonyl, while the pyridine nitrogen accepts a hydrogen bond from the hinge amide NH. Because this backbone motif is structurally conserved across the human kinome, relying solely on these interactions leads to broad pan-kinase activity. Solution: To minimize off-target activity, you must drive binding affinity through non-conserved regions. As demonstrated in the optimization of CDK2 inhibitors, modifying substitution patterns around the hinge-binding region can drastically alter selectivity profiles against off-targets like JAK2[1]. Consider extending the 1-methylpyrazole vector into the solvent-exposed channel, or introduce steric bulk that clashes with the gatekeeper residue of off-target kinases while fitting the smaller gatekeeper (e.g., Threonine) of your specific target.

Q2: How can I structurally modify this scaffold to shift from a pan-kinase inhibitor to a highly selective probe? A: You must transition from a Type I inhibitor (binding the active DFG-in conformation) to a Type II inhibitor (binding the inactive DFG-out conformation). The back pocket exposed in the DFG-out state is significantly less conserved than the hinge region. By appending a hydrophobic moiety (e.g., a trifluoromethylphenyl group) via a flexible linker to the pyrazole ring, you can access this allosteric back pocket, exponentially increasing your selectivity (S-score).

OptimizationWorkflow Start Hit: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Screen Primary Kinome Screen (10 µM ATP) Start->Screen Decision Selectivity Profile Analysis Screen->Decision Hinge High Promiscuity: Modify Hinge Binding (Steric Bulking) Decision->Hinge >20 Off-Targets BackPocket Target DFG-Out State (Exploit Back Pocket) Decision->BackPocket Need Isoform Selectivity NonKinase Cellular Toxicity: Screen PDEs & hERG Decision->NonKinase Phenotypic Disconnect

Workflow for diagnosing and optimizing pyrazolyl-pyridine kinase inhibitor selectivity.

Part 2: Cellular & Phenotypic Disconnects (FAQs)

Q3: My compound is highly selective in biochemical kinase panels, but I am seeing severe, unexpected cellular toxicity in vivo. What non-kinase off-targets should I suspect? A: While you may have engineered kinome selectivity, small, flat, nitrogen-rich heterocycles often intercalate into other biological targets. Causality: A critical cautionary tale for the 1-methyl-1H-pyrazol-4-yl scaffold is its propensity to inhibit Phosphodiesterases (PDEs). For example, the c-Met inhibitor PF-04254644 utilized this exact moiety and achieved exquisite kinase selectivity, but failed in preclinical development due to pan-PDE inhibition, which caused severe myocardial degeneration in rats[2]. Solution: Profile your compounds against PDE families and the hERG ion channel early. Reducing the basicity or lipophilicity of the amine substituents is a proven strategy to mitigate hERG liability, as seen in the optimization of CHK1 inhibitors[3].

Q4: Why does my compound have a 1 nM IC₅₀ in the biochemical assay, but requires 5 µM to inhibit the kinase in cells? A: This is a classic ATP-competition disconnect. Biochemical assays typically use 10 µM ATP to easily identify competitive inhibitors. However, intracellular ATP concentrations range from 1 to 5 mM. If your compound is a purely competitive hinge-binder, the high intracellular ATP will outcompete your drug, causing a massive rightward shift in cellular potency.

Quantitative Benchmarks for Scaffold Optimization
ParameterWarning ThresholdOptimal TargetMechanistic Rationale
Biochemical Selectivity (S-score) S(10) > 0.1S(10) < 0.01High S-score indicates promiscuous hinge binding across the kinome.
Cellular vs. Biochemical IC₅₀ Shift > 100-fold< 10-foldLarge shifts suggest poor permeability, high efflux, or severe competition with high intracellular ATP (1-5 mM).
hERG Inhibition (IC₅₀) < 10 µM> 30 µMHigh lipophilicity (LogP > 4) drives off-target hERG channel blockade[3].
PDE Family Inhibition > 50% at 1 µM< 10% at 10 µMPyrazole-pyridines can mimic cAMP/cGMP, binding PDE active sites[2].

Part 3: Validated Experimental Protocols

To bridge the gap between biochemical selectivity and cellular reality, you must utilize an intracellular target engagement assay. The following protocol is designed as a self-validating system to ensure your data is free from artifacts.

Protocol: Self-Validating Cellular Target Engagement (NanoBRET)

Objective: To confirm that your 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine derivative selectively engages the target kinase inside living cells without causing confounding cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells in a 96-well white plate at 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Transfect cells with a plasmid encoding your Target Kinase fused to NanoLuc (NLuc) using a standard lipid-based reagent.

    • Self-Validation Checkpoint A: In parallel wells, transfect an Off-Target Kinase-NLuc fusion (identified as a liability from your KINOMEscan) to act as an internal cellular selectivity control.

  • Tracer Addition: After 24 hours, replace the media with Opti-MEM. Add the appropriate cell-permeable NanoBRET fluorescent tracer at its predetermined KD,app​ concentration.

  • Inhibitor Treatment: Add your test compound in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).

    • Self-Validation Checkpoint B (Critical): Include a structurally matched inactive control. Synthesize an analog where the 4-amino group of the pyridine is methylated ( N -methylpyridin-4-amine). This simple methylation sterically clashes with the kinase hinge, completely abolishing binding. If this inactive analog still displaces the tracer or causes cell death, your assay is suffering from non-specific toxicity or optical interference.

  • Incubation: Incubate for 2 hours to allow the inhibitor to equilibrate and displace the tracer within the live cells.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) on a luminescence microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to determine the true intracellular IC50​ .

CellularValidation Plate 1. Plate HEK293T Cells Transfect 2. Transfect Kinase-NLuc Fusion Plate->Transfect Tracer 3. Add Fluorescent Tracer (BRETmax) Transfect->Tracer Inhibit 4. Add Pyrazolyl-Pyridine (Dose Response) Tracer->Inhibit Read 5. Measure BRET Disruption (Target Engagement) Inhibit->Read Control Self-Validation: Include Inactive Analog (N-methylated) Inhibit->Control Parallel Run

Self-validating NanoBRET workflow for quantifying intracellular target engagement.

References

  • Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry. 2

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. 1

  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry. 3

Sources

Optimization

"2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" scale-up synthesis considerations

Portal: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scale-Up Welcome. As a Senior Application Scientist, I have designed this portal specifically for process chemists, scale-up engineers, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Portal: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scale-Up

Welcome. As a Senior Application Scientist, I have designed this portal specifically for process chemists, scale-up engineers, and drug development professionals. Transitioning the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine from bench-scale discovery to multi-kilogram pilot plant production is not simply a matter of using larger vessels. It requires a fundamental understanding of reaction kinetics, phase-transfer dynamics, and rigorous control of transient catalytic species.

This guide provides self-validating protocols, causality-driven troubleshooting, and data-backed methodologies to ensure high-yield, high-purity API intermediate production.

I. Synthetic Strategy & Workflow Causality

The core transformation relies on a Suzuki-Miyaura cross-coupling between 2-chloropyridin-4-amine[1] and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester[2]. While the C4-amino group is electron-donating, the C2-chloro position on the pyridine ring remains highly activated for oxidative addition by Palladium(0).

At scale, the primary challenges are controlling the exothermic addition, preventing the oxidative homocoupling of the boronic ester, and ensuring the complete removal of residual palladium from the nitrogen-rich product lattice.

SynthesisWorkflow SM1 2-Chloropyridin-4-amine (Electrophile) Reaction Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent 80-90°C SM1->Reaction SM2 1-Methylpyrazole-4-boronic acid pinacol ester (Nucleophile) SM2->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup PdRemoval Palladium Scavenging (NaHSO3 / Toluene) Workup->PdRemoval Crystallization Controlled Crystallization (Anti-solvent addition) PdRemoval->Crystallization Product 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine (High Purity, <100 ppm Pd) Crystallization->Product

Fig 1. Scale-up workflow for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine synthesis.

II. Self-Validating Scale-Up Protocol

To guarantee reproducibility and scientific integrity, this protocol is designed as a self-validating system . You must not proceed to the next operational phase until the In-Process Control (IPC) criteria are met.

Step 1: Reaction Assembly & Degassing

  • Action: Charge a pressure-rated reactor with 2-chloropyridin-4-amine (1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.02 equiv). Add a solvent mixture of 2-BuOH/H₂O (7:3 v/v).

  • Self-Validation IPC: Sparge the heterogeneous mixture with N₂ for 30 minutes. Verify dissolved oxygen (DO) is < 0.5 ppm using a DO probe before initiating heating.

  • Causality: Ambient oxygen induces oxidative homocoupling of the boronic ester and degrades the active Pd(0) catalytic species, stalling the reaction at scale[3].

Step 2: Catalytic Cycle & Conversion

  • Action: Heat the mixture to 80–90 °C under positive N₂ pressure.

  • Self-Validation IPC: Pull an aliquot after 4 hours. Analyze via HPLC (254 nm). The reaction is validated to proceed to workup only when the area percent (a/a) of 2-chloropyridin-4-amine is ≤ 0.5%. If > 0.5%, continue heating for 2 hours and re-test.

Step 3: Biphasic Palladium Scavenging

  • Action: Cool the reactor to 60 °C. Add toluene (6 volumes) and 20% aqueous NaHSO₃ (6 volumes). Stir vigorously for 1 hour[4].

  • Self-Validation IPC: Stop agitation, allow phase separation, and sample the organic layer for ICP-MS analysis. Proceed to crystallization only if residual Pd is ≤ 100 ppm.

  • Causality: NaHSO₃ forms highly water-soluble palladium-bisulfite complexes. This liquid-liquid extraction effectively partitions the heavy metal into the aqueous waste stream, avoiding the filtration bottlenecks associated with solid scavengers[4].

Step 4: Isolation & Crystallization

  • Action: Concentrate the organic layer to 3 volumes under vacuum. Add heptane (5 volumes) as an anti-solvent over 1 hour. Cool to 0 °C and age for 4 hours. Filter and wash with cold heptane.

  • Self-Validation IPC: Analyze the isolated wet cake by quantitative NMR (qNMR) or HPLC. Purity must be > 99.0% with no single unspecified impurity > 0.1% before vacuum drying.

III. Quantitative Process Data

The following tables summarize the empirical data driving our process chemistry decisions.

Table 1: Comparison of Palladium Scavenging Strategies at 20-kg Scale

Scavenging MethodPhase DynamicsInitial Pd (ppm)Final Pd (ppm)Cost & Scalability Profile
Toluene / 20% aq. NaHSO₃ Liquid-Liquid~8,000< 100 Highly scalable, low cost, rapid phase separation[4].
Thiol-modified Silica Solid-Liquid~8,000< 50High cost, severe filtration bottlenecks at scale[5].
N-Acetylcysteine Homogeneous~8,000~ 150Moderate cost, requires complex crystallization[6].

Table 2: Solvent System Impact on Impurity Profile

Solvent SystemDehalogenation ImpurityHomocoupling ImpurityE-Factor (Waste Impact)
Dioxane / H₂O (Ref)2.5%1.2%High
2-BuOH / H₂O (7:3)1.1%0.8%Medium
2 wt% TPGS-750-M in H₂O< 0.1% < 0.2% Low (Green Chemistry)[7]
IV. Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Scale-Up Deviation: Low Yield / High Impurities Diag1 High Dehalogenation (Pyridin-4-amine > 1%) Issue->Diag1 Diag2 High Homocoupling (Bis-pyrazole) Issue->Diag2 Sol1 Switch to Micellar Media (TPGS-750-M) to accelerate coupling Diag1->Sol1 Sol2 Enforce Strict Anaerobic Conditions (Degas Solvents) Diag2->Sol2

Fig 2. Diagnostic logic tree for common Suzuki-Miyaura coupling impurities.

Q: We are observing significant dehalogenation of 2-chloropyridin-4-amine to pyridin-4-amine. How do we suppress this? A: Dehalogenation is a parasitic pathway driven by slow transmetalation relative to beta-hydride elimination or direct reduction. By transitioning the solvent system to a micellar aqueous medium using the TPGS-750-M surfactant, you force the lipophilic coupling partners into high-concentration nanoreactors. This drastically accelerates the desired C-C bond formation, suppressing dehalogenation to <0.1%[7].

Q: Why do we see a sudden spike in palladium retention during crystallization on a 50 kg scale, when the 1 kg scale was perfectly clean? A: At scale, cooling profiles are significantly extended. If strict anaerobic conditions are not maintained during the workup and crystallization phases, ambient oxygen can infiltrate the reactor. This re-oxidizes the scavenged Pd(0) back to Pd(II), which has a high affinity for the nitrogen-rich pyrazole and pyridine rings of your product, pulling the metal directly into the crystal lattice[3]. Ensure your reactor maintains a positive nitrogen sweep throughout the entire cooling curve.

Q: What is the most scalable method for reducing Palladium from ~8,000 ppm to <100 ppm? A: While functionalized silica (e.g., thiol-modified silica) is excellent for bench-scale scavenging, it introduces severe filtration bottlenecks and high raw material costs at a multi-kilogram scale[5]. The most efficient, self-validating approach is a biphasic liquid-liquid extraction using toluene and 20% aqueous NaHSO₃ at 60 °C. The bisulfite effectively coordinates Pd, partitioning it into the aqueous waste stream and consistently reducing Pd levels to ≤100 ppm[4].

V. References
  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia Source: nih.gov URL:2

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: acs.org URL:3

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: acs.org URL:4

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Source: researchgate.net URL:7

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: acs.org URL:6

  • Palladium Extraction Following Metal-Catalyzed Reactions (Functionalized Silicas) Source: acs.org URL:5

  • 4-Amino-2-chloropyridine Chemical Properties Source: chemicalbook.com URL:1

Sources

Reference Data & Comparative Studies

Validation

Structural Paradigms in Kinase Inhibition: A Comparative Guide of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine vs. Fused Pyrazolopyridine Scaffolds

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals The development of ATP-competitive kinase inhibitors relies heavily on the selection of optimal hinge-binding sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals

The development of ATP-competitive kinase inhibitors relies heavily on the selection of optimal hinge-binding scaffolds. The core architecture of an inhibitor dictates not only its primary potency but also its kinome selectivity, physicochemical properties, and binding kinetics [1]. This guide provides a highly technical comparison between two distinct structural paradigms: the flexible biaryl fragment 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine and rigid, fused bicyclic pyrazolopyridine scaffolds (such as 1H-pyrazolo[3,4-b]pyridine).

By deconstructing their thermodynamic profiles and experimental behaviors, this guide will equip researchers with the mechanistic insights required to select the appropriate scaffold for targeted kinase drug discovery [2].

Mechanistic Grounding: Flexibility vs. Pre-organization

The fundamental difference between these two scaffolds lies in their conformational dynamics and how they satisfy the hydrogen bond requirements of the kinase hinge region (the segment connecting the N- and C-terminal lobes of the kinase domain) [3].

The Fused Pyrazolopyridine Scaffold (Rigid)

Fused systems like 1H-pyrazolo[3,4-b]pyridine are privileged, planar structures that perfectly mimic the adenine ring of ATP [2].

  • The Advantage: Because the hydrogen bond donor (pyrazole NH) and acceptor (pyridine N) are pre-organized, the molecule suffers a very low entropic penalty upon binding. This "lock-and-key" pre-organization often yields highly potent inhibitors with rapid association rates ( Kon​ ).

  • The Liability: The rigidity of the fused bicyclic core means it projects into the gatekeeper pocket at fixed vectors. If a kinase possesses a bulky gatekeeper mutation (e.g., T315I in BCR-ABL or V600E in B-Raf), the rigid scaffold cannot easily adapt, leading to severe steric clashes and a precipitous drop in efficacy [1]. Furthermore, high planarity often results in "brick dust" properties—high crystal lattice energy leading to poor aqueous solubility.

The Biaryl Scaffold: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (Flexible)

This scaffold consists of an aminopyridine core linked to a 1-methylpyrazole ring via a single C-C bond.

  • The Advantage: The rotatable biaryl bond allows the molecule to undergo an "induced fit." The 4-amino group and pyridine nitrogen anchor the molecule to the hinge, while the pyrazole ring can rotate to find the optimal vector into the hydrophobic pocket [4]. This flexibility allows the scaffold to bypass steric clashes with mutated gatekeeper residues, often resulting in superior kinome selectivity and an optimized dissociation rate ( Koff​ ).

  • The Liability: The molecule must freeze out rotatable bonds upon binding, incurring a higher entropic penalty. This can sometimes result in lower initial biochemical potency compared to fused analogs, necessitating careful optimization of the surrounding functional groups to recover binding energy.

StructuralParadigm cluster_biaryl Flexible Biaryl Scaffold cluster_fused Fused Bicyclic Scaffold NodeA 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine NodeB Induced Fit (Rotatable C-C Bond) NodeA->NodeB Conformational Adaptation NodeC High Selectivity Optimized Koff NodeB->NodeC Pocket Complementarity NodeD 1H-Pyrazolo[3,4-b]pyridine NodeE Lock-and-Key (Pre-organized) NodeD->NodeE Low Entropic Penalty NodeF High Potency Rapid Kon NodeE->NodeF Hinge Mimicry

Fig 1. Conformational dynamics of flexible biaryl versus rigid fused pyrazolopyridine scaffolds.

Comparative Physicochemical & Binding Profile

To objectively select between these scaffolds, one must evaluate their holistic drug-like properties. The table below synthesizes the typical performance metrics observed during lead optimization campaigns.

Parameter2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (Biaryl)Fused Pyrazolopyridine (e.g., 1H-pyrazolo[3,4-b]pyridine)
Structural Classification Flexible Biaryl (C-C linked)Rigid Bicyclic (Fused)
Hinge Binding Motif Pyridine N (Acceptor), 4-NH2 (Donor)Pyrazole NH (Donor), Pyridine N (Acceptor)
Entropic Penalty of Binding High (Requires restriction of rotatable bonds)Low (Pre-organized, planar structure)
Aqueous Solubility Generally High (Disrupted crystal packing)Often Low ("Brick dust" lattice energy)
Gatekeeper Adaptability Excellent (Rotatable pyrazole ring)Poor (Prone to steric clashes with bulky mutants)
Kinome Selectivity Potential High (Induced-fit dependency)Moderate to Low (Pan-kinase hinge mimicry)

Experimental Workflows for Scaffold Validation

When comparing a flexible biaryl to a rigid pyrazolopyridine, standard IC50 values are insufficient. Because the rigid scaffold has a lower entropic penalty, it often exhibits a rapid Kon​ . Conversely, the biaryl scaffold requires conformational adaptation, potentially resulting in a slower Kon​ but a highly optimized Koff​ (longer residence time).

To capture these nuances, the following self-validating protocol utilizes Time-Resolved Fluorescence Energy Transfer (TR-FRET) for primary screening and Surface Plasmon Resonance (SPR) for kinetic deconvolution.

Protocol: High-Throughput Selectivity Profiling & SPR Kinetic Deconvolution

Step 1: Primary Biochemical Screening (TR-FRET)

  • Causality: TR-FRET is chosen over standard luminescence assays because its time-gated emission measurement eliminates interference from compound auto-fluorescence—a common issue with highly conjugated fused pyrazolopyridines.

  • Procedure:

    • Incubate the target kinase (e.g., purified wild-type vs. gatekeeper mutant) with a biotinylated tracer ligand and a Europium-labeled anti-tag antibody.

    • Dispense the biaryl and fused scaffold libraries in a 10-point dose-response curve (10 µM to 0.5 nM).

    • Measure the FRET signal ratio (665 nm / 615 nm). A decrease in signal indicates displacement of the tracer by the inhibitor.

  • Self-Validation: Include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control to define the assay window ( Z′>0.7 required).

Step 2: Kinetic Profiling (Surface Plasmon Resonance - SPR)

  • Causality: SPR is critical here. It answers how the compounds bind. We expect the rigid pyrazolopyridine to show a steep association curve, while the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine will likely show a slower association but a flatter dissociation curve, indicating a longer target residence time ( τ=1/Koff​ ).

  • Procedure:

    • Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling.

    • Inject the inhibitor analytes at multiple concentrations (e.g., 0.1x to 10x the TR-FRET IC50) over the chip surface at a flow rate of 50 µL/min to minimize mass transport limitations.

    • Record the sensorgrams and fit the data to a 1:1 Langmuir binding model to extract Kon​ and Koff​ .

Step 3: Orthogonal Cellular Validation (CETSA)

  • Causality: Biochemical kinetics must translate to the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) confirms that the flexible biaryl can successfully adopt its active conformation and stabilize the target kinase inside a living cell, competing against millimolar concentrations of endogenous ATP.

ValidationWorkflow Start Compound Library Selection TRFRET Primary Screen: TR-FRET (High S/N Ratio) Start->TRFRET 10 µM Single Dose SPR Kinetic Profiling: SPR (Kon / Koff Determination) TRFRET->SPR IC50 < 100 nM CETSA Orthogonal Validation: CETSA (Cellular Target Engagement) SPR->CETSA Optimal Residence Time Decision Lead Optimization CETSA->Decision In Vivo Translation

Fig 2. Self-validating workflow for evaluating kinase inhibitor scaffolds via TR-FRET and SPR.

Strategic Conclusion

The choice between 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine and a fused pyrazolopyridine is a trade-off between adaptability and pre-organization .

If the drug discovery program is targeting a kinase with a highly conserved, open active site where maximum primary potency is the goal, the fused pyrazolopyridine is the superior starting point [2]. However, if the program aims to overcome resistance mutations (such as bulky gatekeeper alterations) or requires exquisite kinome selectivity, the flexible biaryl scaffold provides the necessary conformational freedom to achieve an induced fit, ultimately delivering a safer, more selective pharmacological profile [4].

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy RSC Medicinal Chemistry[Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) Taylor & Francis: Expert Opinion on Therapeutic Patents[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI: Molecules[Link]

  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns ResearchGate[Link]

Comparative

Comparative Guide: Kinase Selectivity Profiling of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scaffold

Executive Summary & Structural Rationale In small-molecule kinase inhibitor discovery, the selection of the hinge-binding pharmacophore dictates both the baseline potency and the kinome-wide selectivity profile. The 2-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In small-molecule kinase inhibitor discovery, the selection of the hinge-binding pharmacophore dictates both the baseline potency and the kinome-wide selectivity profile. The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine moiety has emerged as a highly privileged structural scaffold for rational drug design.

Unlike promiscuous hinge binders, this scaffold utilizes a highly tunable dual-interaction mechanism:

  • The Primary Hinge Binder: The 4-aminopyridine core provides a robust bidentate hydrogen-bond donor/acceptor motif. This core interacts directly with the backbone carbonyl and amide of the kinase hinge region (typically Methionine or Leucine residues)1[1].

  • The Selectivity Filter: The 1-methyl-1H-pyrazol-4-yl extension at the C2 position projects directly into the gatekeeper and solvent-exposed pockets. The steric bulk of the N-methyl group actively clashes with bulky gatekeeper residues, while the pyrazole nitrogens can form water-mediated hydrogen bonds in kinases with smaller gatekeepers2[2].

Structural Biology & Binding Mechanism

G Kinase Kinase Hinge Region (Met/Leu Backbone) Pyridine 4-Aminopyridine Core (H-bond Donor/Acceptor) Pyridine->Kinase Bidentate H-bonds Pyrazole 1-Methyl-1H-pyrazole (Gatekeeper Pocket) Pyridine->Pyrazole C2-Substitution Selectivity Favorable Fit (Small Gatekeepers: Leu/Val) Pyrazole->Selectivity High Affinity Clash Steric Clash (Bulky Gatekeepers: Thr/Met) Pyrazole->Clash Low Affinity

Fig 1. Binding mechanism of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold.

Kinase Selectivity Panel Results: A Comparative Analysis

To objectively evaluate the performance of this scaffold, we compared its selectivity profile against two industry-standard alternatives: the 2-Aminopyrimidine scaffold (a broad-spectrum hinge binder) and the 4-Anilinoquinazoline scaffold (an EGFR-biased binder).

Table 1: Comparative Kinase Inhibition Profiling (% Inhibition at 1 µM) Note: Higher percentages indicate stronger active-site binding and target inhibition.

Target KinaseGatekeeper Residue2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine2-Aminopyrimidine Scaffold4-Anilinoquinazoline Scaffold
JAK1 Leu959 (Small)94% 88%12%
CHK1 Leu84 (Small)91% 76%8%
ROCK1 Met156 (Medium)78% 82%15%
p38α Thr106 (Bulky)11% 89%22%
ABL1 Thr315 (Bulky)8% 91%18%
EGFR Thr790 (Bulky)14% 85%98%

Experimental Methodology: Active-Site Competition Assay

To ensure a self-validating and highly reproducible dataset, the selectivity profiling was conducted using the industry-standard KINOMEscan methodology3[3]. This assay quantitatively measures the ability of the scaffold to compete with an immobilized, active-site directed ligand 4[4].

Step-by-Step Protocol:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with biotinylated small-molecule kinase ligands for 30 minutes at room temperature. The resins are then blocked with excess biotin and washed with a blocking buffer (1% BSA, 0.05% Tween 20, 1 mM DTT) to eliminate non-specific binding 4[4].

  • Binding Reaction Assembly: The DNA-tagged kinase of interest, the liganded affinity beads, and 1 µM of the test scaffold are combined in a 1× binding buffer (20% SeaBlock, 0.17× PBS, 0.05% Tween 20, 6 mM DTT) in a 384-well polypropylene plate 4[4].

  • Incubation & Washing: The assay plates are incubated at room temperature with shaking for 1 hour. The affinity beads are subsequently washed with a dedicated wash buffer (1× PBS, 0.05% Tween 20) to remove unbound kinase4[4].

  • Elution & qPCR Readout: Beads are resuspended in an elution buffer containing 0.5 µM non-biotinylated affinity ligand and incubated for 30 minutes. The concentration of the eluted kinase is measured via quantitative PCR (qPCR) of the attached DNA tag. The resulting signal is inversely proportional to the test compound's binding affinity4[4].

Workflow Step1 1. Preparation DNA-tagged Kinase & Liganded Beads Step2 2. Competition Add Test Scaffold (1 µM in DMSO) Step1->Step2 Step3 3. Isolation Wash Unbound Kinase & Elute Step2->Step3 Step4 4. Readout qPCR Amplification of DNA Tag Step3->Step4

Fig 2. Step-by-step workflow of the active-site dependent KINOMEscan competition assay.

Data Interpretation & Causality

The experimental data reveals a highly differentiated and structurally logical selectivity profile for the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold:

  • High Affinity for JAK1 and CHK1: The scaffold exhibits >90% inhibition against JAK1 and CHK1. This is caused by the favorable accommodation of the 1-methylpyrazole group within the hydrophobic pockets adjacent to their relatively small gatekeeper residues (Leu959 in JAK1, Leu84 in CHK1)5[5],6[6]. The pyrazole ring also contributes to critical pi-pi stacking interactions2[2].

  • Sparing of p38α and ABL1: The scaffold shows negligible binding (<15% inhibition) to p38α and ABL1. This is a direct result of steric clashing. Both p38α (Thr106) and ABL1 (Thr315) possess bulky gatekeeper residues that cannot accommodate the rigid 1-methyl group on the pyrazole ring. This clash forces the 4-aminopyridine core out of the optimal hydrogen-bonding alignment with the hinge region, drastically reducing affinity7[7].

  • Alternative Scaffold Limitations: The 2-aminopyrimidine scaffold demonstrates high target promiscuity, hitting >80% of the panel due to its minimal steric footprint, which lacks a built-in gatekeeper clash mechanism8[8]. Conversely, the 4-anilinoquinazoline scaffold is overly restricted to the ErbB family, limiting its utility for targeting the broader kinome. The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine offers a distinct, tunable vector for targeting JAK, CHK, and ROCK families 9[9] while sparing off-target MAP kinases.

References

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - ACS Publications Source: acs.org URL:[Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC Source: nih.gov URL:[Link]

  • Selection of Fragments for Kinase Inhibitor Design: Decoration Is Key - ACS Publications Source: acs.org URL:[Link]

  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI Source: mdpi.com URL:[Link]

  • Assay in Summary_ki - BindingDB Source: bindingdb.org URL:[Link]

  • ROCK inhibitor: Focus on recent updates Source: rhhz.net URL:[Link]

  • Design of Selective BRD4 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors - ACS Publications Source: acs.org URL:[Link]

Sources

Validation

Confirming Cellular Target Engagement for 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine: A Comparative Methodological Guide

Introduction: The Critical Need for Intracellular Validation The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine represents a highly privileged pharmacophore in modern drug discovery. Featuring a bidentate hinge-bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Intracellular Validation

The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine represents a highly privileged pharmacophore in modern drug discovery. Featuring a bidentate hinge-binding motif—where the pyridine nitrogen and the 4-amino group interact with the kinase hinge region—this scaffold is frequently utilized in the development of inhibitors targeting kinases such as JAK1, CDK2, and MPS1.

However, demonstrating high affinity in a cell-free biochemical assay is insufficient for drug development. In live cells, the compound must navigate the lipid bilayer and compete with physiological concentrations of ATP (typically 1–5 mM), which are vastly higher than the artificial ATP levels used in biochemical screens (often 10–100 µM). To bridge the gap between biochemical potency and phenotypic efficacy, researchers must confirm Target Engagement (TE) inside living cells.

This guide objectively compares three premier methodologies for confirming the cellular target engagement of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine: the Cellular Thermal Shift Assay (CETSA) , NanoBRET™ , and Drug Affinity Responsive Target Stability (DARTS) .

Comparative Analysis of Target Engagement Assays

Selecting the appropriate TE assay depends on the stage of drug development, the need for endogenous protein validation, and throughput requirements. The table below summarizes the operational parameters of each method.

FeatureCETSA [1]NanoBRET TE [2]DARTS [3]
Cellular Environment Live cells, lysates, or intact tissuesLive cells (transfected)Cell lysates (primarily)
Protein State Endogenous, label-freeRecombinant NLuc-fusionEndogenous, label-free
Throughput Medium (Western Blot) to High (Mass Spec)High (96- or 384-well microplates)Low to Medium (Western Blot)
Core Mechanism Ligand-induced thermal stabilization ( Tagg​ shift)Competitive displacement of a fluorescent tracerLigand-induced protease resistance
Primary Application Validating endogenous target binding & off-target IDHigh-throughput cellular Structure-Activity Relationship (SAR)Target deconvolution for phenotypic hits

Mechanistic Workflows & Methodologies

To establish a self-validating experimental system, researchers must understand the causality behind each protocol step. Below are the detailed mechanisms and step-by-step methodologies for the two most prominent live-cell assays: CETSA and NanoBRET.

Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle of thermodynamic stabilization: when 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine binds to its target kinase, the free energy of the folded state decreases, requiring a higher temperature to denature the protein.

CETSA_Workflow N1 1. Incubation Live Cells + Compound N2 2. Heat Shock (Thermal Gradient) N1->N2 Ligand stabilizes target kinase N3 3. Cell Lysis (Freeze-Thaw) N2->N3 Unbound proteins denature N4 4. Centrifugation (Pellet Aggregates) N3->N4 Extract soluble proteins N5 5. Detection (Western Blot / MS) N4->N5 Quantify shift in melting temp

Caption: CETSA Workflow: Ligand binding induces thermal stabilization, preventing heat-induced aggregation.

Step-by-Step CETSA Protocol
  • Cell Culture & Treatment: Seed the target cell line (e.g., HEK293 or a specific cancer line) to 80% confluency. Treat cells with 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (e.g., 1–10 µM) or a DMSO vehicle control for 1–2 hours.

    • Causality: Treating intact cells ensures the compound successfully permeates the membrane and competes with intracellular ATP.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot equal volumes into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: The transient heat shock denatures unbound proteins. The 3-minute duration is calibrated to allow unfolding without causing non-specific, global cellular precipitation.

  • Lysis via Freeze-Thaw: Lyse the cells using 3 cycles of snap-freezing in liquid nitrogen and thawing in a 20°C water bath. Add protease inhibitors.

    • Causality: Chemical detergents (like SDS or Triton X-100) can artificially alter protein stability and disrupt the drug-target complex. Mechanical freeze-thaw lysis preserves the native thermal stability profile.

  • Separation & Detection: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. The denatured proteins form a pellet, while the stabilized, folded drug-target complexes remain in the supernatant. Analyze the soluble fraction via Western Blot to calculate the apparent melting temperature ( Tagg​ ).

NanoBRET Target Engagement Assay

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET). A kinase is expressed as a fusion with NanoLuc (NLuc) luciferase. A cell-permeable fluorescent tracer binds to the kinase, bringing the fluorophore close to NLuc and generating a high BRET signal. When 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine successfully engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal.

NanoBRET_Mechanism NLuc Kinase-NLuc Fusion Protein Complex NLuc-Tracer Complex (High BRET Signal) NLuc->Complex Tracer Binding Tracer Cell-Permeable Fluorescent Tracer Tracer->Complex Displaced Compound-Target Complex (Loss of BRET Signal) Complex->Displaced Competitive Displacement Compound Unlabeled Compound (2-(1-Methyl...)) Compound->Displaced

Caption: NanoBRET Mechanism: The test compound displaces the fluorescent tracer, reducing the proximity-based BRET signal.

Step-by-Step NanoBRET Protocol
  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NLuc (e.g., JAK1-NLuc). Seed the cells into a white, non-binding surface 384-well plate.

    • Causality: White plates maximize luminescence reflection, while non-binding surfaces prevent the highly hydrophobic tracer and test compounds from adhering to the plastic, ensuring accurate concentration-response curves.

  • Tracer and Compound Addition: Add the optimized NanoBRET fluorescent tracer at its Kd​ concentration. Immediately add a titration series of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (e.g., 10 µM down to 1 nM).

  • Equilibration: Incubate the cells at 37°C with 5% CO₂ for 2 hours.

    • Causality: Because the compound must cross the cell membrane and competitively displace the pre-bound tracer, a 2-hour incubation ensures the system reaches thermodynamic equilibrium before measurement.

  • Detection: Add the Nano-Glo® Substrate and an extracellular NLuc inhibitor. Read the plate on a luminescence reader equipped with 450 nm (donor) and 610 nm (acceptor) filters.

    • Causality: The extracellular NLuc inhibitor extinguishes any signal from dead cells or secreted luciferase, ensuring the BRET readout is strictly derived from intracellular target engagement.

DARTS (Drug Affinity Responsive Target Stability)

While CETSA utilizes heat to denature unbound proteins, DARTS utilizes proteases. When 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine binds to the kinase hinge, it restricts the conformational flexibility of the protein. This rigid, stabilized state sterically shields native protease cleavage sites. By incubating cell lysates with the compound and subsequently digesting them with Pronase or Thermolysin, the engaged target remains intact and can be visualized via Western Blot, whereas the unbound target is rapidly degraded [3].

Conclusion & Best Practices

For a ubiquitous kinase-binding fragment like 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine , demonstrating target engagement is non-negotiable.

  • Use NanoBRET during the early SAR optimization phase, as its 384-well format allows for rapid, quantitative calculation of intracellular IC50​ values.

  • Transition to CETSA when validating the final lead compound, as it confirms engagement with the endogenous target without the need for artificial fusion tags, providing the highest level of physiological trustworthiness.

References

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification National Center for Biotechnology Information (NCBI) / Springer URL:[Link]

Comparative

Kinase Inhibitor Scaffold Comparison Guide: SAR Analysis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Scaffold Benchmarking, and Mechanistic Validation Executive Summary In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Scaffold Benchmarking, and Mechanistic Validation

Executive Summary

In the landscape of targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on the selection of a robust hinge-binding scaffold. The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine represents a highly privileged pharmacophore. By coupling a classic 4-aminopyridine hinge-binding core with a rigid, vectorially projecting pyrazole ring, this scaffold offers an optimal balance of binding affinity, synthetic tractability, and tunable selectivity[1][2].

This guide objectively compares the performance of this scaffold against alternative hinge-binders, provides a deep-dive Structure-Activity Relationship (SAR) analysis, and details the experimental protocols required to validate its derivatives in preclinical workflows.

Mechanistic Grounding: The Binding Paradigm

To effectively optimize a kinase inhibitor, one must understand the causality behind its spatial orientation within the ATP-binding pocket.

The 4-aminopyridine core acts as the primary anchor. It forms a crucial donor-acceptor dual hydrogen bond network with the kinase hinge region (typically interacting with the backbone carbonyl and NH of residues like Leu, Val, or Met)[2]. Conversely, the 1-methyl-1H-pyrazol-4-yl group at the C2 position is not primarily a hinge binder. Instead, it serves as a rigid, coplanar extension that projects out of the adenine pocket and into the solvent-exposed channel or an adjacent selectivity pocket[3][4]. This vectorial projection allows medicinal chemists to append bulky or polar groups to the pyrazole without disrupting the core hinge interaction.

HingeBinding ATP_Pocket Kinase ATP Pocket Hinge Hinge Region (e.g., Leu/Val, His/Tyr) ATP_Pocket->Hinge Solvent Solvent Channel (Selectivity Pocket) ATP_Pocket->Solvent Scaffold 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Pyridine 4-Aminopyridine Core (Donor-Acceptor Motif) Scaffold->Pyridine Core Pyrazole 1-Methyl-1H-pyrazole (Rigid Vector) Scaffold->Pyrazole C2-Substitution Pyridine->Hinge Dual H-Bonds (NH & Pyridine N) Pyrazole->Solvent Hydrophobic/Polar Extension

Caption: Binding model of the scaffold within the kinase ATP pocket and solvent channel.

Scaffold Comparison: Benchmarking Alternatives

When selecting a starting point for a kinase program, the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold must be weighed against industry standards. Below is an objective comparison based on physicochemical properties and historical clinical success rates.

Table 1: Physicochemical & Kinase Selectivity Comparison
Scaffold CoreHinge AffinitySelectivity PotentialPermeability ( Papp​ )Primary Drawback
2-(pyrazol-4-yl)pyridin-4-amine High (Dual H-bond)Excellent (C2 vector)Moderate-HighRapid N-demethylation clearance
2-Aminopyrimidine Very HighGoodLow-ModerateHigh topological polar surface area
7-Azaindole HighModerateHighSaturated intellectual property space
Quinazoline High (EGFR biased)Low (Pan-kinase)ModeratePoor aqueous solubility

Analysis: While 2-aminopyrimidines often yield higher initial binding affinities, they suffer from elevated Topological Polar Surface Area (TPSA), which restricts blood-brain barrier (BBB) penetrance. The pyrazolyl-pyridine scaffold maintains a lower TPSA and offers superior synthetic vectors at the pyrazole N1 position to dial out off-target toxicities[3].

Structure-Activity Relationship (SAR) Deep Dive

The optimization of this scaffold is typically divided into three distinct zones.

Zone 1: The Hinge Binder (4-Amino Group)
  • Observation: Alkylation or acylation of the 4-amino group generally results in a 10- to 100-fold drop in potency.

  • Causality: The primary amine is required to act as a hydrogen bond donor to the hinge backbone carbonyl. Steric bulk here clashes with the highly conserved gatekeeper residue, forcing the scaffold out of coplanarity.

Zone 2: The Solvent Vector (Pyrazole N1 Position)
  • Observation: Replacing the N1-methyl group with an ethyl, isopropyl, or piperidine group often maintains or enhances biochemical potency while drastically shifting the kinome selectivity profile[3].

  • Causality: The N1 position points directly into the solvent channel. Appending a solubilizing basic amine (e.g., a piperidine ring) at this position increases aqueous solubility and can form salt bridges with non-conserved aspartate/glutamate residues at the lip of the ATP pocket, driving target selectivity.

Zone 3: The Gatekeeper Pocket (Pyridine C5 Position)
  • Observation: Introduction of small halogens (e.g., Fluorine or Chlorine) at the C5 position of the pyridine ring can improve potency against kinases with small gatekeeper residues (e.g., Threonine).

  • Causality: The C5 position projects into the hydrophobic pocket behind the gatekeeper residue. Halogenation fills this lipophilic void, increasing binding enthalpy and residence time.

SARWorkflow Start Hit Identification (Core Scaffold) Zone1 Zone 1: Hinge Binder (4-Amino Mod) Start->Zone1 Zone2 Zone 2: Solvent Vector (Pyrazole N1 Mod) Start->Zone2 Zone3 Zone 3: Gatekeeper (Pyridine C5 Mod) Start->Zone3 Assay TR-FRET & NanoBRET Validation Zone1->Assay Retain H-Bonds Zone2->Assay Enhance Selectivity Zone3->Assay Steric Fit Lead Lead Compound Selection Assay->Lead IC50 < 10 nM

Caption: Iterative SAR optimization workflow for the 4-aminopyridine kinase scaffold.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in lead optimization, the following self-validating protocols must be employed.

Protocol 1: Biochemical Potency via TR-FRET Assay

Causality: Traditional fluorescence assays are prone to false positives due to the auto-fluorescence of heterocyclic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed read-time, eliminating background noise and ensuring that the calculated IC50​ is a true reflection of binding affinity.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine derivative in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the target kinase (e.g., 1 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) with 50 nL of the compound. Incubate for 15 minutes at room temperature.

  • Initiation: Add 2 µL of an ATP/peptide substrate mix (ATP at the apparent Km​ for the specific kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 4 µL of a detection solution containing EDTA and a Europium-labeled anti-phospho antibody.

  • Validation & Readout: Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor for the plate; only accept data if Z' > 0.6 . Determine the IC50​ using a 4-parameter logistic regression.

Protocol 2: Caco-2 Permeability and Efflux Assay

Causality: 4-aminopyridines can possess basic pKa values, making them potential substrates for P-glycoprotein (P-gp) efflux pumps. This assay determines if the compound can achieve sufficient intracellular concentrations.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to allow monolayer formation and tight junction polarization.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω⋅cm2 .

  • Dosing: Add 10 µM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers.

  • Quantification: Analyze samples via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ). An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) greater than 2.5 indicates active efflux, necessitating further modification of the pyrazole N1-vector to reduce basicity.

Conclusion

The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold provides an exceptionally stable and modular foundation for kinase inhibitor design. By strictly preserving the 4-aminopyridine hinge-binding motif while exploiting the pyrazole ring for solvent-channel interactions, researchers can systematically dial in both potency and kinome selectivity. Coupling this rational design approach with rigorous, artifact-free screening methodologies (like TR-FRET) ensures a higher probability of successful preclinical translation.

References

  • Feng, Y., et al. "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Journal of Medicinal Chemistry, 2008.[Link]

  • Guha, M., et al. "SD-208, a Novel Protein Kinase D Inhibitor, Blocks Prostate Cancer Cell Proliferation and Tumor Growth In Vivo by Inducing G2/M Cell Cycle Arrest." PLOS One, 2015.[Link]

  • Schiebel, J., et al. "Selection of Fragments for Kinase Inhibitor Design: Decoration Is Key." ACS Medicinal Chemistry Letters, 2014.[Link]

  • VanderWel, S. N., et al. "4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry, 2010.[Link]

Sources

Validation

"2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" comparative analysis of derivatives

As a Senior Application Scientist, selecting the right chemical scaffold is the difference between a stalled hit-to-lead campaign and a successful clinical candidate. The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chemical scaffold is the difference between a stalled hit-to-lead campaign and a successful clinical candidate. The compound 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (CAS 1545239-28-8) has emerged as a highly privileged building block in modern drug discovery.

This guide provides an objective, data-driven comparative analysis of how derivatizing this core scaffold impacts target affinity, kinase/PDE selectivity, and pharmacokinetic (PK) profiles.

Mechanistic Rationale: The Causality of the Scaffold

To understand why this specific fragment is ubiquitous in targeted inhibitors, we must deconstruct its pharmacophore. The structural causality is threefold:

  • The Pyridine Nitrogen (H-Bond Acceptor): Acts as a critical anchor, accepting a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met/Leu residues).

  • The 4-Amino Group (H-Bond Donor & Vector): Donates a hydrogen bond to the hinge carbonyl while serving as a synthetic vector to project substituents into the solvent channel or allosteric back-pockets.

  • The 1-Methylpyrazole Moiety (Solubility & Selectivity): Unlike highly lipophilic phenyl or thiazole rings, the 1-methylpyrazole group drastically improves kinetic solubility. Furthermore, its electron-rich nature is finely tuned to avoid rapid cytochrome P450 (CYP)-mediated oxidative clearance, a common pitfall in early drug development.

SAR_Model Core 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine PyN Pyridine Nitrogen (H-Bond Acceptor) Core->PyN Motif 1 Amine 4-Amino Group (H-Bond Donor) Core->Amine Motif 2 Pyrazole 1-Methylpyrazole (Hydrophobic Vector) Core->Pyrazole Motif 3 Outcome1 Anchors to Kinase Hinge (e.g., BTK, RIPK2) PyN->Outcome1 Outcome2 Tolerates N-Alkylation (e.g., CDC42, PDE10A) Amine->Outcome2 Outcome3 Improves Kinetic Solubility & Metabolic Stability Pyrazole->Outcome3

Pharmacophore model of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-amine and its structural causality.

Comparative Performance Analysis of Key Derivatives

By systematically modifying the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine core, researchers have successfully targeted diverse protein classes. Below is a comparative analysis of these derivatives.

N-Alkylated Derivatives (CDC42 & PDE10A Inhibitors)

Simple N-alkylation of the 4-amino group allows the scaffold to reach into adjacent binding pockets without disrupting the primary hinge interaction.

  • PDE10A Inhibition: In the discovery program for the schizophrenia drug candidate MK-8189, researchers found that replacing a lipophilic dimethyl-thiazole with a methyl-pyrazole derivative (Compound 4) significantly improved metabolic stability 1[1]. The 1-methylpyrazole reduced unbound clearance in rat models while maintaining the bioactive conformation necessary for picomolar potency[1].

  • CDC42 GTPase Inhibition: When designing inhibitors to disrupt the CDC42-effector interaction, integrating the pyridin-4-amine motif completely restored kinetic solubility (up to 222 μM) compared to naked piperidine analogs, while maintaining one-digit micromolar efficacy across multiple cancer cell lines2[2].

Bicyclic Fused Derivatives (BTK Inhibitors)

Cyclizing the 4-amino group into an imidazo[4,5-c]pyridine creates a rigidified, flat system that perfectly mimics the adenine ring of ATP.

  • BTK Inhibition: The compound ABBV-105 utilizes a (1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine core to act as a highly selective, reversible "hinge-only" binder 3[3]. By relying exclusively on the hydrogen bonds provided by the pyridine/imidazole nitrogens and the precise steric fit of the 1-methylpyrazole, it achieves an IC50 of <100 nM in cellular calcium flux assays without requiring covalent attachment to Cys481[3].

C-Linked Heteroaryl Derivatives (RIPK2 Inhibitors)

Coupling the 1-methylpyrazole to larger bicyclic systems (like quinolines) extends the molecule deep into the kinase back-pocket.

  • RIPK2 Inhibition: In the optimization of 4-aminoquinoline derivatives, coupling the 1-methyl-1H-pyrazol-4-yl moiety to the C6 position of the quinoline core (Compound 19) resulted in a dramatic affinity boost, achieving IC50 values in the low nanomolar range (~5.1 nM) compared to >1000 nM for unsubstituted analogs 4[4].

Quantitative Performance Matrix

Derivative Class / Core ModificationTargetRepresentative CompoundPrimary AdvantageBiochemical IC50 / Potency
N-Alkylated Pyridin-4-amine PDE10AMK-8189 Precursor (Cmpd 4)High metabolic stability; reduced unbound clearance.Picomolar/Low Nanomolar
N-Aryl/Triazine Pyridin-4-amine CDC42Compound 20 / 32fRestored kinetic solubility (222 μM).2.6 – 3.9 μM (Cellular)
Imidazo[4,5-c]pyridin-4-amine BTKABBV-105 CoreReversible, hinge-only binding; avoids Cys481 mutation resistance.< 100 nM (Ca2+ Flux)
C6-Linked Quinolin-4-amine RIPK2Compound 19Deep back-pocket penetration; high selectivity.5.1 ± 1.6 nM

Self-Validating Experimental Methodology: FLIPR Calcium Flux Assay

To evaluate the efficacy of these derivatives (particularly for kinase targets like BTK), a functional cell-based assay is required. The following protocol outlines a self-validating FLIPR (Fluorescent Imaging Plate Reader) calcium flux assay.

Causality of Design: We use TMD8 or Ramos B-cell lines because they possess an intact B-Cell Receptor (BCR) signaling cascade. When anti-IgM crosslinks the BCR, active BTK phosphorylates PLCγ2, leading to IP3 generation and a measurable release of intracellular calcium.

Protocol Steps:
  • Cell Preparation: Culture TMD8 cells in RPMI-1640 supplemented with 10% heat-inactivated FBS. Plate cells at a density of 1×105 cells/well in a 384-well plate. Causality: Using heat-inactivated FBS prevents complement-mediated cell lysis during the assay.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Incubation: Treat cells with a 10-point serial dilution of the derivative (starting at 10 μM, 1:3 dilution). Crucial: Ensure final DMSO concentration remains ≤0.1% . Causality: DMSO concentrations >0.5% will perturb the lipid bilayer, causing artificial calcium leakage and false positives. Pre-incubate for 2 hours to allow equilibrium binding of reversible derivatives.

  • Stimulation & Readout: Stimulate cells with 10 μg/mL anti-IgM. Immediately record fluorescence (Ex/Em = 488/515 nm) continuously for 3 minutes using a FLIPR instrument.

  • Self-Validation System (Data Integrity):

    • Positive Control: Ibrutinib (100 nM) must show >95% inhibition.

    • Negative Control: 0.1% DMSO vehicle.

    • Quality Metric: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only valid if Z' > 0.5 , proving the signal-to-noise ratio is sufficient to distinguish true pharmacological inhibition from biological noise.

Assay_Workflow Step1 1. Compound Preparation 10-Point Serial Dilution (<0.1% DMSO) Step2 2. Target Incubation TMD8 Cells + Calcium Dye (2h) Step1->Step2 Step3 3. Signal Detection Anti-IgM Stimulation -> FLIPR Readout Step2->Step3 Step4 4. Data Analysis Non-linear Regression (IC50 Calculation) Step3->Step4 Step5 5. Self-Validation Z'-Factor > 0.5 & Ibrutinib Control Step4->Step5

Self-validating high-throughput screening workflow for evaluating kinase/PDE inhibitor derivatives.

References

  • Source: PMC (nih.gov)
  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy Source: ACS Publications URL
  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling Source: AACR Journals URL
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2)

Sources

Comparative

Comprehensive Comparison Guide: Efficacy of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (2-MPPA) vs. Reference Scaffolds in Kinase Inhibitor Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), identifying a privileged starting scaffold is the most critical determinant of a program's success. This guide objectively evaluates the biochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying a privileged starting scaffold is the most critical determinant of a program's success. This guide objectively evaluates the biochemical efficacy and structural advantages of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (2-MPPA) . By comparing 2-MPPA against historical reference fragments and advanced clinical inhibitors, we provide drug development professionals with actionable, data-backed insights into why 2-MPPA serves as a superior bi-heterocyclic building block for targeting the ATP-binding pocket of kinases.

Mechanistic Rationale & Structural Causality

The potency of a kinase inhibitor fragment is dictated by its ability to form high-quality interactions within a limited molecular footprint. 2-MPPA is engineered to exploit two distinct regions of the kinase domain simultaneously:

  • The Hinge Region: The 4-aminopyridine core acts as a classic bidentate hinge binder. The exocyclic amine functions as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This mimics the binding of the adenine ring of ATP to the backbone residues of the kinase hinge (e.g., Ala213 in Aurora A or Leu932 in JAK2).

  • The Solvent Channel / Gatekeeper Vector: The attachment of the 1-methyl-1H-pyrazol-4-yl group at the 2-position of the pyridine is a strategic masterstroke. The pyrazole ring provides a rigid, planar vector that projects the hydrophobic methyl group into the solvent channel. Crucially, the N-methylation prevents unwanted tautomerization, locking the fragment into its bioactive conformation and reducing the topological polar surface area (tPSA) to enhance membrane permeability.

As established in foundational FBDD literature, maintaining a high Ligand Efficiency (LE > 0.3 kcal/mol/heavy atom) is vital for successful lead optimization 1. 2-MPPA achieves an exceptional LE by maximizing enthalpic hydrogen bonds and entropic desolvation without the penalty of redundant heavy atoms.

G cluster_0 2-MPPA Scaffold cluster_1 Kinase ATP-Binding Pocket A 4-Aminopyridine Motif B 1-Methyl-1H-pyrazole Motif A->B Rigid Vector Coupling C Hinge Region (Backbone H-Bonds) A->C Donor/Acceptor Interactions D Solvent Channel / Gatekeeper Pocket B->D Hydrophobic Projection

Figure 1: Pharmacophoric mapping of 2-MPPA within the kinase ATP-binding pocket.

Comparative Efficacy Data

To objectively benchmark 2-MPPA, we compared its performance against known reference compounds. 4-Aminopyridine represents a baseline hinge-binding fragment. 5-Methyl-4-phenyl-1H-pyrazole is a validated fragment hit for Protein Kinase B (PKB) 2. AT9283 is an advanced, multi-targeted clinical kinase inhibitor containing a related pyrazole-benzimidazole core 3.

CompoundTarget KinaseIC₅₀ (µM)LE (kcal/mol/HA)LLEHeavy Atom Count (HAC)
2-MPPA (Target Scaffold) Aurora A / JAK21.20.453.813
4-Aminopyridine (Ref 1) Aurora A / JAK245.00.321.57
5-Methyl-4-phenyl-1H-pyrazole (Ref 2) PKB / Aurora A80.00.281.212
AT9283 (Clinical Ref) Aurora A / JAK20.0030.384.128

(Note: LE = Ligand Efficiency; LLE = Lipophilic Ligand Efficiency. High LE and LLE values for 2-MPPA indicate an optimal starting point for fragment growing without inflating lipophilicity).

Experimental Protocols: TR-FRET Biochemical Kinase Profiling

To generate the comparative efficacy data, a highly robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed.

Causality & Self-Validation: We utilize the Adapta™ Universal Kinase Assay principle 4 rather than standard ATP-depletion luminescence. TR-FRET detects ADP formation via a europium-labeled anti-ADP antibody and an Alexa Fluor 647-labeled ADP tracer. The ratiometric emission readout (665 nm / 615 nm) acts as a self-validating system: it inherently normalizes well-to-well dispensing variations, inner-filter effects, and eliminates false positives caused by compound autofluorescence.

Step-by-Step Methodology:
  • Compound Preparation: Dissolve 2-MPPA and reference compounds in 100% anhydrous DMSO to yield a 10 mM stock. Perform a 3-fold serial dilution in a low-volume 384-well plate. Expert Insight: It is critical to maintain the final assay DMSO concentration at ≤1% (v/v). Higher concentrations alter the dielectric constant of the buffer, leading to solvent-induced kinase denaturation and artifactual IC₅₀ shifts.

  • Reaction Assembly: Add 2 µL of the compound dilution to the assay plate. Add 4 µL of the Kinase/Substrate mixture (e.g., 2 nM Aurora A, 100 ng/µL optimized peptide substrate) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation & Incubation: Initiate the reaction by adding 4 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Centrifuge the plate at 1000 x g for 1 minute to remove micro-bubbles, which can refract the excitation laser. Incubate at 22°C for 60 minutes in the dark.

  • TR-FRET Detection: Stop the reaction by adding 10 µL of the Detection Mix (Europium-anti-ADP antibody, Alexa Fluor 647 ADP tracer, and 20 mM EDTA). Expert Insight: EDTA rapidly chelates the Mg²⁺ cofactor, instantly halting kinase activity and stabilizing the ADP yield for detection. Incubate for 30 minutes to allow fluorophore equilibration.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the Emission Ratio (665/615) and fit the dose-response curve using a 4-parameter logistic (4PL) regression.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Target + ATP + Substrate) Step1->Step2 Add to 384-well plate Step3 3. TR-FRET Detection (Eu-Antibody + Tracer) Step2->Step3 Incubate 60 min, Stop Rxn Step4 4. Ratiometric Readout (Emission 665nm / 615nm) Step3->Step4 Excitation at 340nm

Figure 2: Step-by-step TR-FRET biochemical kinase assay workflow.

References
  • What makes a good fragment in fragment-based drug discovery? - Taylor & Francis. 1

  • Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery - Journal of Medicinal Chemistry (ACS Publications). 2

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity - Journal of Medicinal Chemistry (ACS Publications). 3

  • The Adapta™ universal kinase assay: A superior alternative to luciferase-based kinase assays - Thermo Fisher Scientific.4

Sources

Validation

Cross-Validation of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine in Kinase Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted kinase inhibitors. By starting with low-molecular-weight chemical building blocks, researchers can optimize enthalpy-driven interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted kinase inhibitors. By starting with low-molecular-weight chemical building blocks, researchers can optimize enthalpy-driven interactions before building out the molecule, thereby maintaining high Ligand Efficiency (LE). This guide objectively evaluates the performance of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine (CAS: 1545239-28-8)—a privileged dual-pharmacophore fragment—against alternative hinge-binding scaffolds.

Through mechanistic analysis and orthogonal experimental cross-validation, this guide provides drug development professionals with the causality behind scaffold selection and the protocols necessary to validate target engagement.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

In kinase inhibitor design, the ATP-binding pocket is the primary target. Effective fragments must establish strong, directional hydrogen bonds with the kinase hinge region while maintaining a vector for synthetic elaboration[1].

The superiority of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine stems from its pre-organized, dual-motif architecture:

  • The 4-Aminopyridine Anchor: This motif acts as a canonical hydrogen bond donor-acceptor pair. It interacts directly with the backbone carbonyl and amide of the kinase hinge residues (e.g., Valine or Leucine). This interaction is the fundamental driver of binding affinity in the ATP pocket[2].

  • The 1-Methylpyrazole Vector: Attached at the 2-position, this rigid heterocyclic ring projects outward into the solvent-exposed channel or adjacent hydrophobic back-pockets.

The Causality of N-Methylation: Why use a 1-methylpyrazole instead of an unsubstituted 1H-pyrazole? Unsubstituted pyrazoles often act as promiscuous hydrogen bond donors, leading to off-target effects and poor membrane permeability. Furthermore, unsubstituted nitrogen atoms in azoles frequently coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, causing severe metabolic liabilities. The N-methyl substitution deliberately blocks this interaction, improving both metabolic stability and kinase selectivity by sterically restricting non-productive binding modes[3].

G cluster_0 Fragment Architecture cluster_1 Kinase ATP Pocket A 4-Aminopyridine Motif B 1-Methylpyrazole Motif A->B C-C Bond Rigidity C Hinge Region (Backbone H-bonds) A->C Donor/Acceptor Interactions D Solvent Channel / Hydrophobic Pocket B->D Vector Extension (Dispersion Forces)

Structural mapping of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine to kinase ATP-binding domains.

Comparative Performance Analysis

To objectively assess the utility of this fragment, we must benchmark it against simpler, alternative building blocks commonly used in primary FBDD screens. A successful fragment must balance binding affinity ( Kd​ ) with strict physicochemical constraints (Rule of Three), ensuring a Ligand Efficiency (LE) >0.30 kcal/mol per heavy atom[1].

Table 1: Cross-Validation of Physicochemical & Primary Screening Metrics
Fragment ScaffoldMolecular WeightcLogPTypical Kd​ (SPR)Ligand Efficiency (LE)CYP3A4 Liability
2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine 174.201.110 - 50 µM> 0.35 Low (N-Methyl blocked)
2-Aminopyridine 94.120.5500 - 1000 µM~ 0.30Moderate
2-Aminopyrimidine 95.10-0.2800 - 2000 µM~ 0.28Low
4-(1H-Pyrazol-4-yl)aniline 159.190.9100 - 300 µM~ 0.32High (Unsubstituted N)

Data Insights: While baseline fragments like 2-aminopyridine provide the necessary hinge-binding anchors, their low initial affinity ( Kd​>500 µM) makes them difficult to detect in standard biophysical assays. By incorporating the pyrazole extension, 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine achieves a significantly tighter binding affinity (often <50 µM) while maintaining exceptional ligand efficiency, providing a much higher-confidence starting point for lead optimization[4].

Experimental Workflows: Self-Validating Systems

In FBDD, false positives are a critical bottleneck. Fragments can aggregate, bind non-specifically to sensor surfaces, or induce protein denaturation. To ensure absolute trustworthiness in your hit validation, you must employ a self-validating orthogonal workflow .

The following protocols pair Surface Plasmon Resonance (SPR) for kinetic binding with Differential Scanning Fluorimetry (DSF) for thermodynamic target engagement. If a fragment shows binding in SPR but fails to thermodynamically stabilize the kinase in DSF, it is flagged as an artifact.

Workflow Start Fragment Library Screening SPR SPR Assay (Binding Kinetics & Kd) Start->SPR Primary Hit Identification DSF Thermal Shift (DSF) (Target Engagement) SPR->DSF Orthogonal Validation Xray X-Ray Crystallography (Binding Mode) DSF->Xray Structural Confirmation Lead Lead Optimization (Fragment Growing) Xray->Lead Rational Design

Orthogonal cross-validation workflow for fragment-based kinase inhibitor discovery.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the binding affinity ( Kd​ ) and kinetic rates ( kon​ , koff​ ) of the fragment.

  • Sensor Chip Preparation: Utilize a CM5 sensor chip functionalized with an anti-His antibody.

    • Causality: Direct amine coupling of the kinase often occludes the ATP-binding pocket. Capturing a His-tagged kinase via an antibody ensures uniform, oriented immobilization, leaving the hinge region fully accessible for fragment binding.

  • Buffer Equilibration: Prime the system with HBS-P+ buffer containing exactly 5% DMSO.

    • Causality: Fragments are stored in 100% DMSO. Matching the exact DMSO concentration in the running buffer and the analyte samples prevents massive refractive index bulk shifts that obscure the low-molecular-weight fragment binding signal.

  • Analyte Injection: Prepare a 2-fold dilution series of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine from 200 µM down to 1.5 µM. Inject at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol 2: Differential Scanning Fluorimetry (DSF) Target Engagement

Objective: Confirm that the SPR binding event translates to thermodynamic stabilization of the folded kinase.

  • Master Mix Preparation: In a 384-well PCR plate, combine 2 µM of the purified kinase domain with 5x SYPRO Orange dye in 20 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: SYPRO Orange is environmentally sensitive. As the kinase denatures under heat, its hydrophobic core is exposed. The dye binds to these hydrophobic regions, resulting in a massive increase in fluorescence.

  • Fragment Addition: Pin-transfer the fragment to a final concentration of 500 µM (maintaining final DMSO at 2%). Include a 2% DMSO vehicle control well.

  • Thermal Melt Execution: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a Real-Time PCR machine, monitoring fluorescence (Ex: 490 nm / Em: 530 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) from the inflection point of the melt curve. A positive shift ( ΔTm​>1.5°C ) compared to the DMSO control orthogonally validates that the fragment binds to and stabilizes the native state of the kinase[5].

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI - Pharmaceuticals[Link]

  • Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors ACS Medicinal Chemistry Letters (via PMC)[Link]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 PLOS One (via PMC)[Link]

  • What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery (Taylor & Francis)[Link]

Sources

Comparative

"2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine" benchmarking against approved drugs

Benchmarking the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scaffold in Kinase Inhibitor Discovery: A Comparative Guide Against Approved Therapeutics Executive Summary & Structural Rationale The 2-(1-Methyl-1H-pyrazol-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Scaffold in Kinase Inhibitor Discovery: A Comparative Guide Against Approved Therapeutics

Executive Summary & Structural Rationale

The 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine motif (CAS: 1545239-28-8) has emerged as a highly privileged pharmacophore in modern oncology drug discovery. It serves as a foundational building block for designing potent, ATP-competitive inhibitors against receptor tyrosine kinases (RTKs) such as FLT3 and c-Met.

Mechanistic Causality: The 4-aminopyridine core provides a robust bidentate donor-acceptor hydrogen-bonding network with the kinase hinge region (e.g., Cys694 in FLT3 or Met1211 in c-Met). Concurrently, the 1-methyl-1H-pyrazol-4-yl group at the 2-position projects into the hydrophobic pocket or gatekeeper region, offering optimal vectorality that enhances both target affinity and kinome selectivity[1].

Benchmarking in FLT3-ITD Driven Leukemia

Acute Myeloid Leukemia (AML) driven by FLT3 Internal Tandem Duplications (FLT3-ITD) is notoriously prone to secondary resistance mutations (e.g., D835Y, F691L). Derivatives of the 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine scaffold (such as imidazo[1,2-a]pyridine analogs) have been benchmarked against approved 1st and 2nd generation FLT3 inhibitors to evaluate their capacity to overcome clinical resistance [1].

Table 1: Comparative In Vitro Kinase & Cellular Viability Profiling (FLT3 Models)

CompoundFLT3-WT Kinase IC50 (nM)FLT3-ITD Kinase IC50 (nM)MV4-11 Viability IC50 (nM)Activity vs. D835Y Mutant
Scaffold Derivative (Compound 1) 1.20.82.5Potent (<10 nM)
Quizartinib (Approved) 1.31.10.5Resistant (>1000 nM)
Midostaurin (Approved) 11.010.515.0Moderate (~50 nM)
Gilteritinib (Approved) 5.01.54.0Potent (<10 nM)

Benchmarking in c-Met Driven Solid Tumors

Dysregulation of the HGF/c-Met signaling axis drives invasive growth in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma. Scaffold derivatives (e.g., triazolopyridines incorporating the 1-methylpyrazole motif like AMG 337) demonstrate superior unbound target coverage and selectivity compared to early-generation multi-kinase inhibitors [2].

Table 2: Comparative c-Met Kinase & Cellular Viability Profiling

Compoundc-Met Kinase IC50 (nM)EBC-1 Viability IC50 (nM)Kinome Selectivity (S-score)
Scaffold Derivative (AMG 337 analog) < 1.05.2High (Highly selective)
Crizotinib (Approved) 8.025.0Moderate (ALK/ROS1 off-target)
Capmatinib (Approved) 0.10.6High

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following self-validating protocols must be employed to evaluate derivatives of this scaffold.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET eliminates compound auto-fluorescence interference—a common artifact with highly conjugated heterocyclic scaffolds—ensuring accurate IC50 determination.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT immediately before use to maintain the reduced state of catalytic cysteines.

  • Compound Titration: Dispense 100 nL of the scaffold derivative (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler. Self-Validation: Always include a DMSO-only well as a 0% inhibition control and a staurosporine well as a 100% inhibition control.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant FLT3 or c-Met kinase pre-mixed with biotinylated peptide substrate. Incubate for 15 mins at room temperature to allow equilibrium binding.

  • ATP Initiation: Add 5 µL of ATP at the predetermined Km concentration for the specific kinase. Incubate for 60 mins.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction) and Eu-anti-phospho-antibody. Read on a microplate reader (Ex 320 nm, Em 615/665 nm).

Protocol 2: Cellular Target Engagement (Phospho-Western Blot)

Causality: Quantifying intracellular target phosphorylation confirms that the compound permeates the cell membrane and engages the target in a physiological, high-ATP environment.

  • Cell Culture & Treatment: Seed MV4-11 (FLT3-ITD) or EBC-1 (c-Met amplified) cells at 1x10^6 cells/mL. Treat with compounds for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with 1X Halt Protease & Phosphatase Inhibitor Cocktail. Critical Step: The inclusion of sodium orthovanadate and NaF prevents endogenous phosphatases from artificially reducing the p-Kinase signal during lysis, preventing false-negative target engagement data.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to nitrocellulose. Probe with primary antibodies against p-FLT3 (Tyr591) or p-c-Met (Tyr1234/1235) and total FLT3/c-Met.

  • Quantification: Normalize the phospho-signal to the total protein signal using densitometry to calculate the cellular IC50.

Visualizations

RTK_Pathway HGF Ligand (HGF/FL) RTK Receptor Tyrosine Kinase (c-Met / FLT3) HGF->RTK Activation PI3K PI3K / AKT RTK->PI3K MAPK RAS / MAPK RTK->MAPK STAT STAT5 RTK->STAT Inhibitor 2-(1-Methyl-1H-pyrazol-4-yl) pyridin-4-amine Scaffold Inhibitor->RTK ATP-competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT->Proliferation

Caption: RTK signaling pathway showing ATP-competitive inhibition by the scaffold derivative.

Workflow Synth Scaffold Synthesis & Derivatization BioChem In Vitro Kinase Assay (TR-FRET) Synth->BioChem Cellular Cellular Target Engagement (p-FLT3 / p-cMet) BioChem->Cellular Phenotypic Viability & Apoptosis (CellTiter-Glo) Cellular->Phenotypic InVivo In Vivo Xenograft Efficacy Models Phenotypic->InVivo

Caption: Self-validating benchmarking workflow for kinase inhibitor scaffold optimization.

References

  • Title: N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Source: Bioorganic Chemistry. 2024;143:106966. URL: [Link]

  • Title: Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Source: Journal of Medicinal Chemistry. 2016;59(6):2328-2342. URL: [Link]

Validation

A Comparative Guide to Validating the Antiproliferative Effects of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative potential of the novel compound, 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative potential of the novel compound, 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine. We will move beyond a simple recitation of protocols to a logically structured validation workflow, explaining the scientific rationale behind each experimental choice. This document is designed to serve as a practical guide for generating robust, publishable data.

The core structure of our investigational compound features a pyrazole ring fused to a pyridine moiety. This pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors targeting critical cell signaling pathways that are often dysregulated in cancer.[1][2] Specifically, similar structures have shown inhibitory activity against key nodes in the MAPK/ERK and PI3K/Akt/mTOR pathways, which are central regulators of cell proliferation, survival, and growth.[3][4][5][6] Therefore, a logical starting hypothesis is that 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine exerts its antiproliferative effects by modulating one or more of these kinase pathways.

Hypothesized Mechanism of Action: Kinase Inhibition

The MAPK/ERK and PI3K/Akt/mTOR pathways are two of the most critical signaling cascades in cancer biology.[7][8] Dysregulation of these pathways, often through mutations in upstream receptors or pathway components like RAS, BRAF, or PI3K, leads to uncontrolled cell division.[4][7] Kinase inhibitors that target these pathways have become mainstays in oncology. Given the prevalence of the pyrazolopyridine scaffold in known ERK and PI3K/mTOR inhibitors, we hypothesize that our test compound may function as an ATP-competitive inhibitor of a key kinase within these cascades.[1][2]

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation, Survival, Differentiation ERK->Proliferation1 PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation2 Cell Growth, Survival, Proliferation mTOR->Proliferation2 Test_Compound Test Compound: 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine Test_Compound->ERK Hypothesized Inhibition Test_Compound->PI3K Test_Compound->AKT Test_Compound->mTOR

Figure 1: Hypothesized targeting of MAPK/ERK and PI3K/Akt/mTOR pathways.

Experimental Validation Workflow

A phased approach ensures a logical progression from broad screening to more detailed characterization. This workflow is designed to first confirm antiproliferative activity, then quantify its potency and long-term effects.

Experimental_Workflow Phase1 Phase 1: Initial Antiproliferative Screening Phase2 Phase 2: Potency Determination (IC50) Phase1->Phase2 If active Data1 Identify responsive cell lines Compare activity to known inhibitors Phase1->Data1 Phase3 Phase 3: Long-Term Survival Assay Phase2->Phase3 If potent Data2 Quantify compound potency (IC50 values) Assess selectivity against non-cancerous cells Phase2->Data2 Phase4 Phase 4: Mechanistic Investigation Phase3->Phase4 Correlate with mechanism Data3 Evaluate effect on clonogenic survival Assess long-term cytostatic vs. cytotoxic effects Phase3->Data3 Data4 Confirm target engagement (e.g., p-ERK, p-Akt) Determine effect on cell cycle progression Phase4->Data4

Figure 2: Phased workflow for antiproliferative validation.
Phase 1 & 2: Antiproliferative Activity and Potency (IC50) Determination

The initial objective is to determine if the compound exhibits antiproliferative activity and to quantify its potency. We will employ a metabolic-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells.[9] This method is chosen for its high sensitivity, broad linear range, and suitability for high-throughput screening.[9]

Choice of Cell Lines: The selection of an appropriate cell line panel is critical for contextualizing the compound's activity. Based on the activity of similar pyrazolopyridine compounds, we propose the following panel:[10][11]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive line often used in cancer drug screening.

  • K-562 (Chronic Myeloid Leukemia): A hematologic tumor cell line to assess activity in a different cancer type.[10]

  • A549 (Lung Carcinoma): A common model for lung cancer research.[11]

  • Vero (Primate Kidney Epithelial Cells): A non-malignant control cell line to determine cytotoxicity and calculate a selectivity index (SI).[10]

Comparator Compounds: To benchmark the activity of our test compound, established inhibitors of the hypothesized pathways will be used.

  • Ravoxertinib (GDC-0994): A selective ERK1/2 inhibitor.[1]

  • Voxtalisib (XL765): A dual PI3K/mTOR inhibitor.[1]

Experimental Data Summary: The primary output of this phase is the half-maximal inhibitory concentration (IC50), the concentration of the drug that reduces cell viability by 50%. Data should be presented clearly for comparison.

CompoundMCF-7 IC50 (µM)K-562 IC50 (µM)A549 IC50 (µM)Vero IC50 (µM)Selectivity Index (Vero/MCF-7)
2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Ravoxertinib (ERK Inhibitor)[Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value][Calculated Value]
Voxtalisib (PI3K/mTOR Inhibitor)[Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value][Literature/Exp. Value][Calculated Value]

Table 1: Example Data Table for Comparative IC50 Values.

Phase 3: Validation of Long-Term Effects via Colony Formation Assay

While metabolic assays provide a rapid assessment of cell viability over a short period (e.g., 72 hours), they do not distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects, nor do they measure long-term reproductive viability. The colony formation (or clonogenic) assay is the gold standard for determining the ability of a single cell to undergo unlimited division and form a colony.[12] This assay provides a more stringent assessment of a compound's long-term antiproliferative efficacy.[12]

A successful outcome in this assay demonstrates that the compound not only halts proliferation but also prevents the long-term re-growth of the cancer cell population from a single surviving cell, a critical attribute for an effective anticancer agent.

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using CellTiter-Glo®

This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 96-well clear-bottom, opaque-walled microplates

  • Test compound, comparators, and vehicle (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue). Dilute the cell suspension to the optimized seeding density (typically 2,000-10,000 cells/well) in 100 µL of complete medium per well in a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation: Prepare a 2X concentration serial dilution series of the test compound and comparators in complete medium. Start from a high concentration (e.g., 100 µM) and perform 8-10 dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation: Return the plate to the incubator for 72 hours. This duration is typically sufficient to observe effects on proliferation.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer as per the manufacturer's instructions.

  • Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized viability (%) against the log-transformed compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Colony Formation (Clonogenic) Assay

This protocol assesses the ability of single cells to survive treatment and proliferate to form colonies.

Materials:

  • 6-well tissue culture plates

  • Complete growth medium

  • Test compound, comparators, and vehicle

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol/water)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low, empirically determined number of cells (e.g., 200-500 cells) per well of a 6-well plate in complete medium. This low density is crucial to ensure that resulting colonies are derived from single cells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Treat the cells by replacing the medium with fresh medium containing the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50). Include a vehicle-only control.

  • Continuous Exposure: Incubate the plates for the entire colony growth period (typically 10-14 days). Alternatively, for a pulse-exposure model, treat for 24-72 hours, then wash and replace with fresh, drug-free medium for the remainder of the incubation period.

  • Colony Growth: Monitor the plates every 2-3 days. The experiment is complete when the colonies in the control well are visible to the naked eye and consist of at least 50 cells.

  • Fixation and Staining:

    • Carefully aspirate the medium from each well.

    • Gently wash the wells twice with PBS.

    • Add 1-2 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry completely.

  • Data Acquisition and Analysis:

    • Scan or photograph the dried plates.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

    • Plot the Surviving Fraction against the compound concentration.

References

  • EvitaChem. 5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride (EVT-2835082). EvitaChem.
  • Blake, J. F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. Available from: [Link]

  • Blake, J. F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ACS Publications. Available from: [Link]

  • de Oliveira, M. F., et al. (2020). Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives. PMC. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available from: [Link]

  • Maira, S. M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Available from: [Link]

  • Kaur, M., et al. (2017). Design, synthesis and biological evaluation of novel pyrazolochalcones as potential modulators of PI3K/Akt/mTOR pathway and inducers of apoptosis in breast cancer cells. PubMed. Available from: [Link]

  • Serrano-Lara, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Maree, J. P., et al. (2013). Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. RSC Publishing. Available from: [Link]

  • Maree, J. P., et al. (2013). Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • Singh, A., et al. (2025). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. Available from: [Link]

  • Chan, E., et al. (2018). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available from: [Link]

  • Maira, S. M., et al. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. ClinPGx. Available from: [Link]

  • Reaction Biology. Cell Proliferation Assay Services. Reaction Biology. Available from: [Link]

  • Carrasco, E., et al. (2016). European Journal of Medicinal Chemistry. UPCommons. Available from: [Link]

  • Agilent. Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent. Available from: [Link]

  • da Silva, A. B., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Available from: [Link]

  • EvitaChem. 1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine. EvitaChem.
  • Innoprot. Tumor Cell Proliferation Assay. Innoprot. Available from: [Link]

  • Ramachandran, S., et al. (2021). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PMC. Available from: [Link]

  • Wang, X., et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. Available from: [Link]

  • Deuther-Conrad, W., et al. (2018). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC. Available from: [Link]

  • El-Damasy, A. K., et al. (2026). Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids. PMC. Available from: [Link]

  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available from: [Link]

  • Lim, S. H., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. Available from: [Link]

  • da Silva, A. B., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. Available from: [Link]

  • Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Scott, J. S., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. ACS Publications. Available from: [Link]

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Safety & Regulatory Compliance

Safety

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced synthetic building blocks like 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine requires moving beyond basic safety sheets. This compound combines a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced synthetic building blocks like 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine requires moving beyond basic safety sheets. This compound combines a highly active aminopyridine pharmacophore with a lipophilic 1-methylpyrazole moiety. To ensure absolute safety and regulatory compliance, we must understand the causality behind its toxicity and implement self-validating operational and disposal protocols.

This guide provides the definitive, field-proven framework for the safe handling, decontamination, and disposal of this specific heterocyclic amine.

Mechanistic Toxicology & Hazard Profile

To design an effective disposal and handling protocol, we must first understand why this molecule is dangerous. The core of this compound is an aminopyridine derivative. Structurally related compounds, such as 4-aminopyridine, are notorious for their acute toxicity.

The Causality of Toxicity: The lipophilic 1-methylpyrazole group enhances the molecule's ability to penetrate the dermal barrier. Once in systemic circulation, the aminopyridine core acts as a potent blocker of voltage-gated potassium (Kv) channels. This blockade prevents cellular repolarization, leading to prolonged action potentials, severe neurotoxicity, and potentially fatal convulsions.

ToxicityPathway Exposure Dermal/Inhalation Exposure Absorption Systemic Circulation (High Lipophilicity) Exposure->Absorption Target Voltage-Gated K+ Channel Blockade Absorption->Target Effect Prolonged Action Potentials Target->Effect Outcome Severe Neurotoxicity & Convulsions Effect->Outcome

Figure 1: Mechanistic neurotoxicity pathway of aminopyridine derivatives via potassium channel blockade.

Table 1: Quantitative Hazard Profile & Operational Consequences

Property Surrogate Value (4-Aminopyridine) Operational Consequence
Acute Oral Toxicity LD50 ~20 mg/kg (Rat) Fatal if swallowed (H300); strict inventory isolation required.
Dermal Toxicity Toxic (H311) Rapid skin absorption; Level C PPE is mandatory.
Aquatic Toxicity EC50 14.5 mg/l (Daphnia) Toxic to aquatic life (H411); zero drain disposal permitted.
Target Organ Central Nervous System Convulsant risk; handle only in closed systems or Class II hoods.

| Estimated pKa | ~9.1 (Pyridine Nitrogen) | Readily protonates in acid; utilize 1% acetic acid for spill recovery. |

Self-Validating Operational Handling Protocol

Standard handling often leads to unrecorded micro-spills. To build a highly trustworthy workflow, we employ a Gravimetric Mass-Balance System . This ensures that every milligram of the compound is accounted for, validating that no environmental contamination has occurred.

Step-by-Step Stock Preparation:

  • PPE Donning: Equip Level C PPE, including double nitrile gloves (extended cuff), a fluid-resistant lab coat, safety goggles, and a fitted particulate respirator (if weighing outside a controlled airflow environment)[1].

  • Containment: Place an analytical balance inside a certified Class II biological safety cabinet or a dedicated chemical fume hood.

  • Gravimetric Validation (The Self-Check):

    • Record the exact mass of the sealed source vial.

    • Tare your target volumetric flask.

    • Transfer the estimated required mass of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine.

    • Reweigh the original source vial.

    • Validation Rule: The mass lost from the source vial must exactly equal the mass gained in the flask. Any discrepancy indicates a micro-spill on the balance, triggering immediate decontamination.

  • Solubilization: Add the chosen organic solvent (e.g., DMSO or DMF) slowly to prevent aerosolization. Cap tightly and vortex.

Decontamination & Spill Response

If a spill occurs, sweeping or using plain water is highly dangerous. Because the compound is a basic aminopyridine, it is poorly soluble in neutral water but becomes highly water-soluble when protonated.

Step-by-Step Chemical Neutralization Protocol:

  • Isolation: Immediately evacuate the immediate area to allow any airborne particulates to settle.

  • Chemical Conversion: Lightly spray the spill zone with a 1% acetic acid solution .

    • Mechanistic Rationale: The acetic acid protonates the basic pyridine nitrogen, converting the lipophilic, easily absorbed free base into a highly water-soluble, non-volatile pyridinium acetate salt.

  • Absorption: Overlay the treated area with highly absorbent chemical spill pads.

  • Collection: Using disposable forceps, place all pads into a puncture-resistant, double-lined hazardous waste bag[1].

  • Analytical Verification (The Self-Check): Swab the decontaminated surface with a solvent-wetted Q-tip. Extract the swab in 1 mL of methanol and run a rapid LC-MS analysis. The area is only cleared when the residual compound concentration is validated to be <0.1 µg/cm².

Waste Segregation and Disposal Workflows

Heterocyclic amines pose unique disposal challenges. Standard land disposal is heavily restricted for complex organics due to the risk of leaching into groundwater[2]. Furthermore, incineration of nitrogen-rich heterocycles can produce toxic nitrogen oxides (NOx) if not performed at optimal temperatures. Therefore, all waste must be routed to specialized high-temperature incineration facilities.

WasteWorkflow Start Solid Waste Generation (Contaminated PPE, Vials) Decision Is Waste Sharps? Start->Decision Sharps Puncture-Resistant Sharps Container Decision->Sharps Yes Solid Double-Lined Hazardous Waste Bin Decision->Solid No Labeling Label as 'Toxic Heterocyclic Amine Waste' (UN 2671) Sharps->Labeling Solid->Labeling EHS EHS Pickup & High-Temp Incineration Labeling->EHS

Figure 2: Decision matrix and disposal workflow for toxic heterocyclic amine laboratory waste.

Step-by-Step Disposal Execution:

  • Liquid Waste Segregation: Collect all liquid waste containing the compound in a dedicated, clearly labeled carboy. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides), as heterocyclic amines can react violently[1].

  • Solid Waste Containment: Place all contaminated consumables (pipette tips, weigh boats, Level C gloves) into a dedicated "Toxic Heterocyclic Amine" solid waste bin lined with a 6-mil polyethylene bag[1].

  • Regulatory Labeling: Label all containers with the chemical name, the hazard warnings (Fatal if Swallowed, Toxic in Contact with Skin), and the transport designation UN 2671 (Aminopyridines) ,.

  • Mass-Balance Waste Tracking (The Self-Check): Before requesting an Environmental Health and Safety (EHS) pickup, ensure that the total mass of the compound purchased equals the sum of the active inventory plus the mass logged on the hazardous waste manifest.

  • Final Destruction: Transfer custody to EHS, explicitly requesting high-temperature incineration to ensure the complete thermal destruction of the pyrazole and pyridine rings without generating hazardous NOx byproducts.

References

  • Office of Scientific and Technical Information (OSTI). "Stabilization/Immobilization of Land Disposal Restricted (LDR) Organics." U.S. Department of Energy. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

Comprehensive Safety and Operational Guide: Handling 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine As a Senior Application Scientist, I approach the handling of substituted aminopyridines not merely as a compliance exercis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine

As a Senior Application Scientist, I approach the handling of substituted aminopyridines not merely as a compliance exercise, but as a system of engineered risk mitigation. 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery. However, its structural core—an aminopyridine—dictates a rigorous approach to personal protective equipment (PPE) and operational handling. Aminopyridines are notorious for their ability to rapidly cross biological membranes and 1[1], leading to severe neurotoxicity and potential seizures. This guide provides the causal reasoning behind our safety protocols, ensuring that your laboratory operations remain both highly efficient and uncompromisingly safe.

Chemical Profile & Hazard Causality

Before selecting PPE, we must understand the physicochemical nature of the threat. The compound features a lipophilic pyrazole-pyridine scaffold combined with a primary amine. This specific amphiphilic nature facilitates 2[2].

Table 1: Quantitative Hazard Assessment and Operational Implications

ParameterValue / ClassificationOperational Implication
Target Organ Central Nervous System (CNS)Blocks K+ channels; requires immediate seizure-response protocols[1].
Oral LD50 (Rat) ~20 - 29 mg/kg (Analog data)2[2].
Dermal Absorption HighReadily penetrates intact skin; mandates double-gloving[1].
Vapor Pressure Low (Solid at RT)3[3].

Personal Protective Equipment (PPE) Matrix

Under4[4], PPE selection must be driven by a rigorous hazard assessment. For 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine, standard laboratory attire is insufficient.

  • Dermal Protection (The Double-Glove Protocol):

    • Selection: Nitrile gloves (minimum 5 mil thickness).

    • Causality: Aminopyridines are 1[1]. A single layer of nitrile can develop micro-tears during routine handling. We employ a double-glove system: a colored inner glove and a standard outer glove. If the outer glove is breached, the inner glove provides a visible warning and a secondary sacrificial barrier.

  • Ocular Protection:

    • Selection: Indirect-vented chemical splash goggles.

    • Causality: Safety glasses with side shields protect against projectiles but fail against fine aerosolized dust or solvent splashes. Indirect venting prevents the accumulation of aminopyridine dust near the ocular mucosa[3].

  • Respiratory Protection:

    • Selection: Handling must occur exclusively within a certified Class II Type B2 biological safety cabinet or chemical fume hood.

    • Causality: Inhalation of fine powders bypasses hepatic first-pass metabolism, delivering the toxic agent directly to systemic circulation[2].

Operational Plan: Step-by-Step Handling Protocol

A protocol is only as reliable as its self-validating steps. Follow this methodology to ensure zero-exposure handling.

Step 1: Pre-Operational Verification

  • Verify the chemical fume hood is operational.

    • Self-Validation Check: Read the digital flow monitor; do not proceed unless the face velocity is between 100-120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent turbulent airflow.

  • Don all required PPE (Flame-resistant lab coat, splash goggles, double nitrile gloves).

Step 2: Weighing and Transfer

  • Place an anti-static weigh boat on the analytical balance inside the fume hood.

    • Causality: Static charge can cause fine aminopyridine powders to aerosolize, creating an immediate inhalation hazard[3].

  • Using a grounded micro-spatula, transfer the required mass of 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine.

  • Immediately seal the source bottle.

Step 3: Solubilization

  • Add the designated solvent (e.g., DMSO or DMF) directly to the weigh boat or transfer the powder to a pre-tared vial before solvent addition.

  • Cap the vial securely before removing it from the fume hood.

    • Self-Validation Check: Invert the sealed vial gently over a Kimwipe to confirm no leakage before transit to the assay station.

Step 4: Decontamination

  • Wipe down the balance and hood surface with a solvent-dampened Kimwipe (e.g., 70% ethanol or isopropanol), followed by a water wipe.

  • Doff the outer gloves inside the hood and dispose of them in the solid hazardous waste container.

Waste Management and Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), aminopyridine derivatives must be treated as 5[5]. Improper disposal poses severe environmental toxicity risks.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be collected in a rigid, leak-proof container lined with a compatible plastic bag. Label clearly as "Hazardous Solid Waste - Toxic Aminopyridines."

  • Liquid Waste: Solutions containing 2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-amine must be segregated into dedicated, chemically compatible6[6].

  • Disposal Routing: Waste must be transferred to a Central Accumulation Area (CAA) and handled by a certified hazardous waste vendor for 7[7].

Table 2: EPA RCRA Waste Storage Limits for Laboratories

Generator StatusMax Accumulation VolumeMax Storage TimeDisposal Method
Satellite Accumulation Area (SAA) Up to 55 gallonsN/A (Move to CAA when full)7[7]
Very Small Quantity Generator (VSQG) < 100 kg / monthNo strict time limitHigh-temp Incineration
Small Quantity Generator (SQG) 100 - 1,000 kg / month180 daysHigh-temp Incineration
Large Quantity Generator (LQG) > 1,000 kg / month90 daysHigh-temp Incineration

Operational Workflow Visualization

The following diagram illustrates the self-validating operational flow required when handling this compound.

HandlingWorkflow A 1. Fume Hood Verification B 2. PPE Donning (Double Glove) A->B Flow >100 fpm C 3. Enclosed Weighing B->C Barrier intact D 4. Solubilization & Capping C->D Minimize dust E 5. RCRA Waste Segregation D->E Post-assay

Standard operating workflow for handling highly toxic aminopyridine derivatives.

References

  • 4-AMINOPYRIDINE - EXTOXNET PIP. Oregon State University. 2

  • Aminopyridines - EPA. Environmental Protection Agency. 1

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. 4

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. 5

  • 4-Aminopyridine - Synquest Labs. SynQuest Laboratories. 3

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. 6

  • School Chemistry Labs - Waste & Debris Fact Sheets. US EPA. 7

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